Product packaging for N-Aminofluorescein(Cat. No.:)

N-Aminofluorescein

Cat. No.: B2550128
M. Wt: 346.3 g/mol
InChI Key: CHYVTSCIBXXQJT-UHFFFAOYSA-N
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Description

N-Aminofluorescein is a useful research compound. Its molecular formula is C20H14N2O4 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14N2O4 B2550128 N-Aminofluorescein

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3',6'-dihydroxyspiro[isoindole-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c21-22-19(25)13-3-1-2-4-14(13)20(22)15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)20/h1-10,23-24H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYVTSCIBXXQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of N-Aminofluorescein for High-Performance Fluorescent Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Aminofluorescein, also known as fluorescein (B123965) hydrazide, is a vital derivative of the highly fluorescent xanthene dye, fluorescein. Its unique chemical architecture, featuring a reactive hydrazide group, renders it an invaluable building block in the development of "turn-on" fluorescent probes. These probes are instrumental in detecting a variety of analytes, including metal ions and reactive oxygen species, with high sensitivity and selectivity. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing experimental protocols, quantitative data, and the mechanistic principles behind its application as a fluorescent sensor.

Introduction

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific molecular events in complex environments. Fluorescein and its derivatives have long been favored for their excellent photophysical properties, including high quantum yields and emission in the visible spectrum. This compound, in its non-fluorescent spirolactam form, has emerged as a particularly versatile platform for probe design. The presence of a nucleophilic amino group allows for the targeted detection of various analytes that can induce a conformational change, opening the spirolactam ring and restoring the bright fluorescence of the fluorescein fluorophore. This "off-on" switching mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection in biological systems. This guide will focus on the synthesis of this compound and its application as a fluorescent probe, with a particular emphasis on the detection of copper ions (Cu²⁺).

Synthesis of this compound (Fluorescein Hydrazide)

The synthesis of this compound is typically achieved through a one-step reaction involving the nucleophilic attack of hydrazine (B178648) on the lactone ring of fluorescein. This reaction is straightforward and can be performed in a standard laboratory setting.

General Reaction Scheme

The reaction proceeds by refluxing fluorescein with an excess of hydrazine hydrate (B1144303) in an alcohol solvent, such as methanol (B129727) or ethanol (B145695). The hydrazine attacks the carbonyl carbon of the lactone, leading to the formation of the hydrazide and the opening of the xanthene ring system into its non-fluorescent spirolactam form.

G Fluorescein Fluorescein Solvent Methanol or Ethanol Reflux Fluorescein->Solvent + Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Solvent + NAminofluorescein This compound (Fluorescein Hydrazide) Solvent->NAminofluorescein

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis in Methanol

  • Dissolution: Dissolve fluorescein (e.g., 500 mg, 1.44 mmol) in methanol (e.g., 20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 0.25 mL, 5.05 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by the disappearance of the solution's fluorescence.

  • Work-up: After cooling to room temperature, pour the reaction mixture into distilled water.

  • Extraction: Extract the aqueous solution with ethyl acetate (B1210297) (e.g., 6 x 25 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the solution and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis in Ethanol

  • Dissolution: Add fluorescein (e.g., 6.00 g, 18.05 mmol) to a three-necked round-bottom flask and dissolve in anhydrous ethanol (e.g., 110 mL).

  • Addition of Hydrazine: Slowly add hydrazine hydrate (e.g., 8.0 mL) to the solution over approximately 30 minutes.

  • Reflux: Gradually increase the temperature to 80 °C and reflux the reaction mixture for 12 hours.

  • Precipitation and Filtration: After cooling the solution, a solid precipitate will form. Filter the solid under reduced pressure.

  • Washing and Drying: Wash the precipitate three times with distilled water and dry to obtain the final product.

Quantitative Data

The following table summarizes key quantitative data from various reported synthesis protocols.

ParameterProtocol 1Protocol 2Protocol 3
Starting Material FluoresceinFluoresceinFluorescein
Reagent Hydrazine hydrateHydrazine hydrateHydrazine hydrate
Solvent MethanolMethanolAnhydrous Ethanol
Fluorescein Amount 500 mg (1.44 mmol)3.32 g (0.01 mol)6.00 g (18.05 mmol)
Hydrazine Hydrate Amount 0.25 mL (5.05 mmol)2 mL (excess)8.0 mL
Reaction Temperature RefluxReflux80 °C (Reflux)
Reaction Time 4 hours4 hours12 hours
Yield 71%99% (crude)Not specified
Product Appearance Not specifiedWhite powderLight-

Navigating the Nuances of N-Aminofluorescein in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Aminofluorescein in dimethyl sulfoxide (B87167) (DMSO), a common solvent in various scientific applications. Understanding these properties is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document outlines quantitative data, detailed experimental protocols, and potential degradation pathways to empower researchers in their handling and storage of this fluorescent probe.

Solubility of this compound in DMSO

This compound, which exists as a mixture of 5- and 6-isomers, generally exhibits good solubility in DMSO.[1][2] This is attributed to the polar aprotic nature of DMSO, which can effectively solvate the fluorescein (B123965) backbone and the amino functional group.

Quantitative Solubility Data

CompoundSolventReported SolubilitySource
5-AminofluoresceinDMSO5 mg/mLCayman Chemical
6-AminofluoresceinDMSOSolubleSigma-Aldrich
This compoundDMSO50 mg/mLAdipoGen Life Sciences[3]
This compoundDMSO125 mg/mL (with sonication)MedChemExpress[3]

Note: The solubility of this compound can be influenced by the specific isomer ratio, purity, and the presence of moisture in DMSO.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound in DMSO is the saturation shake-flask method, followed by spectrophotometric or chromatographic analysis.

Objective: To determine the saturation solubility of this compound in anhydrous DMSO at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (as a mixture of isomers or individual isomers)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Calibrated spectrophotometer or a validated High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial.

  • Agitate the mixture vigorously using a vortex mixer for 2 minutes to ensure initial dispersion.

  • Place the vial in a thermostatic shaker set at 25 °C and equilibrate for 24 hours to ensure saturation.

  • After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

  • Prepare a series of dilutions of the filtered supernatant with anhydrous DMSO.

  • Quantify the concentration of this compound in the diluted samples using either UV-Vis spectrophotometry (measuring absorbance at the λmax, around 490 nm) or a validated HPLC-UV method.

  • Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.

Visualization of the Solubility Determination Workflow

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification start Add excess this compound to DMSO vortex Vortex for 2 min start->vortex shake Equilibrate in thermostatic shaker (24h, 25°C) vortex->shake centrifuge Centrifuge (10,000 x g, 15 min) shake->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter (0.22 µm PTFE) supernatant->filter dilute Prepare serial dilutions filter->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for determining the solubility of this compound in DMSO.

Stability of this compound in DMSO

The stability of this compound in DMSO is a critical consideration, as degradation can lead to a loss of fluorescence and the formation of interfering byproducts. Several factors can influence its stability, including temperature, light exposure, and the presence of contaminants such as water and oxygen.

Key Factors Affecting Stability:

  • Water Content: DMSO is highly hygroscopic. The presence of water can quench the fluorescence of aminofluorescein dianions in DMSO.[4] This is thought to occur through the hydration of the carboxylate group.

  • Light Exposure (Photodegradation): Fluorescein and its derivatives are susceptible to photodegradation, a process that can be initiated from the triplet excited state. This can lead to the chemical alteration of the fluorophore and a loss of fluorescence.

  • Temperature (Thermal Degradation): Elevated temperatures can accelerate degradation reactions. While specific data for this compound is limited, studies on fluorescein have shown thermal decomposition at high temperatures.

  • Oxidation: The primary amine group of this compound can be susceptible to oxidation. Studies have shown that amines can undergo metal-free aerobic oxidative coupling in DMSO when heated in the presence of oxygen. This suggests a potential degradation pathway involving the dimerization of this compound molecules.

Long-Term Storage Recommendations:

For optimal stability, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution is recommended to minimize freeze-thaw cycles.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To assess the stability of this compound in DMSO under various stress conditions and to identify potential degradation products.

Materials:

  • This compound solution in anhydrous DMSO (e.g., 1 mg/mL)

  • Validated stability-indicating HPLC-UV or LC-MS method

  • Temperature-controlled ovens

  • Photostability chamber with a controlled light source (e.g., ICH Q1B option)

  • Acids, bases, and oxidizing agents for chemical stress testing (e.g., HCl, NaOH, H₂O₂)

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the this compound stock solution in DMSO.

  • Stress Conditions:

    • Thermal Stress: Store aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark for a defined period (e.g., 1, 2, 4, and 8 weeks).

    • Photolytic Stress: Expose aliquots to a controlled light source as per ICH Q1B guidelines. A dark control should be stored under the same conditions but protected from light.

    • Acid/Base Hydrolysis: While less relevant for anhydrous DMSO, a small amount of strong acid (e.g., HCl) or base can be added to investigate susceptibility to acidic or basic microenvironments.

    • Oxidative Stress: Add a small amount of an oxidizing agent (e.g., H₂O₂) to an aliquot to assess oxidative stability.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).

  • Analysis: Use a validated stability-indicating HPLC-UV or LC-MS method to quantify the remaining this compound and to detect and characterize any degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and, if possible, quantify the major degradation products.

    • Propose potential degradation pathways based on the identified products.

Visualization of the Forced Degradation Study Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (t=0, 1, 2, 4, 8 weeks) cluster_evaluation Data Evaluation start Prepare this compound in DMSO thermal Thermal (40°C, 60°C, 80°C) start->thermal photolytic Photolytic (ICH Q1B) start->photolytic oxidative Oxidative (H₂O₂) start->oxidative hplc Stability-Indicating HPLC-UV/LC-MS thermal->hplc photolytic->hplc oxidative->hplc quantify Quantify remaining this compound hplc->quantify identify Identify degradation products hplc->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study of this compound in DMSO.

Potential Degradation Pathways

Based on the chemical structure of this compound and the properties of DMSO, several degradation pathways can be postulated.

Oxidative Dimerization: The primary amine groups of this compound can undergo oxidative coupling in the presence of oxygen, particularly at elevated temperatures, leading to the formation of azo-dimers. This would result in a significant change in the chromophore and a loss of the characteristic fluorescence.

Visualization of the Potential Oxidative Dimerization Pathway

cluster_pathway Potential Oxidative Dimerization Pathway reactant 2 x this compound conditions [O₂], Heat in DMSO reactant->conditions product Azo-Dimer (Non-fluorescent) conditions->product

Caption: Postulated oxidative dimerization of this compound in DMSO.

Photodegradation: Exposure to light, especially UV light, can lead to the fragmentation of the fluorescein core. This complex process can involve reactions with singlet oxygen and result in a variety of smaller, non-fluorescent degradation products.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound in DMSO. While this compound is readily soluble in DMSO, its stability can be compromised by factors such as water contamination, light exposure, and elevated temperatures. For critical applications, it is imperative to use anhydrous DMSO, store stock solutions appropriately, and perform stability testing to ensure the integrity of the fluorescent probe. The provided experimental protocols and potential degradation pathways offer a framework for researchers to handle this compound effectively and to design robust and reliable experiments. Further research is warranted to quantitatively determine the degradation kinetics and to fully elucidate the structures of the degradation products under various stress conditions.

References

An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of N-Aminofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aminofluorescein, also known as fluorescein (B123965) hydrazide, is a derivative of the widely recognized fluorescein dye. It serves as a versatile "pro-fluorescent" probe, which in its native state, exists predominantly in a non-fluorescent, colorless spirolactam form. The fluorescence of this compound is activated upon a chemical reaction, such as chelation with metal ions or condensation with carbonyl compounds, which induces a structural change to the highly fluorescent open-ring form. This "turn-on" mechanism makes it a powerful tool for the selective detection and imaging of specific analytes in various biological and chemical systems.

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, focusing on its quantum yield and fluorescence lifetime upon activation. It includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and visualizations of the underlying mechanisms and workflows.

Core Photophysical Properties of Activated this compound

The key photophysical parameters of this compound, namely its quantum yield (Φ) and fluorescence lifetime (τ), are context-dependent and are properties of the fluorescent product formed after its reaction with a target analyte. The unreacted spirolactam form is essentially non-fluorescent.

Data Presentation

The following table summarizes the quantitative photophysical data for activated this compound derivatives found in the literature. It is important to note that these values are specific to the reaction product and the experimental conditions under which they were measured.

DerivativeQuantum Yield (Φ)Fluorescence Lifetime (τ)Excitation Max (λex)Emission Max (λem)Conditions
Fluorescein Hydrazide-Hg²⁺ Complex0.46Not Reported460 nm523 nmAqueous emulsion of a fluorescein hydrazide-appended Ni(MOF) composite.[1]
Unbound Fluorescein Hydrazide (in MOF)0.07Not ReportedNot ReportedNot ReportedAqueous emulsion of a fluorescein hydrazide-appended Ni(MOF) composite.[1]
General Activated this compoundHigh (~0.9)~4 ns~495 nm~515-531 nmStated to be similar to the parent fluorescein molecule.

Signaling Pathways and Experimental Workflows

The activation of this compound's fluorescence is a key aspect of its function as a probe. The primary mechanisms involve either chelation with metal ions or reaction with carbonyl compounds.

Chelation-Enhanced Fluorescence (CHEF) with Metal Ions

Certain metal ions, such as Cu²⁺ and Hg²⁺, can coordinate with the hydrazide moiety of this compound. This binding event triggers the opening of the spirolactam ring, leading to a significant increase in fluorescence. This "turn-on" response is a hallmark of chelation-enhanced fluorescence.

CHEF_Pathway NAF_non_fluorescent This compound (Non-Fluorescent Spirolactam) Activated_Complex Activated this compound Complex (Fluorescent Open-Ring) NAF_non_fluorescent->Activated_Complex Chelation Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Ion->Activated_Complex Binding

Caption: Chelation-Enhanced Fluorescence (CHEF) pathway of this compound.

Reaction with Carbonyl Compounds

The hydrazide group of this compound can react with aldehydes and ketones to form a stable hydrazone. This condensation reaction also results in the opening of the spirolactam ring, restoring the conjugated π-system of the fluorescein fluorophore and thus "turning on" the fluorescence.

Hydrazone_Formation_Pathway NAF_non_fluorescent This compound (Non-Fluorescent Spirolactam) Fluorescent_Hydrazone Fluorescent Hydrazone (Open-Ring) NAF_non_fluorescent->Fluorescent_Hydrazone Condensation Reaction Carbonyl Carbonyl Compound (Aldehyde or Ketone) Carbonyl->Fluorescent_Hydrazone

Caption: Hydrazone formation pathway leading to fluorescence activation.

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime of activated this compound requires precise experimental procedures. The following sections detail the standard methodologies.

Determination of Fluorescence Quantum Yield

The relative method is most commonly employed for determining the fluorescence quantum yield. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Experimental Workflow:

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Standard Prepare Standard Solution (e.g., Quinine Sulfate) Adjust_Abs Adjust Concentrations for Absorbance < 0.1 Prep_Standard->Adjust_Abs Prep_Sample Prepare Activated This compound Solution Prep_Sample->Adjust_Abs Measure_Abs Measure Absorbance Spectra Adjust_Abs->Measure_Abs Measure_Fluor Measure Fluorescence Emission Spectra Measure_Abs->Measure_Fluor Integrate_Intensity Integrate Fluorescence Intensity Measure_Fluor->Integrate_Intensity Calculate_QY Calculate Quantum Yield using Comparative Equation Integrate_Intensity->Calculate_QY

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Detailed Protocol:

  • Selection of a Standard: Choose a quantum yield standard that has absorption and emission properties similar to the activated this compound derivative. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) or fluorescein in 0.1 M NaOH (Φ = 0.95) are common standards.

  • Preparation of Solutions: Prepare a series of dilutions for both the standard and the activated this compound sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • 'sample' and 'std' refer to the sample and the standard, respectively.

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

Experimental Workflow:

Lifetime_Measurement_Workflow cluster_setup Instrument Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis Pulsed_Source Pulsed Light Source (e.g., Picosecond Laser) Sample_Holder Sample Holder Pulsed_Source->Sample_Holder Detector Single Photon Detector (e.g., PMT, APD) Sample_Holder->Detector TCSPC_Electronics TCSPC Electronics Detector->TCSPC_Electronics Excite_Sample Excite Sample with Light Pulse Detect_Photon Detect Single Emitted Photon Excite_Sample->Detect_Photon Measure_Time Measure Time Delay between Excitation and Emission Detect_Photon->Measure_Time Build_Histogram Build Decay Histogram Measure_Time->Build_Histogram Deconvolution Deconvolute with Instrument Response Function (IRF) Build_Histogram->Deconvolution Fit_Decay Fit Decay Curve to Exponential Model Deconvolution->Fit_Decay Extract_Lifetime Extract Fluorescence Lifetime (τ) Fit_Decay->Extract_Lifetime

Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.

Detailed Protocol:

  • Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample chamber, a fast and sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Sample Preparation: Prepare a solution of the activated this compound derivative in a suitable solvent. The concentration should be low enough to avoid aggregation and self-quenching.

  • Data Acquisition:

    • The sample is excited by the pulsed light source.

    • The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation-emission events.

    • A histogram of the number of detected photons versus time is constructed, which represents the fluorescence decay profile.

  • Instrument Response Function (IRF): The temporal profile of the excitation pulse is measured by replacing the sample with a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer). This is known as the Instrument Response Function (IRF).

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • The fluorescence lifetime (τ) is extracted by deconvolution of the experimental decay data with the IRF and fitting the resulting decay to a single or multi-exponential function.

Conclusion

This compound is a powerful fluorogenic probe whose utility is derived from its ability to transition from a non-fluorescent to a highly fluorescent state upon reaction with specific analytes. Understanding the quantum yield and fluorescence lifetime of the activated form is crucial for its effective application in research and drug development. While the photophysical properties are inherently linked to the specific reaction product, the values are generally comparable to those of the parent fluorescein molecule, exhibiting a high quantum yield and a fluorescence lifetime in the nanosecond range. The experimental protocols outlined in this guide provide a framework for the accurate determination of these key parameters, enabling researchers to quantitatively characterize the performance of this compound-based probes in their specific applications.

References

N-Aminofluorescein CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Aminofluorescein, a fluorescent probe with significant applications in biological research and diagnostics. This document outlines its chemical properties, experimental applications, and relevant protocols.

Core Properties of this compound

This compound is a fluorescein (B123965) hydrazide distinguished by its spiro form.[1] This structural feature is central to its function as a highly selective and sensitive fluorescent probe, particularly for the detection of cupric ions (Cu²⁺).[1][2][3]

PropertyValueReference
CAS Number 98907-26-7[1][2][3]
Molecular Weight 346.34 g/mol [1][2][3]
Molecular Formula C₂₀H₁₄N₂O₄[1][3]
Appearance Off-white to light yellow solid[1][3]
Solubility Soluble in DMSO (50mg/ml)[3]
Excitation Maximum (λex) 495 nm[1][2]
Emission Maximum (λem) 516 nm[1][2]

Mechanism of Action and Applications

This compound's primary application lies in its ability to selectively detect Cu²⁺ ions in biological systems.[1][2][3] The molecule consists of a fluorescein moiety for fluorescence and a hydrazide group that specifically recognizes and binds to Cu²⁺.[1] This interaction with copper ions induces a conformational change in the molecule, leading to a significant increase in fluorescence intensity, allowing for the direct visualization and quantification of Cu²⁺ in cellular environments.[1]

The exocyclic amino group in its structure also allows for versatile chemical reactivity, making it a valuable building block for designing more complex redox-sensitive probes, labeling reagents, and diagnostic sensors.[2][3]

Experimental Workflow: Detection of Intracellular Cu²⁺

The following diagram outlines a generalized workflow for the detection of intracellular copper ions using this compound.

G cluster_prep Cell Preparation cluster_loading Probe Loading cluster_detection Detection cell_culture 1. Cell Culture cell_harvest 2. Cell Harvesting cell_culture->cell_harvest cell_wash 3. Washing cell_harvest->cell_wash probe_prep 4. Prepare this compound working solution cell_wash->probe_prep incubation 5. Incubate cells with probe probe_prep->incubation wash_excess 6. Wash excess probe incubation->wash_excess cu_treatment 7. Treat with Cu²⁺ (optional) wash_excess->cu_treatment imaging 8. Fluorescence Microscopy (λex=495nm, λem=516nm) cu_treatment->imaging analysis 9. Image Analysis and Quantification imaging->analysis

Workflow for intracellular Cu²⁺ detection.

Experimental Protocol: Fluorometric Detection of Cu²⁺

This protocol provides a general guideline for the use of this compound as a fluorescent probe for Cu²⁺. It should be adapted based on specific experimental needs.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HEPES buffer (or other suitable biological buffer, pH 7.4)

  • Cu²⁺ standard solution

  • Cells or biological sample of interest

  • Fluorescence spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in high-quality DMSO to prepare a stock solution (e.g., 1 mM). Store protected from light at 4°C for short-term use or -20°C for long-term storage.

  • Preparation of Working Solution: Dilute the stock solution in the desired buffer (e.g., 70% aqueous HEPES buffer, pH 7.4) to the final working concentration. The optimal concentration should be determined experimentally but is typically in the low micromolar range.

  • Sample Preparation: Prepare the biological samples (e.g., cell culture, tissue homogenates) in the same buffer.

  • Incubation: Add the this compound working solution to the samples and incubate for a sufficient time to allow for probe loading. Incubation time and temperature should be optimized for the specific cell type or sample.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorescence spectrophotometer or microplate reader with excitation set to approximately 495 nm and emission set to approximately 516 nm.

  • Quantification (Optional): To quantify Cu²⁺ concentration, a standard curve can be generated by measuring the fluorescence intensity of known concentrations of Cu²⁺ in the presence of the this compound probe.

Signaling Pathway Visualization

The interaction of this compound with Cu²⁺ can be represented as a simple signaling event.

G NAF_inactive This compound (Non-fluorescent) NAF_active This compound-Cu²⁺ Complex (Fluorescent) NAF_inactive->NAF_active Binding Cu2 Cu²⁺ Cu2->NAF_active

References

An In-depth Technical Guide to the Spirocyclic Structure of N-Aminofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spirocyclic structure of N-Aminofluorescein, a versatile fluorescent probe with significant applications in biomedical research and drug development. The document details its physicochemical properties, provides experimental protocols for its synthesis and use, and elucidates the mechanisms of its interaction with key analytes.

Core Structure and Physicochemical Properties

This compound, also known as fluorescein (B123965) hydrazide, is a derivative of fluorescein characterized by a spirocyclic lactone ring. In its non-fluorescent, "closed" spirocyclic form, the molecule is colorless. This form is in equilibrium with an "open" quinoid form, which is highly fluorescent. The equilibrium between these two states is sensitive to the local environment, forming the basis of its function as a fluorescent probe.

Quantitative Photophysical and Physicochemical Data

The photophysical and physicochemical properties of this compound and its parent compound, fluorescein, are summarized in the table below. This data is essential for designing and interpreting fluorescence-based assays.

PropertyThis compoundFluorescein (Reference)
Molecular Formula C₂₀H₁₄N₂O₄C₂₀H₁₂O₅
Molecular Weight 346.34 g/mol 332.31 g/mol
Appearance Off-white to slight yellow powder[1]Orange-red crystals[1]
Solubility Soluble in DMSO (50 mg/mL)[1]Soluble in dilute aqueous bases
Excitation Maximum (λex) ~495 nm[1][2]490 nm
Emission Maximum (λem) ~516 nm[1][2]514 nm
Fluorescence Quantum Yield (Φf) Varies with solvent (e.g., low in water, high in DMSO)0.95 (in 0.1 M NaOH)
Molar Extinction Coefficient (ε) Data not available~87,000 M⁻¹cm⁻¹ (at 490 nm in 0.1 M NaOH)
Fluorescence Lifetime (τf) Data not available~4 ns (in 0.1 M NaOH)

Experimental Protocols

Synthesis of this compound (Fluorescein Hydrazide)

This protocol describes the synthesis of this compound from fluorescein and hydrazine (B178648) hydrate (B1144303).[3][4]

Materials:

  • Fluorescein

  • Hydrazine hydrate

  • Methanol (B129727)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve fluorescein (e.g., 500 mg, 1.44 mmol) in methanol (e.g., 20 mL) in a round-bottom flask.[4]

  • Add an excess of hydrazine hydrate (e.g., 0.25 mL, 5.05 mmol) to the solution.[3][4]

  • Reflux the reaction mixture for approximately 4 hours. The progress of the reaction can be monitored by the disappearance of the fluorescence of the starting material.[3][4]

  • After the reaction is complete, cool the solution to room temperature.

  • Pour the reaction mixture into distilled water and extract the product with ethyl acetate (e.g., 6 x 25 mL).[3][4]

  • Combine the organic extracts and wash with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the this compound product.[3]

Characterization: The synthesized this compound should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FTIR Spectroscopy: To identify the presence of the hydrazide functional group.

Detection of Nitric Oxide (NO)

This protocol outlines a general procedure for the detection of intracellular nitric oxide using a diaminofluorescein (DAF) probe, a close structural analog of this compound.

Materials:

  • DAF-2 diacetate (DAF-2 DA) stock solution (e.g., 5 mM in DMSO)

  • Cultured cells

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or coverslip.

  • Probe Loading:

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with DAF-2 DA in PBS (final concentration of 5-10 µM) for 20-60 minutes at 37°C.

  • Washing: Wash the cells twice with fresh PBS to remove excess probe.

  • De-esterification: Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the intracellular diacetate.

  • NO Stimulation (Optional): Treat the cells with an agonist to stimulate NO production.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at approximately 495 nm and emission at approximately 515 nm. An increase in fluorescence indicates the presence of nitric oxide.

Detection of Copper Ions (Cu²⁺)

This protocol provides a general method for the detection of Cu²⁺ ions using this compound.[2]

Materials:

  • This compound stock solution (e.g., 1.0 mM in ethanol)

  • Tris-HCl buffer (0.01 M, pH 7.2)

  • Sample solution containing Cu²⁺

  • Fluorometer

Procedure:

  • Reaction Setup: In a suitable container, prepare a solution of this compound in Tris-HCl buffer (final concentration of 10 µM).[2]

  • Sample Addition: Add a known volume of the sample solution to the this compound solution. The final concentration of Cu²⁺ should not exceed 10 µM.[2]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.[2]

  • Fluorescence Measurement: Transfer a portion of the solution to a cuvette and measure the fluorescence intensity with excitation at approximately 495 nm and emission at approximately 516 nm.[2] An increase in fluorescence intensity corresponds to the presence of Cu²⁺.

Signaling Pathways and Mechanisms

Nitric Oxide Detection Mechanism

The detection of nitric oxide by diaminofluoresceins, and by extension this compound, proceeds through the formation of a highly fluorescent triazole derivative. In the presence of oxygen, NO is oxidized to dinitrogen trioxide (N₂O₃), which then reacts with the vicinal diamino groups on the fluorescein scaffold to form a stable and highly fluorescent triazole ring. This reaction locks the molecule in its open, fluorescent quinoid form.

NO_Detection NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 Oxidation O2 Oxygen (O₂) O2->N2O3 DAF_T Triazole Adduct (Highly Fluorescent) N2O3->DAF_T DAF This compound (Non-fluorescent) DAF->DAF_T Reaction with N₂O₃

Caption: Nitric Oxide Detection Pathway.

Copper (II) Ion Sensing Mechanism

The sensing of Cu²⁺ by this compound is based on a coordination-induced ring-opening mechanism. The Cu²⁺ ion coordinates to the hydrazide moiety of the non-fluorescent, spirocyclic this compound. This binding event promotes the opening of the spirolactam ring, leading to the formation of the highly fluorescent, open quinoid structure.

Cu_Sensing Spirocyclic This compound (Spirocyclic, Non-fluorescent) Complex This compound-Cu²⁺ Complex Spirocyclic->Complex Coordination Cu2 Copper (II) Ion (Cu²⁺) Cu2->Complex Open_Form Open Quinoid Form (Highly Fluorescent) Complex->Open_Form Ring Opening

Caption: Copper (II) Ion Sensing Mechanism.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and drug development applications:

  • Nitric Oxide Research: As a probe for NO, it is instrumental in studying the role of this critical signaling molecule in various physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function.

  • Copper Biology: Its sensitivity to Cu²⁺ allows for the investigation of copper homeostasis and its dysregulation in diseases such as Wilson's disease and neurodegenerative disorders.

  • High-Throughput Screening: The "turn-on" fluorescent response upon analyte binding makes it suitable for developing high-throughput screening assays for inhibitors or modulators of enzymes that produce NO or regulate copper levels.

  • Bioimaging: The cell-permeant diacetate form of related diaminofluoresceins enables real-time imaging of intracellular NO production in living cells and tissues.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize the spirocyclic fluorescent probe, this compound, in their scientific endeavors.

References

N-Aminofluorescein Derivatives: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Aminofluorescein and its derivatives represent a critical class of fluorescent molecules widely utilized in biomedical research and drug development. Their versatile chemical structure, coupled with their sensitive fluorescence properties, makes them invaluable tools for a range of applications, from cellular imaging to novel therapeutic strategies. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of aminofluorescein isomers, primarily 5-aminofluorescein (B15267) and 6-aminofluorescein, is a multi-step process that begins with the condensation of a substituted phthalic anhydride (B1165640) with resorcinol (B1680541). The most common route involves the nitration of fluorescein (B123965) followed by the reduction of the nitro group to an amine.

A general synthetic approach involves the reaction of 4-nitrophthalic acid with resorcinol to produce a mixture of 5- and 6-nitrofluorescein isomers.[1] These isomers are then separated, and the nitro group of each isomer is subsequently reduced to the corresponding amine.[2]

Synthesis_Workflow cluster_reactants Starting Materials 4-Nitrophthalic_Acid 4-Nitrophthalic Acid Condensation Condensation (e.g., H₃PO₄ or CH₃SO₃H catalyst) 4-Nitrophthalic_Acid->Condensation Resorcinol Resorcinol Resorcinol->Condensation Isomer_Mixture Mixture of 5- and 6- Nitrofluorescein Isomers Condensation->Isomer_Mixture Isomer_Separation Isomer Separation (e.g., Fractional Crystallization) Isomer_Mixture->Isomer_Separation 5-Nitrofluorescein 5-Nitrofluorescein Isomer_Separation->5-Nitrofluorescein 6-Nitrofluorescein 6-Nitrofluorescein Isomer_Separation->6-Nitrofluorescein Reduction_5 Reduction (e.g., Na₂S) 5-Nitrofluorescein->Reduction_5 Reduction_6 Reduction (e.g., Na₂S) 6-Nitrofluorescein->Reduction_6 5-Aminofluorescein 5-Aminofluorescein Reduction_5->5-Aminofluorescein 6-Aminofluorescein 6-Aminofluorescein Reduction_6->6-Aminofluorescein

Experimental Protocol: Synthesis of 5-Aminofluorescein

This protocol outlines the synthesis of 5-aminofluorescein from 5-nitrofluorescein diacetate.

Materials:

  • 5-nitrofluorescein diacetate

  • Sodium sulfide (B99878) (Na₂S)

  • Deionized water

  • Acetic acid

  • Ethanol

  • Vacuum oven

Procedure:

  • Reduction of 5-Nitrofluorescein Diacetate:

    • Prepare an aqueous solution of sodium sulfide.

    • Boil the 5-nitrofluorescein diacetate in the sodium sulfide solution. The molar ratio of sodium sulfide to 5-nitrofluorescein diacetate should be approximately 3.3:1.[1]

    • During boiling, the suspension will dissolve, and the solution color will change from tan to dark red.[1]

    • Continue boiling for 2 hours.[1]

  • Isolation and Purification of 5-Aminofluorescein:

    • Cool the reaction mixture to room temperature.

    • Filter the solution to remove any precipitated sulfur.

    • Acidify the filtrate with a small amount of acetic acid, which will result in the formation of a fine red precipitate.

    • Filter the precipitate and wash it with ethanol.

    • Dry the precipitate in a vacuum oven at 90°C to a constant weight to obtain 5-aminofluorescein.

Physicochemical and Fluorescent Properties

This compound derivatives exhibit interesting photophysical properties that are highly dependent on their environment. In aqueous solutions, the dianions of aminofluoresceins are practically non-fluorescent. However, in aprotic, non-hydrogen bond donor solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, they exhibit bright fluorescence. This fluorescence is quenched by the addition of small amounts of water or by protonation of the carboxylate group.

The amino group in these derivatives allows for further chemical modifications, making them suitable as building blocks for more complex fluorescent probes.

DerivativeSolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φf)Reference
5-AminofluoresceinEthanol (with 1 mM NaOH)4905150.23
5-AminofluoresceinPBS buffer4865190.22
This compound70% aqueous HEPES (pH 7.4) with Cu²⁺632515High
5(6)-AminofluoresceinAcetonitrile (amine adducts)234--
6-Aminofluorescein0.1 N NaOH490--
Decarboxylated 6-Aminofluorescein6 N HCl454--

Applications in Research and Drug Development

The unique properties of this compound derivatives have led to their widespread use in various scientific disciplines.

Fluorescent Labeling

The amino group of these compounds provides a reactive handle for covalent attachment to biomolecules such as proteins and nucleic acids, enabling their visualization and tracking in biological systems.

Fluorescent Probes and Sensors

This compound derivatives have been developed as highly selective and sensitive fluorescent probes. For example, this compound (fluorescein hydrazide) can be used for the direct detection of copper ions (Cu²⁺) in biological systems.

Copper_Detection_Workflow This compound This compound (Spiro form, non-fluorescent) Complexation Complexation and Ring Opening This compound->Complexation Copper_Ion Cu²⁺ Copper_Ion->Complexation Fluorescent_Complex This compound-Cu²⁺ Complex (Open form, fluorescent) Complexation->Fluorescent_Complex Fluorescence_Detection Fluorescence Detection (λex/em = 495/516 nm) Fluorescent_Complex->Fluorescence_Detection

Experimental Protocol: General Procedure for Cu²⁺ Determination

This protocol provides a guideline for the detection of Cu²⁺ using this compound.

Materials:

  • This compound

  • Ethanol

  • Tris-HCl buffer (0.01 M, pH 7.2)

  • Sample solution containing Cu²⁺

  • Quartz cuvette

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of this compound in ethanol.

  • Reaction Mixture:

    • In a suitable container, prepare the reaction mixture in 0.01 M Tris-HCl buffer (pH 7.2) with a final concentration of 10 µM this compound.

    • Add an appropriate volume of the sample solution so that the final Cu²⁺ concentration does not exceed 10 µM.

    • Adjust the final volume to 10 mL with the Tris-HCl buffer.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Fluorescence Measurement:

    • Transfer a 3 mL portion of the solution to a 1-cm quartz cuvette.

    • Measure the fluorescence intensity or spectrum using a fluorometer with an excitation wavelength of 495 nm and an emission wavelength of 516 nm. Set both excitation and emission slit widths to 5 nm.

Drug Delivery and Monitoring

This compound derivatives are being explored for their potential in monitoring drug delivery. By conjugating a drug molecule to a fluorescein-based chemosensor, the release of the drug can be visualized through a "switch-on" fluorescence mechanism.

Conclusion

This compound derivatives are a versatile and powerful class of fluorophores with significant applications in research and drug development. Their synthesis, while requiring careful control of reaction conditions and purification, yields compounds with unique, environment-sensitive fluorescent properties. These properties, combined with the chemical reactivity of the amino group, enable their use as fluorescent labels, sensitive probes for ions and biomolecules, and as components of sophisticated drug delivery systems. Further research into novel derivatives and their applications will undoubtedly continue to advance our understanding of complex biological processes and aid in the development of new diagnostic and therapeutic tools.

References

Introduction: The "Pro-Fluorescent" Nature of Fluorescein Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the photophysical properties of fluorescein (B123965) hydrazide compounds for researchers, scientists, and drug development professionals.

Fluorescein hydrazide is a versatile derivative of the well-known fluorescein dye, engineered to function as a "pro-fluorescent" probe.[1] In its native state, it primarily exists in a colorless and non-fluorescent spirolactam ring structure.[1][2] This "off" state is crucial to its utility as a sensor. The core principle behind its application is a highly specific "turn-on" mechanism: upon reaction with a target analyte, the spirolactam ring undergoes an irreversible opening. This structural transformation yields the open-ring form, which is essentially the highly fluorescent fluorescein molecule, resulting in a strong, detectable optical signal.[1][3]

This guide provides a comprehensive overview of the key photophysical properties of fluorescein hydrazide's activated form, its activation mechanisms, and detailed experimental protocols for its synthesis and characterization.

Core Photophysical Properties

The defining characteristic of fluorescein hydrazide is that its significant optical properties, such as molar absorptivity and quantum yield, are dependent on the product formed after it reacts with a target analyte.[1] The unreacted spirolactam form is virtually non-absorbent in the visible spectrum and is non-fluorescent.[1] The properties listed below are characteristic of the fluorescent, open-ring product formed after activation.

PropertyValue RangeConditions & Notes
Excitation Wavelength (λex) ~490 - 508 nmDependent on solvent, pH, and the specific reaction product.[2][4] For complexes with mercury (Hg²⁺), values around 460 nm have been reported.[2][5]
Emission Wavelength (λem) ~515 - 531 nmEmits a characteristic green fluorescence.[2][4] For Hg²⁺ complexes, emission is commonly observed around 523 nm.[2][5]
Molar Absorptivity (ε) To be determinedThis value is highly dependent on the specific hydrazone or metal complex formed and must be determined experimentally for each derivative. For reference, the parent fluorescein molecule has a molar absorptivity of approximately 70,000 - 92,300 M⁻¹cm⁻¹.[1]
Quantum Yield (ΦF) To be determinedThe quantum yield of the unreacted spirolactam form is negligible. The value for the activated form is highly dependent on the reaction product and solvent environment. For reference, the quantum yield of fluorescein in 0.1 M NaOH is approximately 0.89 - 0.92.[1][6][7]

Signaling Pathways: Activation Mechanisms

The "turn-on" functionality of fluorescein hydrazide is primarily driven by two distinct reaction pathways that induce the opening of its non-fluorescent spirolactam ring.

Chelation-Enhanced Fluorescence (CHEF) with Metal Ions

Certain metal ions, most notably mercury (Hg²⁺), coordinate with the hydrazide moiety.[3] This binding event catalyzes the hydrolysis of the amide bond within the spirolactam ring, forcing it open and converting the molecule into its highly fluorescent, open-ring xanthene structure.[3][5] This mechanism allows for the highly sensitive and selective detection of specific metal ions, with detection limits for Hg²⁺ reported as low as 0.02 μM (5 ppb).[3][5]

CHEF_Mechanism Probe Fluorescein Hydrazide (Non-Fluorescent Spirolactam) Product Activated Complex (Highly Fluorescent) Probe->Product Ring Opening (Hydrolysis) Analyte Metal Ion (e.g., Hg²⁺) Analyte->Product Chelation Hydrazone_Formation Probe Fluorescein Hydrazide (Non-Fluorescent) Hydrazone Fluorescent Hydrazone Product Probe->Hydrazone Condensation Reaction Carbonyl Aldehyde or Ketone (R-C=O) Carbonyl->Hydrazone Spectral_Workflow A Prepare 1 mM Stock Solution in appropriate solvent (e.g., DMSO) B Dilute to 1-10 µM Working Solution (Ensure Absorbance < 0.1) A->B C Set up Fluorescence Spectrophotometer (Warm up lamp, set slits to 2-5 nm) B->C D Measure Emission Spectrum (Scan emission λ at fixed excitation λ) C->D E Identify Peak Emission (λem) D->E F Measure Excitation Spectrum (Scan excitation λ at fixed λem) E->F G Identify Peak Excitation (λex) F->G

References

Methodological & Application

Application Notes: N-Aminofluorescein for Enhanced Detection of Copper (Cu2+) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Copper is an essential trace element vital for numerous physiological and pathological processes. However, an imbalance in copper homeostasis can lead to severe cellular toxicity and has been implicated in several neurodegenerative diseases. This document provides a detailed protocol for the use of N-Aminofluorescein, a highly selective and sensitive fluorescent probe, for the detection and quantification of Cu2+ ions in biological samples. This compound, a fluorescein (B123965) hydrazide existing in a non-fluorescent spirolactam form, undergoes a Cu2+-promoted hydrolysis reaction, leading to the opening of the spirolactam ring and a significant "turn-on" fluorescent signal.[1][2] This method offers a rapid, sensitive, and visually perceptible means of copper detection, suitable for applications in cellular imaging and biochemical assays.

Introduction

Traditional methods for copper ion detection, such as atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), offer high sensitivity but are often destructive, time-consuming, and require sophisticated instrumentation.[3][4] Fluorescent probes present a compelling alternative, enabling real-time detection of metal ions in living systems with high spatial and temporal resolution.[5][6] this compound is a "turn-on" fluorescent sensor that exhibits remarkable selectivity for Cu2+ over other biologically relevant metal ions.[1][2] In its native state, the molecule is colorless and non-fluorescent. Upon binding with Cu2+, a distinct green fluorescence emerges, which can be quantified to determine the concentration of copper ions. This property makes it an excellent tool for researchers in cell biology, neuroscience, and drug development.

Signaling Pathway and Detection Mechanism

The detection mechanism of this compound relies on a Cu2+-induced structural change. The probe consists of a fluorescein fluorophore and a hydrazide group, which together form a non-fluorescent spirolactam structure.[1][2] In the presence of Cu2+ ions, the hydrazide group selectively coordinates with the copper. This interaction catalyzes the hydrolysis of the amide bond within the spirolactam ring. The ring-opening event restores the conjugated xanthene structure of fluorescein, resulting in a strong fluorescence emission at approximately 516 nm when excited at around 495 nm.[1][2] This "off-on" switching mechanism provides a high signal-to-noise ratio, enabling sensitive detection of Cu2+.

G cluster_off Non-Fluorescent State cluster_on Fluorescent State NAF_spiro This compound (Spirolactam Form) NAF_open Ring-Opened Fluorescein (Highly Fluorescent) NAF_spiro->NAF_open  Cu²⁺ Binding  & Hydrolysis Cu2_ion Cu²⁺ Cu2_ion->NAF_spiro Fluorescence Fluorescence Emission (~516 nm) NAF_open->Fluorescence Excitation (~495 nm)

Figure 1: Signaling pathway for Cu2+ detection by this compound.

Quantitative Data Summary

The performance of fluorescein-based probes for Cu2+ detection is summarized below. The data is compiled from studies on this compound and structurally similar probes (e.g., N4, A5) that operate on the same spirolactam ring-opening mechanism.

ParameterValueReference
Excitation Wavelength (λex) ~495 nm[1][2]
Emission Wavelength (λem) ~516 nm[1][2]
Detection Limit (LOD) 0.11 µM - 1.20 µM[7][8]
Linear Detection Range 0.1 - 1.5 eq. (relative to probe)[4]
pH Operating Range 6.0 - 9.0[4][9]
Response Time < 3 minutes (signal plateaus)[4]
Binding Stoichiometry (Probe:Cu2+) 1:1[7]

Selectivity Profile

This compound demonstrates high selectivity for Cu2+ ions. The fluorescence response in the presence of various competing metal ions is typically negligible, highlighting the probe's specificity.

Metal Ion TestedFluorescence Response
Cu²⁺ Strong Fluorescence Enhancement
Na⁺, K⁺, Mg²⁺, Ca²⁺No significant response
Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺No significant response
Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺No significant response
Cr³⁺, Al³⁺No significant response
Note: This table represents typical selectivity data for fluorescein hydrazide-based Cu2+ probes.

Experimental Protocols

Materials and Reagents
  • This compound (Fluorescein Hydrazide)

  • Copper(II) Chloride (CuCl₂) or Copper(II) Sulfate (CuSO₄)

  • Ethanol (Spectroscopic Grade)

  • Tris-HCl or HEPES buffer

  • Deionized Water

  • Biological cells (e.g., MCF-7, HeLa) for imaging

  • Phosphate-Buffered Saline (PBS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

Protocol for In Vitro Cu2+ Detection (Spectrofluorometry)

This protocol outlines the steps for quantifying Cu2+ in an aqueous solution.

G cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement A 1. Prepare 1.0 mM stock solution of this compound in Ethanol D 4. Dilute this compound stock to 10 µM in Tris-HCl buffer A->D B 2. Prepare 0.01 M Tris-HCl buffer (pH 7.2 - 7.4) B->D C 3. Prepare Cu²⁺ standard solutions of varying concentrations E 5. Add sample or Cu²⁺ standard to the probe solution C->E D->E F 6. Incubate at room temperature for 2 hours E->F G 7. Transfer 3 mL to a quartz cuvette F->G H 8. Measure fluorescence intensity (λex=495 nm, λem=516 nm) G->H I 9. Plot intensity vs. [Cu²⁺] to create a calibration curve H->I

Figure 2: Experimental workflow for in vitro Cu2+ detection.
  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of this compound in ethanol.[1][2]

  • Working Buffer: Prepare a 0.01 M Tris-HCl or HEPES buffer solution with a physiological pH of 7.2-7.4.[1][2]

  • Reaction Mixture: In a reaction vessel, create a final concentration of 10 µM this compound in the working buffer.[1][2]

  • Sample Addition: Add the biological sample or a known concentration of Cu2+ standard solution to the reaction mixture. The final concentration of Cu2+ should ideally not exceed 10 µM to remain within the linear range. Adjust the final volume with the working buffer.[2]

  • Incubation: Allow the reaction to proceed for up to 2 hours at room temperature to ensure the completion of the hydrolysis reaction.[1][2] For rapid measurements, a shorter, consistent incubation time (e.g., 5-10 minutes) can be used after initial time-course experiments to determine signal stability.[4]

  • Fluorescence Measurement: Transfer a portion of the solution to a quartz cuvette. Measure the fluorescence intensity using a spectrofluorometer with the excitation wavelength set to ~495 nm and the emission wavelength to ~516 nm.[1][2]

  • Quantification: Prepare a blank solution containing only the probe in buffer for background subtraction. To quantify the Cu2+ concentration in the sample, compare its fluorescence intensity to a calibration curve generated from the Cu2+ standards.

Protocol for Cu2+ Detection in Living Cells (Fluorescence Microscopy)

This protocol is designed for the visualization of intracellular labile Cu2+ pools.

  • Cell Culture: Plate cells (e.g., MCF-7) on glass-bottom culture dishes and culture in DMEM supplemented with 10% FBS until they reach the desired confluency.[8]

  • Probe Loading: Remove the growth medium and wash the cells three times with PBS (pH 7.4). Incubate the cells with 10 µM this compound in serum-free medium for 30 minutes at 37°C.[8]

  • Washing: Wash the cells twice with PBS to remove any excess, non-internalized probe.[8]

  • Baseline Imaging: Acquire baseline fluorescence images of the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC channel).

  • Cu2+ Treatment: Treat the cells with a solution of CuCl₂ (e.g., 30 µM) for 30 minutes at 37°C to increase intracellular copper levels.[8]

  • Post-Treatment Imaging: Wash the cells twice with PBS and acquire fluorescence images again. A significant increase in intracellular fluorescence intensity indicates the detection of Cu2+.[8]

  • Control Experiments: Perform control experiments, including cells not treated with CuCl₂ and cells pre-treated with a copper chelator before probe loading, to confirm the specificity of the fluorescence signal.

Troubleshooting

  • Low Signal: Ensure the pH of the buffer is within the optimal range (6.0-9.0). Check the final concentration of the probe and ensure the incubation time is sufficient.

  • High Background: The spirolactam form of this compound should have minimal fluorescence. High background may indicate probe degradation or impurities. Prepare fresh stock solutions.

  • Cellular Toxicity: While fluorescein-based probes generally exhibit low toxicity, it is crucial to perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the optimal probe concentration and incubation time for the specific cell line being used.[8]

Conclusion

This compound is a robust and reliable fluorescent probe for the selective detection of Cu2+ in biological samples. Its "turn-on" fluorescence mechanism, high sensitivity, and applicability in both in vitro assays and live-cell imaging make it an invaluable tool for studying the intricate roles of copper in biological systems.

References

Application Notes: N-Aminofluorescein for Intracellular Copper Ion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for numerous physiological and pathological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, the dysregulation of copper homeostasis is implicated in various neurodegenerative diseases, such as Alzheimer's and Wilson's disease, as well as in cancer progression. Consequently, the ability to accurately monitor intracellular copper ion (Cu²⁺) levels is of paramount importance in biomedical research and drug development. N-Aminofluorescein, a fluorescein (B123965) hydrazide derivative, has emerged as a highly effective fluorescent probe for the selective detection and imaging of intracellular Cu²⁺. It operates on a robust "off-on" switching mechanism, offering high sensitivity and selectivity, making it a valuable tool for elucidating the intricate roles of copper in cellular functions.

This compound exists in a non-fluorescent, spirolactam configuration. In the presence of Cu²⁺, it undergoes a selective, copper-induced ring-opening reaction, which restores the highly fluorescent fluorescein structure.[1][2] This results in a significant and easily detectable increase in fluorescence intensity, allowing for the visualization of labile copper pools within living cells.

Signaling Pathway

The detection of copper ions by this compound is a direct chemical reaction. The probe consists of a fluorescein moiety and a hydrazide group that recognizes and binds to Cu²⁺. This binding event catalyzes the hydrolysis of the amide bond in the spirolactam ring, leading to the formation of the highly fluorescent, ring-opened form of the molecule.[3]

Mechanism of this compound NAF_off This compound (Non-fluorescent) NAF_on Ring-Opened this compound (Highly Fluorescent) NAF_off->NAF_on Cu²⁺ binding and ring-opening Cu2 Intracellular Cu²⁺ Fluorescence Fluorescence Emission (~516 nm) NAF_on->Fluorescence Excitation (~495 nm)

Figure 1: "Off-on" fluorescence mechanism of this compound with Cu²⁺.

Quantitative Data

Several fluorescein-based probes, including this compound and its derivatives, have been developed for copper ion detection. The table below summarizes their key quantitative parameters.

Probe NameExcitation (nm)Emission (nm)Limit of Detection (LOD)Binding Stoichiometry (Probe:Cu²⁺)Reference
This compound ~495~516Not SpecifiedNot Specified[2][3]
Probe A5 ~440~5250.11 µM1:1
Probe N4 ~440~5251.20 µM1:1
Probe N2 ~440~5250.10 µM1:1

Experimental Protocols

Protocol 1: In Vitro Determination of Cu²⁺

This protocol provides a general guideline for the determination of Cu²⁺ in aqueous solutions.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Tris-HCl buffer (0.01 M, pH 7.2)

  • Cu²⁺ standard solution

  • Deionized water

  • 1 cm quartz cuvettes

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of this compound in anhydrous ethanol.

  • Working Solution Preparation: Dilute the stock solution in 0.01 M Tris-HCl buffer (pH 7.2) to a final concentration of 10 µM.

  • Sample Preparation: Add the sample solution containing an unknown Cu²⁺ concentration to the this compound working solution. The final Cu²⁺ concentration should ideally not exceed 10 µM. Adjust the final volume with the Tris-HCl buffer.

  • Incubation: Incubate the mixture at room temperature for at least 2 hours to allow for the reaction to complete.

  • Fluorescence Measurement: Transfer a 3 mL aliquot of the solution to a quartz cuvette. Measure the fluorescence intensity using a fluorometer with excitation set to ~495 nm and emission to ~516 nm. Use a 5 nm slit width for both excitation and emission.

  • Blank Measurement: Prepare a blank solution containing the this compound working solution and buffer but no Cu²⁺. Measure its fluorescence under the same conditions for comparison.

  • Quantification: Create a calibration curve by measuring the fluorescence intensity of a series of known Cu²⁺ concentrations. Use this curve to determine the concentration of Cu²⁺ in the unknown sample.

Protocol 2: Intracellular Cu²⁺ Imaging in Live Cells

This protocol details the use of this compound for imaging labile copper ions in cultured cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (phenol red-free is recommended for imaging)

  • Cultured cells on glass-bottom dishes or coverslips

  • CuCl₂ solution (for positive control)

  • A cell-permeable copper chelator (e.g., TPEN) for negative control

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight. A confluency of 60-80% is recommended.

  • Probe Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Cell Loading:

    • Wash the cells twice with warm PBS.

    • Dilute the this compound stock solution to a final working concentration of 5-10 µM in serum-free cell culture medium.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with warm PBS to remove any excess probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (phenol red-free) to the cells.

    • Image the cells using a fluorescence microscope with excitation at ~490 nm and emission collection at ~525 nm.

  • Controls (Recommended):

    • Positive Control: To confirm the probe's responsiveness, treat a separate batch of loaded cells with a known concentration of CuCl₂ (e.g., 50-100 µM) for 30 minutes prior to imaging.

    • Negative Control: To confirm the signal is specific to copper, treat another batch of cells (either before or after copper supplementation) with a strong copper chelator like TPEN and observe the quenching of the fluorescence signal.

Experimental Workflow

The following diagram outlines the key steps for intracellular copper ion imaging using this compound.

Workflow for Intracellular Cu²⁺ Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture cells on glass-bottom dish C Wash cells with PBS A->C B Prepare 1 mM this compound in DMSO D Load cells with 5-10 µM probe (30-60 min) B->D C->D E Wash cells to remove excess probe D->E F Add imaging medium E->F G Acquire images on fluorescence microscope F->G H Quantify fluorescence intensity G->H I Compare with controls H->I

Figure 2: Experimental workflow for live-cell imaging with this compound.

Selectivity

This compound and its derivatives exhibit high selectivity for Cu²⁺ over other biologically relevant metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, and Co²⁺. This high selectivity is crucial for accurately detecting copper ions within the complex intracellular environment, where a multitude of other cations are present.

Conclusion

This compound is a powerful and reliable fluorescent probe for the detection and imaging of intracellular copper ions. Its "off-on" mechanism provides a high signal-to-background ratio, and its selectivity ensures accurate measurement. The protocols provided herein offer a robust starting point for researchers aiming to investigate the role of copper in cellular biology and disease. As with any fluorescent probe, optimization of probe concentration and incubation times for specific cell types and experimental conditions is recommended to achieve the best results.

References

N-Aminofluorescein as a Fluorescent Probe for Heavy Metal Ions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aminofluorescein, also known as fluorescein (B123965) hydrazide, is a highly effective and versatile fluorescent probe for the detection of various heavy metal ions. In its native state, this compound exists in a non-fluorescent spirolactam form. The interaction with specific heavy metal ions triggers a structural change to an open-ring amide form, resulting in a significant "turn-on" or "turn-off" fluorescent signal. This property makes it a valuable tool for sensitive and selective quantification of heavy metal ions in environmental and biological samples.

Principle of Detection

The primary mechanism of action for this compound in detecting heavy metal ions is Chelation-Enhanced Fluorescence (CHEF). The hydrazide group of this compound acts as a recognition and binding site for metal ions. This binding event catalyzes the opening of the non-fluorescent spirolactam ring, leading to the highly fluorescent open-ring form of fluorescein. The intensity of the fluorescence is proportional to the concentration of the target metal ion. For some paramagnetic metal ions, a "turn-off" mechanism is observed, where the formation of a complex leads to fluorescence quenching.

Quantitative Data Summary

The following tables summarize the quantitative data for the detection of various heavy metal ions using this compound.

Metal IonLimit of Detection (LOD)Linear RangeExcitation (nm)Emission (nm)Remarks
Cu²⁺64 nM[1]0.1 - 10 µM[1]495[2]516[2]Highly selective and sensitive "turn-on" response.[1]
Hg²⁺0.23 µM (derivative)Not specified~460~520-523"Turn-on" fluorescence via spirolactam ring opening.
Co²⁺Not specifiedNot specifiedNot specifiedNot specified"Turn-off" fluorescence quenching.
Fe³⁺Data not availableData not availableData not availableData not availableMay cause fluorescence quenching due to its paramagnetic nature.
Pb²⁺Data not availableData not availableData not availableData not availableData not available
Cd²⁺Data not availableData not availableData not availableData not availableData not available

Signaling Pathways and Mechanisms

The interaction of this compound with different heavy metal ions can lead to distinct signaling pathways.

Caption: Signaling pathways for "turn-on" and "turn-off" fluorescence detection of heavy metal ions.

Experimental Protocols

Synthesis of this compound (Fluorescein Hydrazide)

This protocol details the synthesis of this compound from fluorescein and hydrazine (B178648) hydrate (B1144303).

Materials:

  • Fluorescein

  • Hydrazine hydrate

  • Methanol (B129727) or Ethanol (B145695)

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve fluorescein in methanol or ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by the disappearance of the fluorescence of the starting material.

  • After the reaction is complete, cool the solution to room temperature.

  • Pour the reaction mixture into distilled water and extract the product with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the solid this compound.

  • The product can be further purified by column chromatography if necessary.

General Protocol for "Turn-On" Detection of Heavy Metal Ions (e.g., Cu²⁺)

This protocol provides a general procedure for the detection of heavy metal ions that induce a "turn-on" fluorescent response.

Materials:

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Buffer solution (e.g., 0.01 M Tris-HCl, pH 7.2)

  • Stock solutions of various heavy metal ions

  • Fluorometer

Procedure:

  • Prepare a working solution of this compound (e.g., 10 µM) in the buffer solution.

  • Add a known concentration of the heavy metal ion standard solution to the this compound solution.

  • Incubate the solution at room temperature for a specified time to allow for the reaction to complete.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex/em = 495/516 nm for Cu²⁺).

  • Construct a calibration curve by plotting the fluorescence intensity against the concentration of the metal ion.

  • Determine the concentration of the metal ion in unknown samples by measuring their fluorescence intensity and comparing it to the calibration curve.

Protocol for "Turn-Off" Detection of Heavy Metal Ions (e.g., Co²⁺)

This protocol is for the detection of paramagnetic heavy metal ions that cause fluorescence quenching.

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable solvent)

  • Buffer solution

  • Stock solutions of the paramagnetic heavy metal ion (e.g., Co²⁺)

  • Fluorometer

Procedure:

  • Prepare a working solution of this compound in the buffer solution.

  • Measure the initial fluorescence intensity of the this compound solution.

  • Add a known concentration of the paramagnetic heavy metal ion standard solution.

  • Incubate the solution at room temperature.

  • Measure the decrease in fluorescence intensity.

  • The degree of fluorescence quenching is proportional to the concentration of the metal ion.

Experimental Workflow

The following diagram illustrates the general workflow for the detection of heavy metal ions using this compound.

Experimental Workflow for Heavy Metal Ion Detection A Prepare this compound Stock Solution D Mix Probe with Standards/Samples in Buffer A->D B Prepare Heavy Metal Ion Standard Solutions B->D C Prepare Sample Solutions C->D E Incubate at Room Temperature D->E F Measure Fluorescence Intensity E->F G Construct Calibration Curve F->G H Determine Unknown Concentration F->H G->H

Caption: General experimental workflow for heavy metal ion detection using this compound.

Selectivity

This compound exhibits high selectivity for certain heavy metal ions, particularly Cu²⁺. The fluorescence response to other common metal ions is often negligible, making it a robust probe for complex sample matrices. However, potential interference from other ions should always be evaluated for a specific application by performing selectivity studies with a panel of relevant metal ions. For instance, paramagnetic ions like Fe³⁺ and Co²⁺ may cause fluorescence quenching and could interfere with "turn-on" assays if present at high concentrations.

Conclusion

This compound is a valuable fluorescent probe for the detection of heavy metal ions. Its "turn-on" or "turn-off" signaling mechanism upon binding to specific metal ions allows for sensitive and selective quantification. The straightforward synthesis and experimental protocols make it an accessible tool for researchers in various fields, including environmental monitoring, toxicology, and drug development. Further research may expand the quantitative data available for a broader range of heavy metal ions and optimize protocols for specific applications.

References

Application of N-Aminofluorescein Derivatives in Live Cell Imaging of Nitric Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aminofluorescein derivatives have emerged as indispensable tools for the real-time detection of nitric oxide (NO) in living cells. Nitric oxide is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations, however, make its direct measurement challenging. Fluorescent probes based on the this compound scaffold offer a sensitive and specific method to visualize and quantify NO production with high spatiotemporal resolution, making them invaluable for research in cell biology and drug discovery.

The most widely used this compound derivatives for NO detection are the diaminofluoresceins (DAFs), such as 4,5-diaminofluorescein (B163784) (DAF-2), and its more photostable and pH-insensitive analogue, 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM). These probes are typically introduced to cells in their diacetate form (e.g., DAF-2 DA), which is cell-permeable. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent probe. In the presence of NO and oxygen, the probe is converted to a highly fluorescent triazole derivative, allowing for the visualization of NO production.

Principle of Detection

The detection of nitric oxide by this compound derivatives is a "turn-on" fluorescence mechanism. The cell-permeant, non-fluorescent diacetate form of the probe readily crosses the cell membrane. Intracellular esterases then hydrolyze the diacetate groups, yielding the cell-impermeant, non-fluorescent this compound derivative. This molecule then reacts with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen, to form a highly fluorescent and stable triazole derivative. The resulting increase in fluorescence intensity is directly proportional to the concentration of nitric oxide, enabling real-time imaging of NO dynamics within living cells.

Quantitative Data of Common this compound Derivatives

For ease of comparison, the key quantitative properties of commonly used this compound derivatives for nitric oxide detection are summarized in the table below.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ) of NO AdductDetection LimitKey Features
DAF-2 ~495~515~0.01-0.05~5 nMThe first generation and most widely cited NO probe.[1][2]
DAF-FM ~495~515~0.81~3 nMMore photostable and less pH-sensitive than DAF-2.[3][4]
DAR-4M ~560~575Not specified~10 nMRhodamine-based, emits in the orange-red spectrum, reducing interference from cellular autofluorescence.[5][6]

Experimental Protocols

Protocol 1: In Situ Detection of Intracellular Nitric Oxide in Adherent Cells

This protocol provides a general procedure for imaging NO production in cultured adherent cells using DAF-2 DA or DAF-FM DA.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • DAF-2 DA or DAF-FM DA (5 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) for positive control

  • NO synthase inhibitor (e.g., L-NAME) for negative control

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom dish or coverslip to achieve 60-80% confluency on the day of the experiment.

  • Probe Loading:

    • Prepare a fresh working solution of DAF-2 DA or DAF-FM DA at a final concentration of 5-10 µM in pre-warmed HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the probe-containing HBSS to the cells and incubate for 20-30 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the probe solution and wash the cells twice with fresh, pre-warmed HBSS to remove any extracellular probe.

    • Add fresh HBSS to the cells for imaging.

  • Imaging:

    • Place the dish on the fluorescence microscope equipped with a stage-top incubator to maintain 37°C.

    • Acquire baseline fluorescence images using the FITC/GFP channel (Excitation: ~495 nm, Emission: ~515 nm).

  • Stimulation and Time-Lapse Imaging:

    • To induce NO production, add your experimental stimulus (e.g., a drug candidate).

    • For a positive control, add an NO donor like SNAP (e.g., 100 µM).

    • For a negative control, pre-incubate cells with an NO synthase inhibitor like L-NAME (e.g., 1 mM) for 1 hour before probe loading and stimulation.

    • Acquire time-lapse images to monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software.

    • Normalize the fluorescence intensity to the baseline to determine the fold-change in NO production.

Troubleshooting
  • Low Signal:

    • Increase the probe concentration or incubation time.

    • Ensure cells are healthy and metabolically active.

    • Check the filter set and light source of the microscope.

  • High Background:

    • Ensure thorough washing after probe loading.

    • Use a phenol (B47542) red-free imaging medium.

    • Image immediately after washing.

  • Phototoxicity:

    • Minimize the exposure time and excitation light intensity.

    • Use a more photostable probe like DAF-FM.

  • Probe Compartmentalization:

    • Lower the incubation temperature during probe loading.

    • Reduce the probe concentration.

Visualizations

Nitric Oxide Signaling Pathway

NitricOxideSignaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L-Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates DAF2 DAF-2 (non-fluorescent) NO->DAF2 cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects DAF2T DAF-2T (fluorescent) DAF2->DAF2T Reaction O2 O2 O2->DAF2 LiveCellImagingWorkflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging cluster_analysis Data Analysis Cell_Seeding Seed cells on glass-bottom dish Cell_Culture Culture to desired confluency Cell_Seeding->Cell_Culture Prepare_Probe Prepare fresh probe working solution cluster_loading cluster_loading Incubate_Cells Incubate cells with probe (20-30 min) Prepare_Probe->Incubate_Cells Wash_Cells Wash cells to remove extracellular probe Incubate_Cells->Wash_Cells Baseline_Image Acquire baseline fluorescence image cluster_imaging cluster_imaging Stimulate Add stimulus / controls (NO donor/inhibitor) Baseline_Image->Stimulate Time_Lapse Acquire time-lapse images Stimulate->Time_Lapse Measure_Intensity Measure fluorescence intensity cluster_analysis cluster_analysis Normalize_Data Normalize to baseline Measure_Intensity->Normalize_Data Interpret_Results Interpret results Normalize_Data->Interpret_Results

References

N-Aminofluorescein: Application Notes and Protocols for Protein and Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aminofluorescein is a highly fluorescent derivative of fluorescein, featuring a reactive hydrazide group. This functional group makes it an excellent probe for the specific labeling of proteins and peptides at aldehyde or ketone moieties.[1][2][3][4] Its bright, green fluorescence, with excitation and emission maxima around 495 nm and 516 nm respectively, provides a robust signal for detection in various biological applications.[5] The covalent hydrazone bond formed between this compound and a carbonyl group is stable under physiological conditions, making it a reliable tool for researchers in drug development, diagnostics, and fundamental biological research.

This document provides detailed protocols for the labeling of proteins and peptides using this compound, methods for the introduction of reactive carbonyl groups, and procedures for the characterization of the resulting fluorescent conjugates.

Physicochemical and Spectral Properties of this compound

Proper characterization of the fluorescent label is crucial for quantitative applications. The key spectral properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Weight346.34 g/mol
Maximum Excitation (λex)~495 nm
Maximum Emission (λem)~516 nm
Molar Extinction Coefficient (ε) at λmax~75,000 M⁻¹cm⁻¹
SolubilitySoluble in DMSO and DMF

Labeling Chemistry: Hydrazone Bond Formation

The labeling reaction with this compound relies on the formation of a stable hydrazone bond between the hydrazide group of the dye and a carbonyl group (aldehyde or ketone) on the target protein or peptide. This reaction is highly specific and proceeds efficiently under mild, slightly acidic conditions (pH 5.5-7.0), which are generally compatible with maintaining the integrity of most proteins.

Protein Protein/Peptide with Aldehyde/Ketone Group Intermediate Tetrahedral Intermediate Protein->Intermediate + NAF This compound (Hydrazide) NAF->Intermediate Product Labeled Protein/Peptide (Hydrazone bond) Intermediate->Product - H₂O H2O H₂O

Reaction of this compound with a carbonyl group.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation

Many proteins, especially antibodies, are glycosylated, providing a convenient site for introducing aldehyde groups for labeling. Mild oxidation with sodium periodate cleaves the vicinal diols of sugar residues to form aldehydes.

Materials:

  • Glycoprotein (B1211001) (5-10 mg/mL) in 0.1 M Sodium Acetate Buffer, pH 5.5

  • Sodium meta-periodate (NaIO₄), 20 mM in 0.1 M Sodium Acetate Buffer, pH 5.5 (prepare fresh)

  • This compound stock solution (10-50 mM in anhydrous DMSO)

  • Quenching solution (e.g., 1 M glycerol)

  • Purification column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4

Procedure:

  • Oxidation: To 1 mL of the glycoprotein solution, add 1 mL of the freshly prepared 20 mM sodium periodate solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.

  • Quenching: Stop the oxidation by adding 100 µL of the quenching solution and incubate for 5 minutes.

  • Purification of Oxidized Protein: Remove excess periodate and byproducts by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5.

  • Labeling Reaction: To the purified, oxidized glycoprotein, add a 20- to 50-fold molar excess of the this compound stock solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of Labeled Protein: Remove unreacted this compound by size-exclusion chromatography using a column equilibrated with PBS, pH 7.4. Collect the fractions containing the fluorescently labeled protein.

Protocol 2: Site-Specific Labeling of Proteins with an Aldehyde Tag

For non-glycosylated proteins or when site-specific labeling is required, an "aldehyde tag" can be genetically introduced. This method utilizes the formylglycine-generating enzyme (FGE) to oxidize a specific cysteine residue within a consensus peptide sequence (e.g., LCTPSR) to a formylglycine (fGly), which contains an aldehyde group.

Materials:

  • Purified protein containing an aldehyde tag (1-5 mg/mL in PBS, pH 7.4)

  • This compound stock solution (10-50 mM in anhydrous DMSO)

  • Purification column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4

Procedure:

  • Protein Preparation: Express and purify the target protein with the aldehyde tag according to standard molecular biology protocols. Ensure co-expression with FGE to facilitate the conversion of the cysteine to formylglycine.

  • Labeling Reaction: To the purified protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of Labeled Protein: Separate the labeled protein from the unreacted dye using a desalting column or dialysis against PBS, pH 7.4.

Characterization of Labeled Proteins and Peptides

Determination of Dye-to-Protein (D/P) Ratio

The degree of labeling is a critical parameter for ensuring the reproducibility of experiments. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).

  • Calculate the molar concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₄₉₅ of dye). For fluorescein, this is approximately 0.3.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the molar concentration of the dye:

    • Dye Concentration (M) = A₄₉₅ / ε_dye

    • Where ε_dye is the molar extinction coefficient of this compound at 495 nm (~75,000 M⁻¹cm⁻¹).

  • Calculate the D/P ratio:

    • D/P Ratio = Dye Concentration (M) / Protein Concentration (M)

ParameterFormula
Protein Concentration (M)[A₂₈₀ - (A₄₉₅ × CF₂₈₀)] / ε_protein
Dye Concentration (M)A₄₉₅ / ε_dye
Dye-to-Protein (D/P) Ratio[Dye Concentration (M)] / [Protein Concentration (M)]

Applications in Research and Drug Development

This compound-labeled proteins and peptides are valuable tools in various research areas:

  • Fluorescence Microscopy and Flow Cytometry: Visualize the localization and trafficking of proteins in cells and tissues.

  • Receptor-Ligand Binding Studies: Fluorescently labeled ligands can be used to study their interaction with G protein-coupled receptors (GPCRs) and other cell surface receptors.

  • Enzyme Assays: Labeled substrates can be used to monitor enzyme activity in high-throughput screening formats.

  • Drug Delivery and Theranostics: Fluorescently tagging therapeutic proteins or drug delivery vehicles allows for the real-time monitoring of their biodistribution and cellular uptake.

Experimental Workflow Visualization

The overall workflow for labeling a glycoprotein with this compound is depicted below.

Start Start: Purified Glycoprotein Oxidation 1. Periodate Oxidation Start->Oxidation Quench 2. Quench Reaction Oxidation->Quench Purify1 3. Purify Oxidized Protein (Size-Exclusion Chromatography) Quench->Purify1 Labeling 4. Add this compound Purify1->Labeling Incubate 5. Incubate (1-2h, RT, dark) Labeling->Incubate Purify2 6. Purify Labeled Protein (Size-Exclusion Chromatography) Incubate->Purify2 Characterize 7. Characterization (Spectrophotometry for D/P ratio) Purify2->Characterize End End: Labeled Glycoprotein Characterize->End

Workflow for glycoprotein labeling with this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inefficient oxidation of glycoprotein.Ensure the sodium periodate solution is freshly prepared. Optimize periodate concentration and incubation time.
Inactive this compound.Use a fresh stock of this compound dissolved in anhydrous DMSO.
Suboptimal pH for labeling.Ensure the pH of the labeling buffer is between 5.5 and 7.0.
Protein Precipitation High concentration of organic solvent (DMSO).Keep the final DMSO concentration in the reaction mixture below 10% (v/v).
Over-labeling of the protein.Reduce the molar excess of this compound in the labeling reaction.
High Background Fluorescence Incomplete removal of unreacted dye.Ensure thorough purification of the labeled protein using size-exclusion chromatography or extensive dialysis.

Conclusion

This compound is a versatile and highly effective fluorescent probe for the specific labeling of proteins and peptides. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully label their biomolecules of interest, enabling a wide range of applications in biological research and drug development. Careful optimization of the labeling reaction and thorough characterization of the final conjugate are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Conjugating N-Aminofluorescein to Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aminofluorescein is a versatile fluorescent probe possessing a primary amine group, making it suitable for conjugation to biomolecules containing carboxyl groups. This application note provides detailed protocols for the covalent labeling of biomolecules such as proteins and antibodies with this compound using the carbodiimide (B86325) crosslinker EDC in conjunction with N-hydroxysuccinimide (NHS). The resulting fluorescently labeled biomolecules can be utilized in a variety of applications, including cellular imaging, fluorescence microscopy, and as pH sensors within biological systems.

The conjugation process involves the activation of carboxyl groups on the biomolecule using EDC and NHS to form a semi-stable NHS ester. This activated biomolecule is then reacted with the primary amine of this compound to form a stable amide bond. A two-step protocol is generally recommended to improve efficiency and reduce unwanted polymerization of the target biomolecule.[1]

Data Presentation

Table 1: Recommended Molar Ratios for Optimizing Degree of Labeling (DOL)

The optimal degree of labeling (DOL), which represents the average number of fluorophore molecules per biomolecule, is critical for achieving strong fluorescence without causing self-quenching or impairing the biomolecule's function.[2] For antibodies, a DOL between 2 and 10 is often ideal.[3] The following table provides starting recommendations for the molar excess of reagents to achieve a desired DOL. Optimization is recommended for each specific biomolecule.

Target DOLMolar Excess of this compound to BiomoleculeMolar Excess of EDC to BiomoleculeMolar Excess of NHS to Biomolecule
2 - 45 - 10 fold10 - 20 fold20 - 50 fold
4 - 710 - 15 fold20 - 40 fold50 - 100 fold
7 - 1015 - 20 fold40 - 60 fold100 - 150 fold
Table 2: Spectral Properties of this compound
PropertyValue
Excitation Maximum (λex)~495 nm[4]
Emission Maximum (λem)~516 nm[4]
Molar Extinction Coefficient (ε) at λex~75,000 cm⁻¹M⁻¹
Correction Factor (A₂₈₀/Aₘₐₓ)~0.3

Experimental Protocols

Materials and Reagents
  • Biomolecule (e.g., protein, antibody) with available carboxyl groups (glutamic acid, aspartic acid residues)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25) or dialysis tubing with appropriate molecular weight cutoff (MWCO)

Two-Step Conjugation Protocol

This two-step protocol is designed to minimize self-coupling of the biomolecule.

Step 1: Activation of Biomolecule's Carboxyl Groups

  • Prepare the Biomolecule: Dissolve the biomolecule in Activation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxylates.

  • Prepare EDC/NHS Solution: Immediately before use, dissolve EDC and NHS in Activation Buffer to the desired final concentrations (refer to Table 1). A common starting point is a final concentration of 2 mM EDC and 5 mM NHS.

  • Activation Reaction: Add the freshly prepared EDC/NHS solution to the biomolecule solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation with this compound

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with Coupling Buffer to the desired final concentration (refer to Table 1).

  • pH Adjustment (Optional but Recommended): For optimal reaction with the NHS-activated biomolecule, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer.

  • Conjugation Reaction: Add the this compound solution to the activated biomolecule solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, protected from light.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

Purification of the Conjugate

It is crucial to remove unconjugated this compound to obtain an accurate determination of the degree of labeling and to reduce background fluorescence in subsequent applications.

  • Size-Exclusion Chromatography: Pass the quenched reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the labeled biomolecule.

  • Dialysis: Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours.

Characterization of the Conjugate

Calculation of the Degree of Labeling (DOL)

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~495 nm, Aₘₐₓ).

  • Calculate Protein Concentration:

    • Correct the A₂₈₀ for the absorbance of the fluorophore: A_prot_ = A₂₈₀ - (Aₘₐₓ × Correction Factor)

    • Calculate the molar concentration of the protein: [Protein] (M) = A_prot_ / ε_prot_ (where ε_prot_ is the molar extinction coefficient of the protein at 280 nm)

  • Calculate Fluorophore Concentration:

    • [Fluorophore] (M) = Aₘₐₓ / ε_fluor_ (where ε_fluor_ is the molar extinction coefficient of this compound at ~495 nm)

  • Calculate DOL:

    • DOL = [Fluorophore] / [Protein]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization p Biomolecule in Activation Buffer (pH 4.7-6.0) edc_nhs Add EDC and NHS p->edc_nhs 15-30 min RT activated_p Activated Biomolecule (NHS-ester) edc_nhs->activated_p conjugation Mix and Incubate activated_p->conjugation dye This compound in Coupling Buffer (pH 7.2-7.5) dye->conjugation quench Quench Reaction (Tris or Glycine) conjugation->quench 2h RT or O/N 4°C labeled_p Labeled Biomolecule quench->labeled_p purify Purification (SEC or Dialysis) labeled_p->purify characterize Characterization (DOL Calculation) purify->characterize final_product Purified Conjugate characterize->final_product

Caption: Workflow for conjugating this compound to a biomolecule.

ph_sensing_pathway cluster_cell Cellular Environment cluster_cytosol Cytosol (pH ~7.2) cluster_lysosome Lysosome (Acidic pH ~4.5-5.0) extracellular Extracellular Space (pH ~7.4) cell_membrane Cell Membrane extracellular->cell_membrane Endocytosis conjugate_cyto Biomolecule-N-Aminofluorescein Conjugate (Low Fluorescence) cell_membrane->conjugate_cyto conjugate_lyso Biomolecule-N-Aminofluorescein Conjugate (High Fluorescence) conjugate_cyto->conjugate_lyso Trafficking to Lysosome detection Fluorescence Detection (Microscopy) conjugate_lyso->detection Fluorescence Emission proton H+ proton->conjugate_lyso Protonation of Fluorescein

Caption: Using this compound conjugates for intracellular pH sensing.

References

N-Aminofluorescein Derivatives in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Aminofluorescein and its derivatives in fluorescence microscopy. This guide is designed to assist researchers in the detection of key cellular analytes such as nitric oxide (NO), copper ions (Cu²⁺), and reactive oxygen species (ROS), crucial for advancing research and drug development.

Introduction

This compound and its analogs are powerful tools in fluorescence microscopy, enabling the visualization and quantification of specific molecules within biological systems. These probes are typically non-fluorescent or weakly fluorescent in their native state and exhibit a significant increase in fluorescence upon reaction with their target analyte. This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for sensitive detection in complex cellular environments. This document details the applications and protocols for two key derivatives: 4,5-Diaminofluorescein (DAF-2) for nitric oxide detection and a fluorescein-based probe for copper ion detection. Additionally, a protocol for the widely used fluorescein (B123965) derivative, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for the detection of reactive oxygen species is included.

Data Presentation: Quantitative Properties of Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for successful experimentation. The following tables summarize the key quantitative data for the probes discussed in these application notes.

Table 1: Spectral Properties of Fluorescein-Based Probes

Probe NameTarget AnalyteExcitation Max (nm)Emission Max (nm)
DAF-2 DANitric Oxide (NO)~495~515[1]
This compound DerivativeCopper Ions (Cu²⁺)~495~516[1]
DCFH-DAReactive Oxygen Species (ROS)~495~529

Table 2: Performance Characteristics of Fluorescein-Based Probes

Probe NameTarget AnalyteDetection LimitKey Features
DAF-2Nitric Oxide (NO)5 nMHigh sensitivity and specificity for NO. Cell-permeable diacetate form (DAF-2 DA) allows for intracellular detection.
Fluorescein-based Probe (N4)Copper Ions (Cu²⁺)1.20 µM[2]High selectivity for Cu²⁺ over other metal ions.[2] "Turn-on" fluorescence response.[2]
DCFH-DAReactive Oxygen Species (ROS)Not specifiedBroad-spectrum detection of various ROS, including hydroxyl and peroxyl radicals.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding and implementing these techniques.

Nitric Oxide Detection with DAF-2 DA

NO_Detection_Pathway cluster_cell Cell DAF-2_DA DAF-2 DA (Cell-Permeable, Non-fluorescent) DAF-2 DAF-2 (Cell-Impermeable, Non-fluorescent) DAF-2T DAF-2T (Highly Fluorescent) Fluorescence_Detection Fluorescence Microscopy DAF-2T->Fluorescence_Detection Excitation at ~495 nm Emission at ~515 nm Extracellular Extracellular->DAF-2_DA Probe Loading

Figure 1: Signaling pathway for nitric oxide detection using DAF-2 DA.
Experimental Workflow for Intracellular Nitric Oxide Detection

NO_Workflow A 1. Cell Culture Grow cells on coverslips or imaging dishes. C 3. Probe Loading Incubate cells with 5-10 µM DAF-2 DA in buffer for 20-30 min at 37°C. A->C B 2. Probe Preparation Prepare 5 mM DAF-2 DA stock solution in DMSO. B->C D 4. Washing Wash cells twice with fresh buffer to remove excess probe. C->D E 5. Stimulation (Optional) Treat cells with agonists or inhibitors to modulate NO production. D->E F 6. Image Acquisition Image cells using a fluorescence microscope with appropriate filters (Ex: ~495 nm, Em: ~515 nm). E->F

Figure 2: Experimental workflow for intracellular NO detection.

Detailed Experimental Protocols

Protocol 1: Detection of Intracellular Nitric Oxide (NO) using DAF-2 DA

This protocol is designed for imaging NO production within living cells.[1]

Materials:

  • 4,5-Diaminofluorescein diacetate (DAF-2 DA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or other suitable physiological buffer

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Probe Preparation:

    • Prepare a 5 mM stock solution of DAF-2 DA in anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Culture:

    • Plate cells on a suitable imaging vessel (e.g., glass-bottom dish or coverslip) and culture until they reach the desired confluency.

  • Probe Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS or buffer.

    • Prepare a working solution of 5-10 µM DAF-2 DA in PBS or buffer.

    • Incubate the cells with the DAF-2 DA working solution at 37°C for 20-30 minutes.[1] This allows for the probe to enter the cells and for intracellular esterases to cleave the acetate (B1210297) groups, trapping DAF-2 inside.

  • Washing:

    • Remove the probe-containing solution.

    • Wash the cells twice with fresh, pre-warmed PBS or buffer to remove any extracellular probe.[1]

  • Experimental Treatment:

    • If applicable, replace the buffer with a fresh solution containing the experimental compounds (e.g., NO donors as a positive control, or inhibitors).

    • Incubate for the desired period to stimulate or inhibit NO production.

  • Image Acquisition:

    • Place the imaging dish on the stage of a fluorescence microscope.

    • Excite the cells at approximately 495 nm and capture the emission at around 515 nm.

    • Acquire images using the lowest possible excitation light to minimize phototoxicity and photobleaching.

Protocol 2: Detection of Intracellular Copper Ions (Cu²⁺)

This protocol provides a general guideline for the detection of intracellular Cu²⁺ using a fluorescein-based probe. Specific parameters may need to be optimized based on the probe and cell type used.

Materials:

  • Fluorescein-based Cu²⁺ probe (e.g., this compound derivative)

  • DMSO or other suitable solvent for the probe

  • Physiological buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation:

    • Prepare a stock solution of the Cu²⁺ probe in a suitable solvent (e.g., 1 mM in DMSO).

    • Store the stock solution according to the manufacturer's instructions, typically at -20°C and protected from light.

  • Cell Culture:

    • Culture cells on an appropriate imaging substrate to a suitable density.

  • Probe Loading:

    • Wash the cells with a physiological buffer.

    • Prepare a working solution of the probe (typically 1-10 µM) in the buffer.

    • Incubate the cells with the probe working solution at 37°C for 15-30 minutes.

  • Washing:

    • Remove the loading solution and wash the cells gently with fresh buffer to remove any unbound probe.

  • Image Acquisition:

    • Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the probe (e.g., Ex: ~495 nm, Em: ~516 nm).

    • For quantitative measurements, a baseline fluorescence image can be acquired before adding a Cu²⁺ source (e.g., CuCl₂) to observe the fluorescence increase.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS.[3]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • DMSO

  • Serum-free cell culture medium (e.g., DMEM)

  • Cultured adherent cells in a multi-well plate

  • Fluorescence microscope or plate reader

Procedure:

  • Probe Preparation:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.[3]

    • This stock solution should be prepared fresh.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will allow for optimal imaging the next day (e.g., 2 x 10⁵ cells/well in a 24-well plate).[3]

  • Experimental Treatment:

    • If investigating the effect of a compound on ROS production, treat the cells with the compound for the desired duration.

  • Probe Loading:

    • Remove the treatment medium and wash the cells once with serum-free medium.

    • Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free medium immediately before use.

    • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[3]

  • Washing:

    • Remove the DCFH-DA solution.

    • Wash the cells once with serum-free medium, followed by two washes with PBS.[3]

    • Add PBS to the wells for imaging.

  • Image Acquisition and Analysis:

    • Acquire fluorescent images using a fluorescence microscope with a GFP/FITC filter set (Ex: ~485 nm, Em: ~530 nm).[3]

    • Alternatively, quantify the fluorescence intensity using a microplate reader.

    • The fluorescence intensity is proportional to the amount of ROS in the cells.

Troubleshooting and Considerations

  • Phototoxicity and Photobleaching: Use the lowest possible excitation intensity and exposure time to minimize cell damage and loss of fluorescent signal.

  • Probe Specificity: Be aware of the potential for probes to react with species other than the primary target. Include appropriate positive and negative controls in your experiments. For example, for NO detection, use an NO donor as a positive control and an NO scavenger as a negative control.

  • Background Fluorescence: Inadequate washing can lead to high background fluorescence. Ensure thorough but gentle washing steps. Using phenol (B47542) red-free medium during imaging can also reduce background.

  • Cell Health: Monitor cell morphology throughout the experiment to ensure that the staining and imaging procedures are not adversely affecting cell viability.

By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound derivatives for robust and reliable fluorescence microscopy applications.

References

Application Notes and Protocols for Developing Redox-Sensitive Probes Using N-Aminofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing redox-sensitive fluorescent probes based on N-Aminofluorescein for the detection of reactive oxygen species (ROS) and the assessment of oxidative stress in biological systems.

Introduction

Reactive oxygen species (ROS) are key signaling molecules involved in various physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1] Fluorescent probes are invaluable tools for detecting and quantifying ROS in living cells, offering high sensitivity and spatiotemporal resolution.[2] this compound serves as a promising scaffold for the development of redox-sensitive probes due to its excellent photophysical properties, including high quantum yield and biocompatibility. This document outlines the synthesis, characterization, and application of a novel redox-sensitive probe derived from 5-Aminofluorescein.

Probe Design and Synthesis

Principle of Detection

The core principle behind the design of this this compound-based redox-sensitive probe is the modulation of its fluorescence upon reaction with ROS. In its native state, the probe is designed to be minimally fluorescent. Upon oxidation by ROS, such as hydroxyl radicals (•OH), hypochlorite (B82951) (⁻OCl), or peroxynitrite anions (ONOO⁻), the probe undergoes a chemical transformation that restores the highly fluorescent structure of fluorescein (B123965).[3][4]

Proposed Synthesis of a Redox-Sensitive this compound Probe

This protocol describes a proposed synthesis of a redox-sensitive probe from 5-Aminofluorescein by introducing a redox-sensitive protecting group. This method is based on established chemical reactions for fluorescein derivatives.[5]

Materials:

Procedure:

  • Dissolve 5-Aminofluorescein (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) to the solution at room temperature.[5]

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the Boc-protected this compound probe.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for a hypothetical this compound-based redox probe, based on typical values for similar fluorescein derivatives.

ParameterValueReference
Excitation Wavelength (pre-oxidation)~490 nm[6]
Emission Wavelength (pre-oxidation)Low to negligible[3]
Excitation Wavelength (post-oxidation)~495 nm[1]
Emission Wavelength (post-oxidation)~515 nm[1]
Quantum Yield (post-oxidation)High[7]
Fold-Increase in Fluorescence>10-fold[8]
Limit of Detection for ROS50 - 100 nM[9]

Table 1: Spectroscopic Properties of the this compound Redox Probe

Cell LineProbe ConcentrationIncubation TimeDetection Method
HeLa5 µM30 minutesFluorescence Microscopy
RAW 264.710 µM45 minutesFlow Cytometry
PC1210 µM30 minutesMicroplate Reader

Table 2: Typical Experimental Conditions for Cellular Imaging

Experimental Protocols

In Vitro Probe Validation

Objective: To confirm the responsiveness of the synthesized probe to various ROS.

Materials:

  • Synthesized this compound probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂)

  • Ferrous sulfate (B86663) (FeSO₄) for generating hydroxyl radicals (Fenton reaction)

  • Sodium hypochlorite (NaOCl)

  • Peroxynitrite donor (e.g., SIN-1)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound probe in DMSO.

  • Dilute the stock solution in PBS to a final concentration of 5-10 µM.

  • Add different ROS generators (e.g., H₂O₂/FeSO₄, NaOCl, SIN-1) at varying concentrations to the probe solution.

  • Incubate the mixture at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence emission spectra (e.g., 500-600 nm) with an excitation wavelength of ~495 nm.

  • Record the fluorescence intensity at the emission maximum (~515 nm).

Cellular ROS Detection using Fluorescence Microscopy

Objective: To visualize intracellular ROS production in live cells.

Materials:

  • Cells of interest (e.g., HeLa, RAW 264.7) cultured on glass-bottom dishes

  • This compound probe stock solution (in DMSO)

  • Cell culture medium (phenol red-free)

  • ROS inducer (e.g., H₂O₂, menadione)

  • ROS inhibitor (e.g., N-acetylcysteine)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Wash the cells once with warm PBS.

  • Load the cells with the this compound probe (5-10 µM in serum-free, phenol (B47542) red-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh, pre-warmed phenol red-free medium to the cells.

  • For positive control, treat cells with an ROS inducer. For negative control, pre-treat cells with an ROS inhibitor before adding the inducer.

  • Image the cells using a fluorescence microscope. Capture images before and after treatment to observe changes in fluorescence intensity.

Quantification of Cellular ROS using Flow Cytometry

Objective: To quantify changes in intracellular ROS levels in a cell population.

Materials:

  • Cells of interest cultured in suspension or adherent cells to be detached

  • This compound probe stock solution (in DMSO)

  • Cell culture medium

  • ROS inducer and inhibitor

  • Flow cytometer

Procedure:

  • Treat cells with the experimental compounds (e.g., drug candidates, ROS inducers/inhibitors) for the desired duration.

  • Load the cells with the this compound probe (5-10 µM) for 30-60 minutes at 37°C.

  • Harvest the cells (for adherent cells, use trypsinization) and wash them with PBS.

  • Resuspend the cells in PBS or flow cytometry buffer.

  • Analyze the cells using a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).

  • Quantify the mean fluorescence intensity of the cell population to determine the relative levels of ROS.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway leading to oxidative stress and the experimental workflows for probe synthesis and application.

G Signaling Pathway of ROS-Induced Cellular Damage Stimuli Cellular Stressors (e.g., UV, Drugs, Inflammation) Mitochondria Mitochondria Stimuli->Mitochondria NADPH_Oxidase NADPH Oxidase Stimuli->NADPH_Oxidase ROS Increased ROS Production (•O₂⁻, H₂O₂, •OH) Mitochondria->ROS NADPH_Oxidase->ROS Probe This compound Probe (Non-fluorescent) ROS->Probe Oxidation Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Oxidative_Damage Oxidized_Probe Oxidized Probe (Fluorescent) Cellular_Response Cellular Response (Apoptosis, Senescence) Oxidative_Damage->Cellular_Response

Caption: ROS signaling pathway and probe activation.

G Experimental Workflow for Probe Synthesis and Validation cluster_synthesis Probe Synthesis cluster_validation In Vitro Validation Start 5-Aminofluorescein Reaction Reaction with (Boc)₂O Start->Reaction Purification Column Chromatography Reaction->Purification Probe Synthesized Probe Purification->Probe Add_ROS Add ROS Generators Probe->Add_ROS Measure_Fluorescence Measure Fluorescence Add_ROS->Measure_Fluorescence Validation_Result Confirm ROS-dependent Fluorescence Increase Measure_Fluorescence->Validation_Result

Caption: Workflow for probe synthesis and validation.

G Cellular Imaging and Analysis Workflow Cell_Culture Cell Culture Probe_Loading Load Cells with Probe Cell_Culture->Probe_Loading Treatment Treat with Compounds Probe_Loading->Treatment Imaging Fluorescence Imaging (Microscopy or Flow Cytometry) Treatment->Imaging Data_Analysis Data Analysis (Quantify Fluorescence) Imaging->Data_Analysis Conclusion Assess Oxidative Stress Data_Analysis->Conclusion

Caption: Workflow for cellular imaging and analysis.

References

Application Notes and Protocols for the Detection of Nitric Oxide in Cells using 4,5-Diaminofluorescein Diacetate (DAF-2 DA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2][3] Its transient nature and low physiological concentrations, however, make its direct detection and quantification in living cells challenging.[4] 4,5-Diaminofluorescein (B163784) diacetate (DAF-2 DA) is a widely used fluorescent probe that enables the visualization and measurement of nitric oxide in cellular systems.[5] DAF-2 DA is a cell-permeable, non-fluorescent molecule that, once inside the cell, is deacetylated by intracellular esterases to 4,5-diaminofluorescein (DAF-2). In the presence of nitric oxide and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T, which can be detected using standard fluorescence microscopy, flow cytometry, or microplate readers.

Principle of Detection

The detection of nitric oxide using DAF-2 DA is a two-step process that occurs within the cell.

  • Deacetylation: The cell-permeable DAF-2 DA passively diffuses across the cell membrane. Intracellular esterases then hydrolyze the diacetate groups, yielding the cell-impermeable and non-fluorescent DAF-2. This trapping of the probe inside the cell is crucial for accurate intracellular NO detection.

  • Reaction with Nitric Oxide: In the presence of nitric oxide (NO) and oxygen (O₂), DAF-2 undergoes a nitrosation reaction to form the highly fluorescent and stable triazole derivative, DAF-2T. The resulting fluorescence intensity is directly proportional to the concentration of nitric oxide.

The fluorescent signal from DAF-2T can be measured using an excitation wavelength of approximately 488-495 nm and an emission wavelength of around 515 nm.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of DAF-2 DA in nitric oxide detection.

ParameterValueReferences
Excitation Maximum (DAF-2T) ~495 nm
Emission Maximum (DAF-2T) ~515 nm
Detection Limit (in vitro) ~5 nM
Typical Working Concentration 1 - 10 µM
Fluorescence Quantum Yield (DAF-2) ~0.005
Fluorescence Quantum Yield (DAF-2T) ~0.81
Fold Increase in Fluorescence ~160-fold

Signaling Pathways Involving Nitric Oxide

Nitric oxide synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. There are three main isoforms of NOS, each with distinct activation pathways and cellular functions.

Endothelial Nitric Oxide Synthase (eNOS) Pathway

The eNOS pathway is primarily found in endothelial cells and plays a critical role in regulating vascular tone. Its activation is calcium-dependent and is initiated by various stimuli, including shear stress and agonists like acetylcholine.

eNOS_Pathway Stimuli Shear Stress, Acetylcholine GPCR GPCR Stimuli->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2 Ca²⁺ ER->Ca2 Release CaM Calmodulin (CaM) Ca2->CaM CaM_Ca2 Ca²⁺-CaM Complex CaM->CaM_Ca2 eNOS_inactive eNOS (inactive) CaM_Ca2->eNOS_inactive eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: eNOS signaling cascade leading to smooth muscle relaxation.

Inducible Nitric Oxide Synthase (iNOS) Pathway

The iNOS pathway is typically found in immune cells like macrophages and is activated by inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines. This pathway is calcium-independent and produces large amounts of NO for host defense.

iNOS_Pathway Stimuli LPS, Cytokines (e.g., IFN-γ, TNF-α) Receptor Receptors (e.g., TLR4) Stimuli->Receptor Signaling Signaling Cascades (e.g., NF-κB, JAK-STAT) Receptor->Signaling Transcription Gene Transcription Signaling->Transcription iNOS_mRNA iNOS mRNA Transcription->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein Immune Immune Response, Inflammation NO->Immune

Caption: iNOS signaling pathway in response to inflammatory stimuli.

Neuronal Nitric Oxide Synthase (nNOS) Pathway

The nNOS pathway is predominantly active in neuronal tissue and, similar to eNOS, is calcium-dependent. It is often activated by neurotransmitters like glutamate, leading to NO production that functions in synaptic plasticity and neurotransmission.

nNOS_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx Opens CaM Calmodulin (CaM) Ca2_influx->CaM CaM_Ca2 Ca²⁺-CaM Complex CaM->CaM_Ca2 nNOS_inactive nNOS (inactive) CaM_Ca2->nNOS_inactive nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activation NO Nitric Oxide (NO) nNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active Neurotransmission Synaptic Plasticity, Neurotransmission NO->Neurotransmission

Caption: nNOS signaling pathway in neuronal cells.

Experimental Protocols

General Workflow for Intracellular NO Detection

The following diagram illustrates the general workflow for detecting intracellular nitric oxide using DAF-2 DA.

Experimental_Workflow Cell_Culture 1. Cell Culture/ Tissue Preparation DAF2DA_Loading 2. DAF-2 DA Loading Cell_Culture->DAF2DA_Loading Wash 3. Wash to Remove Excess Probe DAF2DA_Loading->Wash De_esterification 4. De-esterification Wash->De_esterification Stimulation 5. Cellular Stimulation (Optional) De_esterification->Stimulation Detection 6. Fluorescence Detection Stimulation->Detection Microscopy Fluorescence Microscopy Detection->Microscopy Flow_Cytometry Flow Cytometry Detection->Flow_Cytometry Plate_Reader Microplate Reader Detection->Plate_Reader

Caption: General experimental workflow for NO detection with DAF-2 DA.

Protocol 1: Detection of NO in Adherent Endothelial Cells by Fluorescence Microscopy

This protocol is adapted for human umbilical vein endothelial cells (HUVECs) but can be modified for other adherent cell types.

Materials:

  • HUVECs cultured on glass-bottom dishes or coverslips

  • Phenol (B47542) red-free endothelial culture medium

  • DAF-2 DA (5 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • NO donor (e.g., SNAP or SIN-1) as a positive control

  • NO synthase inhibitor (e.g., L-NAME) as a negative control

  • Stimulant of choice (e.g., bradykinin)

Procedure:

  • Cell Preparation: Seed HUVECs on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • DAF-2 DA Loading:

    • Prepare a 5 µM working solution of DAF-2 DA in phenol red-free endothelial culture medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the DAF-2 DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Washing:

    • Remove the DAF-2 DA solution and wash the cells twice with PBS to remove any extracellular probe.

  • De-esterification:

    • Add fresh phenol red-free medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular DAF-2 DA to DAF-2.

  • Stimulation (Optional):

    • To measure stimulated NO production, replace the medium with a solution containing the desired stimulant (e.g., bradykinin) and incubate for the desired time (e.g., 10-60 minutes).

    • For positive and negative controls, treat cells with an NO donor or an NOS inhibitor, respectively, prior to or during stimulation.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) (Excitation: ~488 nm, Emission: ~515 nm).

    • Acquire images at different time points to monitor the change in fluorescence intensity.

Protocol 2: Quantification of NO in Macrophages by Flow Cytometry

This protocol is suitable for quantifying NO production in a population of suspension cells, such as macrophages.

Materials:

  • Macrophage cell suspension (e.g., RAW 264.7)

  • RPMI-1640 medium

  • DAF-2 DA (5 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • LPS and IFN-γ for stimulation

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture macrophages in suspension and treat with stimulants (e.g., LPS and IFN-γ) for the desired time to induce iNOS expression and NO production.

  • DAF-2 DA Loading:

    • Harvest the cells by centrifugation and resuspend them in PBS.

    • Prepare a 10 µM working solution of DAF-2 DA in PBS.

    • Add the DAF-2 DA working solution to the cell suspension and incubate for 30 minutes at 37°C in the dark.

  • Washing:

    • Centrifuge the cells to pellet them and remove the DAF-2 DA solution.

    • Wash the cell pellet twice with cold PBS.

  • De-esterification:

    • Resuspend the cells in fresh PBS and incubate for an additional 15-30 minutes at 37°C.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using a 488 nm excitation laser and a 530/30 nm emission filter (or equivalent).

    • Record the mean fluorescence intensity of the cell population.

Protocol 3: High-Throughput Screening of NO Production using a Microplate Reader

This protocol is designed for screening the effects of compounds on NO production in a 96-well plate format.

Materials:

  • Adherent cells cultured in a 96-well black, clear-bottom plate

  • DAF-2 DA (5 mM stock in DMSO)

  • Assay buffer (e.g., phenol red-free medium or PBS)

  • Test compounds, positive and negative controls

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and culture to the desired confluency.

  • Compound Treatment: Treat cells with test compounds and controls for the desired duration.

  • DAF-2 DA Loading:

    • Prepare a working solution of DAF-2 DA in the assay buffer.

    • Remove the compound-containing medium and add the DAF-2 DA solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification (Optional but Recommended):

    • For improved signal-to-noise, the loading solution can be removed, and wells washed with assay buffer. Fresh assay buffer is then added for a 15-30 minute de-esterification period.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader with excitation at ~495 nm and emission at ~515 nm.

    • Readings can be taken kinetically to monitor NO production over time.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Fluorescence Signal with N-Aminofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Aminofluorescein. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during fluorescence-based experiments. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima of this compound?

This compound has an excitation maximum typically around 490-495 nm and an emission maximum in the range of 515-520 nm, emitting a bright green fluorescence.[1]

Q2: What is the primary application of this compound?

This compound is a fluorescein (B123965) derivative containing a hydrazide group, which makes it a highly selective and sensitive fluorescent probe for the detection of copper ions (Cu²⁺) in biological systems.[1][2][3] It also contains a primary amine group that allows for its conjugation to other molecules for use as a fluorescent label.[1]

Q3: How should I store this compound?

For long-term stability, this compound powder should be stored at +4°C, protected from light and moisture, where it can be stable for at least two years.[1] Stock solutions should be stored at -20°C or -80°C and protected from light.

Q4: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 50 mg/mL.[1] For aqueous buffers, the solubility is dependent on pH.

Troubleshooting Guide: Low Fluorescence Signal

A weak or absent fluorescence signal can be a significant roadblock in your experiments. This guide provides a systematic approach to identifying and resolving the root causes of low signal intensity when using this compound.

Issue 1: Weak or No Signal After Labeling

Q: I have labeled my molecule of interest with this compound, but the fluorescence signal is very low or undetectable. What could be the problem?

A: Several factors could contribute to a weak or absent signal after labeling. Consider the following potential causes and solutions:

  • Suboptimal Labeling Efficiency: The conjugation reaction may not have proceeded efficiently.

    • Verify the pH of the reaction buffer: The primary amine of this compound reacts most efficiently with its target (e.g., an activated carboxyl group on a protein) at a slightly basic pH, typically between 8.0 and 9.0.[4][5]

    • Optimize the molar ratio of dye to protein: A titration of the this compound to your target molecule should be performed to find the optimal ratio. Too few dye molecules will result in a weak signal, while too many can lead to self-quenching.[6]

    • Check for interfering substances: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the dye. Ensure your purification methods remove these substances.

  • Concentration Issues: The concentration of the labeled molecule or the dye itself might be too low.

    • Determine the Degree of Labeling (DOL): After conjugation and purification, measure the absorbance of your sample at both 280 nm (for protein) and ~495 nm (for this compound) to calculate the DOL. This will confirm if labeling was successful.

    • Increase the concentration of the labeled molecule: If the DOL is acceptable, you may need to increase the concentration of your labeled molecule in the final assay.

  • Environmental Factors Affecting Fluorescence:

    • pH of the imaging buffer: The fluorescence of fluorescein derivatives is highly pH-dependent. The fluorescence intensity drops significantly in acidic environments. Ensure your imaging buffer has a pH in the optimal range of 7.0-9.0.[7][8][9]

    • Quenching: The fluorescence of your labeled molecule could be quenched by other molecules in the solution. See the "Quenching" section below for more details.

Troubleshooting Workflow for Weak Signal After Labeling

start Low/No Signal check_labeling Check Labeling Efficiency start->check_labeling check_concentration Check Concentration start->check_concentration check_environment Check Environmental Factors start->check_environment optimize_ph Optimize Reaction pH (8.0-9.0) check_labeling->optimize_ph optimize_ratio Titrate Dye:Molecule Ratio check_labeling->optimize_ratio remove_interfering Remove Interfering Buffers (e.g., Tris) check_labeling->remove_interfering measure_dol Measure Degree of Labeling (DOL) check_concentration->measure_dol check_imaging_ph Check Imaging Buffer pH (7.0-9.0) check_environment->check_imaging_ph check_quenching Investigate Potential Quenching check_environment->check_quenching solution Signal Improved optimize_ph->solution optimize_ratio->solution remove_interfering->solution increase_concentration Increase Labeled Molecule Concentration measure_dol->increase_concentration increase_concentration->solution check_imaging_ph->solution check_quenching->solution

Caption: A logical workflow for troubleshooting a weak or absent fluorescence signal after labeling with this compound.

Issue 2: Signal Fades Quickly (Photobleaching)

Q: My sample is initially bright, but the fluorescence disappears rapidly upon exposure to the excitation light. What is happening and how can I prevent it?

A: This phenomenon is called photobleaching, the irreversible photochemical destruction of the fluorophore. To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Limit the duration of exposure to the excitation light. Use a sensitive detector to shorten image acquisition times.

  • Use an Antifade Mounting Medium: For fixed samples, use a commercially available antifade reagent in your mounting medium. These reagents scavenge free radicals that contribute to photobleaching.

  • Image Quickly: Acquire images as efficiently as possible after initiating illumination.

Issue 3: High Background Fluorescence

Q: I am observing a high background signal, which is obscuring the specific fluorescence from my labeled molecule. How can I reduce the background?

A: High background can arise from several sources. Here are some common causes and their solutions:

  • Excess Unconjugated Dye: Ensure that all unbound this compound has been removed after the conjugation reaction. Use appropriate purification methods such as size exclusion chromatography or dialysis.

  • Nonspecific Binding: The labeled molecule (e.g., an antibody) may be binding nonspecifically to other components in your sample.

    • Blocking: Use a suitable blocking agent (e.g., bovine serum albumin or serum from the same species as the secondary antibody) to block nonspecific binding sites.

    • Washing: Increase the number and duration of wash steps to remove nonspecifically bound molecules.

  • Autofluorescence: The sample itself may be inherently fluorescent.

    • Use appropriate controls: Image an unlabeled sample under the same conditions to assess the level of autofluorescence.

    • Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific this compound signal from the autofluorescence spectrum.

Issue 4: Signal Quenching

Q: My fluorescence signal is lower than expected, and I suspect it is being quenched. What are common quenchers for fluorescein derivatives?

A: Quenching is any process that decreases the fluorescence intensity. Common quenchers for fluorescein and its derivatives include:

  • Molecular Oxygen: Deoxygenating your buffer can sometimes increase fluorescence intensity.

  • Iodide Ions: Avoid buffers containing high concentrations of iodide.[][11]

  • Heavy Atoms and Metal Ions: Certain metal ions can act as quenchers.

  • Self-Quenching: At high concentrations or high degrees of labeling, fluorophores can quench each other. If you suspect self-quenching, try diluting your sample or reducing the degree of labeling.[6]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and related fluorescein derivatives to aid in experimental design and troubleshooting.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~495 nm[1][2]
Emission Maximum (λem)~516 nm[1][2]
Quantum Yield (Φ)High (exact value not specified)[1]
Molar Extinction Coefficient (ε)Not specified for this compound

Table 2: pH Dependence of Fluorescein Fluorescence

pHRelative Fluorescence IntensityReference
< 5.0Very Low[7]
6.0Moderate[7][8]
7.0High[7][8]
> 8.0Maximum[7][8]

Fluorescence Intensity vs. pH for Fluorescein

cluster_0 Fluorescence Intensity vs. pH pH pH Intensity Relative Fluorescence Intensity 4 4 5 5 6 6 7 7 8 8 9 9 points p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

Caption: A generalized curve showing the relationship between pH and the relative fluorescence intensity of fluorescein.

Experimental Protocols

Protocol 1: General Antibody Conjugation to this compound

This protocol is a general guideline for conjugating this compound to an antibody via its primary amine. Optimization may be required for your specific antibody.

Materials:

  • This compound

  • Antibody (at 2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Anhydrous DMSO

  • 0.5 M Sodium Bicarbonate buffer, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Prepare Antibody: Dialyze the antibody against PBS, pH 7.4 to remove any amine-containing preservatives. Adjust the antibody concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Conjugation Reaction:

    • While gently stirring the antibody solution, add the desired amount of this compound stock solution. A starting point for optimization is a 10- to 20-fold molar excess of the dye to the antibody.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm and 495 nm.

    • Calculate the protein concentration and the degree of labeling.

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) and store at 4°C, or aliquot and store at -20°C.

Antibody Conjugation Workflow

prep_dye Prepare this compound in DMSO conjugate Mix and Incubate (1-2h, RT, dark) prep_dye->conjugate prep_ab Prepare Antibody in Bicarbonate Buffer (pH 8.5) prep_ab->conjugate purify Purify via Size-Exclusion Chromatography conjugate->purify characterize Characterize (A280/A495) and Calculate DOL purify->characterize store Store at 4°C (protected from light) characterize->store

Caption: A step-by-step workflow for the conjugation of this compound to an antibody.

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol provides a basic workflow for immunofluorescent staining of adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody (unlabeled)

  • This compound-conjugated Secondary Antibody

  • Antifade Mounting Medium

  • Microscope slides

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.

  • Wash: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with Fixation Buffer for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Blocking: Block nonspecific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Wash: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS, with the final wash being for a longer duration (e.g., 10 minutes) to reduce background.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Visualize the fluorescence using a microscope with appropriate filters for this compound (excitation ~495 nm, emission ~516 nm).

Immunofluorescence Staining Workflow

wash1 Wash Cells (PBS) fix Fix (e.g., 4% PFA) wash1->fix wash2 Wash Cells (PBS) fix->wash2 permeabilize Permeabilize (optional) (e.g., 0.1% Triton X-100) wash2->permeabilize wash3 Wash Cells (PBS) permeabilize->wash3 block Block (e.g., 1% BSA) wash3->block primary_ab Incubate with Primary Antibody block->primary_ab wash4 Wash Cells (PBS) primary_ab->wash4 secondary_ab Incubate with This compound-conjugated Secondary Antibody (dark) wash4->secondary_ab wash5 Wash Cells (PBS) secondary_ab->wash5 mount Mount with Antifade Medium wash5->mount image Image mount->image

Caption: A sequential workflow for immunofluorescence staining of adherent cells.

References

Technical Support Center: Preventing Photobleaching of N-Aminofluorescein in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching of N-Aminofluorescein and other fluorescein (B123965) derivatives during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal fading so quickly?

A1: The rapid fading of your fluorescent signal is likely due to photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. When a fluorophore like this compound absorbs light, it enters an excited state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, it can also transition to a long-lived triplet state, where it is highly reactive with molecular oxygen, leading to its permanent degradation and loss of fluorescence.[1][2]

Q2: Is this compound more susceptible to photobleaching than other fluorophores?

A2: Fluorescein and its derivatives, including this compound, are known to be more prone to photobleaching compared to some more modern dyes like the Alexa Fluor or DyLight families.[3][4] Additionally, the fluorescence of aminofluoresceins can be significantly influenced by their local environment. For instance, aminofluorescein dianions are practically non-fluorescent in water, and their fluorescence can be quenched by even small amounts of water in other solvents.[5][6][7] This sensitivity to the microenvironment can sometimes be mistaken for rapid photobleaching.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[8] Most antifade agents are reactive oxygen species scavengers.[9] They work by removing free radicals, particularly singlet oxygen, from the local environment of the fluorophore, thereby preventing the chemical reactions that lead to its destruction.[8] Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[8][9][10]

Q4: Can I use antifade reagents for live-cell imaging with this compound?

A4: While many antifade reagents are toxic to cells and intended for fixed samples, some options are available for live-cell imaging.[9] For instance, n-propyl gallate (NPG) is considered non-toxic and can be used with live cells.[9][10] However, it's important to be aware that some of these less toxic reagents might still have biological effects; for example, NPG has been shown to have anti-apoptotic properties which could potentially interfere with the biological process under study.[9][10] Commercial reagents specifically formulated for live-cell imaging, such as ProLong Live, are also available.

Q5: Should I use a commercial antifade mounting medium or a homemade one?

A5: The choice between a commercial or homemade antifade medium depends on your specific needs and resources. Commercial media (e.g., VECTASHIELD®, ProLong™ Gold) are quality-controlled, ready-to-use, and often offer superior performance and long-term stability.[11][12][13] However, they can be more expensive. Homemade antifade reagents are cost-effective and allow for customization, but their preparation requires care to ensure proper pH and concentration, and they may have a shorter shelf-life.[14][15][16]

Troubleshooting Guides

Issue 1: Weak or No Initial Fluorescent Signal
Possible Cause Troubleshooting Step
Environmental Quenching The fluorescence of aminofluoresceins is highly sensitive to the local environment and can be quenched by water.[5][6][7] Ensure your mounting medium is glycerol-based or another non-aqueous formulation to minimize quenching.
Incorrect pH of Mounting Medium Fluorescein fluorescence is pH-dependent, with optimal brightness at a slightly alkaline pH (around 8.0-8.5).[17][18] Verify the pH of your mounting medium.
Low Fluorophore Concentration The concentration of this compound may be too low. Consider optimizing the labeling protocol to increase the fluorophore-to-target ratio.
Incorrect Filter Set Ensure that the excitation and emission filters on the microscope are appropriate for the spectral characteristics of this compound (Excitation max ~490 nm, Emission max ~515-520 nm).
Issue 2: Rapid Signal Fading During Imaging
Possible Cause Troubleshooting Step
High Excitation Light Intensity Reduce the intensity of the excitation light by using neutral density (ND) filters or lowering the laser power. Use the lowest light intensity that provides an adequate signal-to-noise ratio.[4][19]
Prolonged Exposure Time Minimize the duration of light exposure. Use a shutter to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions.[4][19]
Absence of Antifade Reagent Incorporate an antifade reagent into your mounting medium. Refer to the "Quantitative Comparison of Antifade Reagents" table and "Experimental Protocols" section below to select and prepare an appropriate antifade solution.
Ineffective Antifade Reagent If you are already using an antifade, it may have degraded. Some homemade antifades, like PPD, can oxidize and lose effectiveness, often indicated by a color change to brown.[15] Prepare fresh antifade solution or use a fresh bottle of commercial reagent.
Issue 3: High Background Fluorescence
Possible Cause Troubleshooting Step
Autofluorescence of Antifade Reagent Some antifade reagents, particularly p-phenylenediamine (PPD), can be prone to autofluorescence.[8] If using PPD, ensure it is of high purity and the mounting medium is at the correct pH. Consider using an alternative antifade like n-propyl gallate or DABCO.
Autofluorescence of Mounting Medium Base Some batches of glycerol (B35011) can exhibit autofluorescence.[9] Test your glycerol for autofluorescence before preparing your mounting medium.
Non-specific Staining Ensure that your staining protocol includes adequate blocking steps and that antibodies or probes are used at their optimal concentration to minimize non-specific binding.

Quantitative Data Presentation

Table 1: Comparison of Antifade Reagent Effectiveness for Fluorescein
Antifade ReagentConcentrationBase MediumRelative EffectivenessKey Considerations
None -90% Glycerol in PBS (pH 8.5)Baseline (Half-life: ~9 seconds)[11]Very rapid photobleaching.
p-Phenylenediamine (PPD) 0.1% - 1%Glycerol/PBSHigh (Considered one of the most effective)[9][18][20]Can be toxic and autofluorescent. May react with cyanine (B1664457) dyes.[8][9]
n-Propyl Gallate (NPG) 2% - 4%Glycerol/PBSModerate to High[16][18]Less toxic than PPD and can be used for live-cell imaging.[9][10] May have biological effects.[9][10]
DABCO 1% - 2.5%Glycerol/PBS or PVAModerate[9][10]Less effective than PPD but also less toxic.[9][10]
VECTASHIELD® CommercialProprietaryHigh (Half-life for fluorescein: ~96 seconds)[11]Well-regarded commercial option. May not be compatible with all fluorescent proteins.[21]
ProLong™ Gold CommercialProprietaryHighCuring mountant that provides long-term sample preservation.[12][22]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium (2%)

Materials:

  • n-Propyl gallate (Sigma P3130 or equivalent)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Distilled water

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.[23][24]

  • In a fresh tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[23][24]

  • Slowly add 0.1 parts of the 20% n-propyl gallate stock solution to the glycerol/PBS mixture while stirring rapidly.[23][24]

  • Store the final solution in the dark at 4°C or -20°C for long-term storage.

Protocol 2: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium

Materials:

  • p-Phenylenediamine (PPD)

  • Glycerol

  • 1X PBS

  • Carbonate-Bicarbonate Buffer (pH ~9.2)

Procedure:

  • In a foil-wrapped vial to protect from light, add 9 ml of glycerol and 1 ml of 1X PBS.[15]

  • Begin stirring the solution.

  • Carefully weigh out 10 mg of PPD (PPD is toxic; wear appropriate personal protective equipment) and add it to the glycerol/PBS solution.[15]

  • Continue stirring for 1-2 hours until the PPD is completely dissolved. The solution should be colorless or have a slight yellow tint. A dark yellow or orange color indicates that the PPD may be oxidized and should not be used.[15]

  • Adjust the pH of the mounting medium to 8.0-9.0 using a few drops of Carbonate-Bicarbonate buffer.[15]

  • Aliquot and store at -70°C in the dark.[15]

Protocol 3: Using Commercial Antifade Mounting Media (e.g., VECTASHIELD®, ProLong™ Gold)

Procedure:

  • Following the final wash step of your staining protocol, carefully remove as much of the wash buffer as possible from the slide without allowing the specimen to dry out.

  • Dispense a small drop of the commercial mounting medium onto the specimen.[2][22]

  • Gently lower a coverslip onto the mounting medium, avoiding the introduction of air bubbles.

  • For non-curing mountants like VECTASHIELD®, the slide can be imaged immediately. The edges of the coverslip can be sealed with nail polish for long-term storage at 4°C in the dark.[13][25]

  • For curing mountants like ProLong™ Gold, allow the slide to cure on a flat surface in the dark for 24 hours at room temperature before imaging. After curing, the edges can be sealed for archival storage.[12][22]

Visualizations

Photobleaching_Mechanism cluster_antifade Action of Antifade Reagents S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (¹O₂) T1->ROS Energy Transfer Bleached Photobleached State O2 Molecular Oxygen (³O₂) ROS->Bleached Oxidative Damage Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: Simplified Jablonski diagram illustrating the process of photobleaching and the role of antifade reagents.

Experimental_Workflow cluster_prep Sample Preparation cluster_mounting Mounting cluster_imaging Imaging Fixation Fixation & Permeabilization Staining Staining with this compound Fixation->Staining Washing Washing Steps Staining->Washing RemoveBuffer Remove Excess Buffer Washing->RemoveBuffer AddAntifade Add Antifade Mounting Medium RemoveBuffer->AddAntifade Coverslip Apply Coverslip AddAntifade->Coverslip Seal Seal Coverslip (Optional) Coverslip->Seal MicroscopeSetup Optimize Microscope Settings (Low light, short exposure) Seal->MicroscopeSetup ImageAcquisition Image Acquisition MicroscopeSetup->ImageAcquisition

Caption: General experimental workflow for preparing a sample with an antifade mounting medium for fluorescence microscopy.

Antifade_Decision_Tree Start Start: Choose Antifade Strategy SampleType Fixed or Live Cells? Start->SampleType Fixed Fixed Cells SampleType->Fixed Fixed Live Live Cells SampleType->Live Live Budget Budget & Convenience? Fixed->Budget Toxicity Toxicity Concerns? Live->Toxicity Commercial Commercial (e.g., VECTASHIELD®, ProLong™ Gold) Budget->Commercial Convenience Homemade Homemade (PPD, NPG, DABCO) Budget->Homemade Budget-conscious NPG n-Propyl Gallate (NPG) Toxicity->NPG Minimal LiveCellReagent Commercial Live-Cell Reagent (e.g., ProLong™ Live) Toxicity->LiveCellReagent Validated Performance

Caption: Decision tree to guide the selection of an appropriate antifade strategy for your experiment.

References

solving N-Aminofluorescein solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Aminofluorescein. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous buffers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful preparation of your solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris)?

This compound, like many fluorescein (B123965) derivatives, has limited solubility in neutral or acidic aqueous buffers. Its solubility is highly dependent on pH. At lower pH values, the molecule is in its less soluble lactone form. To improve solubility, the pH of the aqueous solution should be increased.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

It is highly recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer of choice. Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this compound.[1][2] Ethanol (B145695) can also be used.[1] For related compounds, Dimethylformamide (DMF) is also a viable option.

Q3: My this compound solution appears cloudy or has precipitated after dilution into my aqueous buffer. What should I do?

Cloudiness or precipitation upon dilution indicates that the solubility limit has been exceeded in the final aqueous solution. Here are a few steps to resolve this:

  • Increase the pH: Adjusting the pH of your final aqueous buffer to be more alkaline (pH > 8.0) can significantly increase the solubility of fluorescein derivatives.

  • Use a Co-solvent: If your experimental conditions permit, preparing your final solution with a small percentage of an organic solvent (like ethanol or DMSO) can help maintain solubility.[3]

  • Sonication or Gentle Heating: These methods can help redissolve small amounts of precipitate.[4] However, be cautious with heating as it may degrade the compound over time.

  • Lower the Final Concentration: You may be working above the solubility limit of this compound in your specific buffer system. Try preparing a more dilute solution.

Q4: How should I store my this compound solutions?

Stock solutions prepared in an organic solvent like DMSO or ethanol should be stored at -20°C or -80°C and protected from light.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Aqueous working solutions are less stable and it is often recommended to prepare them fresh on the day of use.[3]

Troubleshooting Guide

Use the following diagram and guide to troubleshoot solubility issues with this compound.

G This compound Solubility Troubleshooting Workflow start Start: Need to prepare This compound solution prep_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol). See Protocol 1. start->prep_stock dissolved_stock Does the stock solution dissolve completely? prep_stock->dissolved_stock sonicate_heat Use sonication or gentle heating to aid dissolution. dissolved_stock->sonicate_heat No dilute Dilute the stock solution into the desired aqueous buffer. See Protocol 2. dissolved_stock->dilute Yes sonicate_heat->dissolved_stock dissolved_final Is the final aqueous solution clear? dilute->dissolved_final success Solution is ready for use. Store properly. dissolved_final->success Yes troubleshoot Precipitation or Cloudiness Occurs dissolved_final->troubleshoot No increase_ph Increase the pH of the aqueous buffer (e.g., to pH > 8.0). troubleshoot->increase_ph check_ph Does adjusting pH solve the issue? increase_ph->check_ph check_ph->dilute Yes co_solvent Consider using a co-solvent in the final buffer (if compatible with the experiment). check_ph->co_solvent No co_solvent->dilute lower_conc Prepare a more dilute final solution. co_solvent->lower_conc lower_conc->dilute

Caption: A step-by-step workflow for dissolving this compound.

Data Summary: Solubility of this compound and Related Compounds

The following table summarizes the solubility of this compound and similar fluorescein derivatives in various solvents. This data has been compiled from multiple sources to provide a comparative overview.

CompoundSolventReported SolubilityNotes
This compound DMSO125 mg/mLRequires sonication.[1]
DMSO50 mg/mL-
Ethanol1.0 mM (Stock Solution)Recommended for preparing stock solutions.[1]
5-Aminofluorescein Methanol10 mg/mL-
WaterPartly Soluble-
AcetoneSoluble-
6-Aminofluorescein DMSO5 mg/mL-
DMFSoluble-
Aqueous BufferSolublepH must be ≥ 9.0.
Methanol1 mg/mL-
5(6)-Carboxyfluorescein Ethanol~5 mg/mL-
DMF~1 mg/mL-
DMSO~0.5 mg/mL-
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mLRecommended method for aqueous solutions.[3]
Aqueous BuffersSparingly Soluble-

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution (MW: 347.32 g/mol ), you will need 3.47 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not completely dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C for long-term storage.[1]

Protocol 2: Preparation of an Aqueous Working Solution

This protocol details the dilution of the organic stock solution into an aqueous buffer.

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., Tris-HCl, HEPES, PBS)

  • pH meter and appropriate solutions for pH adjustment (e.g., 1 M NaOH)

Procedure:

  • Buffer Preparation: Prepare your desired aqueous buffer. For optimal this compound solubility, it is recommended to use a buffer with a pH in the alkaline range (e.g., Tris-HCl, pH 8.0-9.0).

  • pH Adjustment (if necessary): If you are using a neutral buffer like PBS (pH 7.4), consider adjusting the pH to be more alkaline. Add small amounts of a base like NaOH while monitoring with a pH meter until the desired pH is reached.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of buffer.

  • Final Check: Ensure the final solution is clear and free of any precipitate. If precipitation occurs, refer to the troubleshooting guide.

  • Usage: Use the freshly prepared aqueous working solution in your experiments promptly. It is not recommended to store aqueous solutions for extended periods.[3]

G Protocol for Preparing this compound Solutions cluster_0 Protocol 1: Stock Solution (10 mM) cluster_1 Protocol 2: Aqueous Working Solution (e.g., 10 µM) weigh 1. Weigh 3.47 mg This compound add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex vigorously. Use sonication if needed. add_dmso->dissolve store 4. Aliquot and store at -20°C, protected from light. dissolve->store dilute_stock 2. Add 10 µL of stock solution to 9.99 mL of buffer while vortexing. store->dilute_stock Use Stock Solution prep_buffer 1. Prepare aqueous buffer (e.g., Tris-HCl, pH 8.5) prep_buffer->dilute_stock check_solution 3. Ensure solution is clear. dilute_stock->check_solution use_fresh 4. Use solution promptly. check_solution->use_fresh

Caption: Workflow for preparing stock and working solutions of this compound.

References

minimizing background fluorescence in N-Aminofluorescein experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Aminofluorescein. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence in their experiments.

Troubleshooting Guide

High background fluorescence can obscure specific signals and reduce the sensitivity of your assay. This section addresses common issues and provides targeted solutions.

Q1: What are the primary sources of high background fluorescence in my this compound experiment?

High background fluorescence can originate from several sources, broadly categorized as intrinsic sample properties (autofluorescence) and extrinsic factors related to reagents and protocols.

  • Autofluorescence: Many biological samples naturally fluoresce. Common endogenous sources include:

    • Metabolic Coenzymes: NADH and riboflavins are major contributors, especially in metabolically active cells.[1][2]

    • Structural Proteins: Collagen and elastin, components of the extracellular matrix, exhibit strong autofluorescence.[1][2][3]

    • Pigments: Lipofuscin, an age-related pigment, and heme groups in red blood cells are highly fluorescent across a wide range of wavelengths.

  • Reagent and Consumable Fluorescence:

    • Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.

    • Culture Media: Phenol (B47542) red and components in Fetal Bovine Serum (FBS) are known to increase background fluorescence.

    • Plasticware: Standard plastic microplates and culture flasks can contribute to background noise.

  • Non-specific Probe Binding:

    • Excess Probe: Using too high a concentration of this compound can lead to non-specific binding and increased background.

    • Inadequate Washing: Insufficient washing after staining fails to remove all unbound probes.

    • Charge-based Interactions: Fluorescent dyes can interact non-specifically with cellular components due to charge.

Q2: My unstained control sample is showing high background fluorescence. What's causing this and how can I fix it?

This issue points directly to autofluorescence from the biological sample itself or the materials used.

  • Identify the Source: First, determine if the autofluorescence is localized to specific structures (e.g., extracellular matrix, red blood cells) or is diffuse.

  • Solutions for Autofluorescence:

    • Chemical Quenching: Treat samples with quenching agents like sodium borohydride (B1222165) to reduce aldehyde-induced fluorescence after fixation.

    • Photobleaching: Expose the sample to a light source before staining to "burn out" the endogenous fluorescence.

    • Spectral Separation: If possible, choose fluorophores that are spectrally distinct from the autofluorescence. Since autofluorescence is often strongest in the blue-green spectrum, red-shifted dyes can be beneficial.

    • Sample Preparation: If heme is the issue, perfuse tissues with a phosphate-buffered solution before fixation to remove red blood cells. For cell culture, use phenol red-free media and consider imaging in an optically clear buffered saline solution.

Q3: The background is high in my stained sample, but not in my unstained control. What should I do?

This suggests the issue is with the this compound probe or the staining protocol.

  • Optimize Probe Concentration: Perform a titration experiment to determine the lowest effective concentration of this compound that provides a strong specific signal with minimal background.

  • Improve Washing Steps: Increase the number and duration of wash steps after probe incubation to ensure all unbound dye is removed. Adding a mild detergent like Tween-20 to the wash buffer can also help.

  • Use a Blocking Agent: While more common in immunofluorescence, using a blocking buffer (e.g., BSA or serum from the secondary antibody's host species) can reduce non-specific binding of the fluorescent probe.

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and addressing high background fluorescence.

G Troubleshooting High Background Fluorescence start High Background Observed unstained_control Check Unstained Control start->unstained_control autofluorescence Source is Autofluorescence unstained_control->autofluorescence High Background staining_issue Source is Staining Protocol unstained_control->staining_issue Low Background solution_autofluorescence Implement Autofluorescence Reduction: - Chemical Quenching - Photobleaching - Change Media/Vessel autofluorescence->solution_autofluorescence solution_staining Optimize Staining Protocol: - Titrate Probe Concentration - Increase Wash Steps - Use Blocking Agents staining_issue->solution_staining end_node Problem Resolved solution_autofluorescence->end_node solution_staining->end_node G Effect of pH on Fluorescein Fluorescence cluster_0 pH Scale cluster_1 Fluorescence Intensity Acidic Acidic (pH < 6) Low Low Fluorescence Acidic->Low leads to Neutral Neutral (pH ~7) Medium Increasing Fluorescence Neutral->Medium leads to Basic Basic (pH > 8) High High/Max Fluorescence Basic->High leads to G This compound Staining Protocol A Cell Culture (Glass-bottom dish) B Fixation (e.g., 4% PFA) A->B C Quenching (Optional) (Sodium Borohydride) B->C D Permeabilization (e.g., Triton X-100) C->D E Staining (this compound in alkaline buffer, pH 8.5) D->E F Extensive Washing (3x with Wash Buffer) E->F G Imaging (Ex: 490nm / Em: 520nm) F->G

References

Technical Support Center: Optimizing N-Aminofluorescein Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the fluorescence of N-Aminofluorescein by adjusting pH. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maximizing the fluorescence of this compound?

A1: The fluorescence intensity of fluorescein (B123965) and its derivatives, including this compound, is highly pH-dependent. The most intense fluorescence is observed in alkaline conditions. For fluorescein, the fluorescence intensity increases with pH and reaches a plateau at approximately pH 8.4 and above.[1] Therefore, to achieve maximum fluorescence, a buffer with a pH of 8.4 or higher is recommended.

Q2: Why does the fluorescence of this compound change with pH?

A2: The change in fluorescence with pH is due to the different ionic forms of the fluorescein molecule.[2][3] In aqueous solutions, fluorescein can exist in cationic, neutral, monoanionic, and dianionic forms.[4] The dianionic form, which is predominant in basic solutions (pH > 8), is the most fluorescent species.[2][3] As the pH decreases, the molecule becomes protonated, leading to a significant decrease in fluorescence intensity.[2][3][5]

Q3: What are the typical excitation and emission wavelengths for this compound?

A3: For this compound, a recommended excitation wavelength is approximately 495 nm and the emission wavelength is around 516 nm when used as a probe in a Tris-HCl buffer at pH 7.2.[6] For 6-Aminofluorescein, the excitation maximum is around 490 nm and the emission maximum is around 520 nm in a Tris buffer at pH 9.0. It is important to note that the exact wavelengths can be influenced by the solvent and the specific pH of the solution.

Q4: Can I use this compound for pH measurements?

A4: Yes, due to its pH-sensitive fluorescence, this compound and other fluorescein derivatives can be used as pH indicators.[2][3] The fluorescence intensity can be correlated to the pH of the solution, particularly around the pKa of the dye, which for fluorescein is approximately 6.4.[2][3]

Q5: How does photobleaching affect my measurements, and how can I minimize it?

A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a decrease in fluorescence signal over time.[2][3] To minimize photobleaching, it is advisable to store this compound solutions in the dark and protect them from light during experiments as much as possible.[2] Using the lowest possible excitation intensity and exposure time during measurements can also help reduce photobleaching.[7]

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Fluorescence Signal Incorrect pH of the buffer (too acidic).Prepare a fresh buffer with a pH of 8.4 or higher. Verify the pH of your final sample solution.[1]
Low concentration of this compound.Increase the concentration of the this compound stock solution.
Incorrect excitation or emission wavelengths.Verify the wavelength settings on your fluorometer. For this compound, start with an excitation of ~495 nm and emission of ~516 nm.[6]
Instrument misaligned or not calibrated.Ensure the fluorometer is properly aligned and calibrated according to the manufacturer's instructions.
Fluorescence Signal Decreases Over Time Photobleaching.Minimize the exposure of the sample to the excitation light. Reduce the excitation intensity and/or the measurement time.[7]
Chemical degradation of the fluorophore.Ensure the buffer components are compatible with this compound and that the solution is not exposed to harsh chemicals.
Inconsistent or Irreproducible Readings pH of the buffer is not stable.Use a high-quality buffer and ensure its buffering capacity is sufficient for the experiment. Remeasure the pH of your solutions.
Inner filter effect due to high concentration.Dilute the sample. The absorbance of the sample at the excitation wavelength should ideally be below 0.1 to avoid this effect.[8]
Detector saturation.Reduce the concentration of the fluorophore or decrease the detector gain/voltage on the instrument.[9][10]
Temperature fluctuations.Ensure all measurements are performed at a constant and controlled temperature, as fluorescence can be temperature-sensitive.[11]
Unexpected Peaks in the Spectrum Raman scattering from the solvent.To identify a Raman peak, change the excitation wavelength; the Raman peak will shift accordingly. A blank measurement of the solvent can also help identify solvent-related peaks.[9]
Presence of fluorescent impurities.Use high-purity solvents and reagents. Run a blank sample to check for background fluorescence.

Experimental Protocol: Determining the Optimal pH for this compound Fluorescence

This protocol outlines the steps to determine the optimal pH for this compound fluorescence in your specific experimental setup.

1. Materials:

2. Procedure:

Data Presentation

Table 1: pH-Dependent Fluorescence Characteristics of Fluorescein Derivatives

pH RangePredominant Ionic FormRelative Fluorescence IntensityExcitation Max (approx.)Emission Max (approx.)
< 4Cationic/NeutralVery Low / Non-fluorescentBlue-shifted~515 nm
4 - 6MonoanionLow~450 nm~515 nm
6 - 8Monoanion / DianionModerate to High~490 nm~515 nm
> 8DianionVery High (Maximum)~490 nm~515 nm
Note: The exact excitation and emission maxima can vary slightly depending on the specific fluorescein derivative and the experimental conditions.[2][3][4]

Visualizations

Experimental_Workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples (Constant [Dye], Varying pH) prep_stock->prep_samples prep_buffers Prepare Buffers (Varying pH) prep_buffers->prep_samples measure_fluorescence Measure Fluorescence (Spectrofluorometer) prep_samples->measure_fluorescence analyze_data Analyze Data (Plot Intensity vs. pH) measure_fluorescence->analyze_data determine_optimum Determine Optimal pH analyze_data->determine_optimum

Caption: Workflow for determining the optimal pH for this compound fluorescence.

pH_Fluorescence_Relationship Relationship between pH, Ionic Form, and Fluorescence cluster_ph pH Scale cluster_form Ionic Form cluster_fluorescence Fluorescence low_ph Low pH (Acidic) protonated Protonated Forms (Cationic, Neutral, Monoanionic) low_ph->protonated high_ph High pH (Alkaline) deprotonated Deprotonated Form (Dianion) high_ph->deprotonated low_fluorescence Low / No Fluorescence protonated->low_fluorescence high_fluorescence High Fluorescence deprotonated->high_fluorescence

Caption: Conceptual diagram of pH's effect on fluorescein's ionic form and fluorescence.

References

troubleshooting N-Aminofluorescein labeling reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-Aminofluorescein labeling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound labeling efficiency unexpectedly low?

Low labeling efficiency, often resulting in a low Degree of Labeling (DOL), can arise from several factors. A systematic approach to troubleshooting is essential to pinpoint the cause.

Possible Causes and Solutions:

  • Suboptimal pH of the Reaction Buffer: The reaction between the N-hydroxysuccinimide (NHS) ester of fluorescein (B123965) and primary amines (e.g., on a protein) is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2][3][4] At a lower pH, the primary amino groups are protonated and less reactive.[2][3][4][5] Conversely, at a higher pH, the hydrolysis of the NHS ester increases, reducing the amount of dye available to label the target molecule.[2][3][4][5][6]

  • Presence of Primary Amine-Containing Substances: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or additives like glycine (B1666218) or ammonium (B1175870) salts contain primary amines that will compete with the target molecule for reaction with the NHS ester, thereby lowering the labeling efficiency.[1][5][6]

  • Inactive this compound Dye: The NHS ester of fluorescein is sensitive to moisture.[1][6] Improper storage or handling can lead to hydrolysis, rendering the dye inactive. It is crucial to use anhydrous solvents like DMSO or DMF for preparing the dye stock solution and to use the stock solution promptly.[1][2] Before use, allow the vial to warm to room temperature to prevent condensation.[1][6]

  • Low Concentration of Reactants: The efficiency of the labeling reaction depends on the concentration of the reactants. Protein concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency.[1] In dilute protein solutions, the hydrolysis of the NHS ester is a more favorable competing reaction.[6]

  • Inappropriate Dye-to-Protein Molar Ratio: An insufficient amount of this compound will result in a low DOL. Conversely, an excessive amount of dye does not guarantee a higher DOL and can lead to protein precipitation or fluorescence quenching.[1]

Q2: I'm observing a high background signal after my labeling reaction. What could be the cause?

High background fluorescence is often due to the presence of unreacted, free this compound.

Possible Causes and Solutions:

  • Inadequate Purification: It is critical to remove all non-conjugated dye after the labeling reaction. Techniques like gel filtration (e.g., Sephadex G-25), dialysis, or spin columns are effective for separating the labeled protein from the free dye.[7][8][9]

  • Protein Precipitation: If the protein precipitates during the reaction, the free dye can get entrapped within the precipitate, leading to high background. To avoid precipitation, consider reducing the dye-to-protein molar ratio, adding the dye stock solution slowly while gently vortexing, or performing the reaction at a lower temperature (e.g., 4°C).[1]

Q3: My labeling results are inconsistent between experiments. What factors should I check?

Inconsistent results often stem from variability in reaction conditions and reagent handling.

Possible Causes and Solutions:

  • pH Variation: Ensure the pH of your reaction buffer is consistent for every experiment. Use a freshly calibrated pH meter.[5]

  • Reagent Stability: As mentioned, this compound NHS ester is moisture-sensitive.[1][6] Use fresh, high-quality reagents and anhydrous solvents. Prepare dye stock solutions immediately before use and do not store them for extended periods.[6]

  • Reaction Time and Temperature: While labeling is typically performed for 1-2 hours at room temperature, longer incubation times at 4°C can sometimes improve efficiency and consistency, especially for sensitive proteins.[1] Be consistent with the chosen time and temperature for all experiments.

Quantitative Data Summary

The efficiency of the this compound labeling reaction is influenced by several quantitative parameters. The following tables provide a summary of typical ranges and their impact on the Degree of Labeling (DOL).

Table 1: Effect of pH on Labeling Efficiency

pHRelative Labeling EfficiencyRationale
< 7.0Very LowPrimary amines are protonated and unavailable for reaction.[2][3][4][5]
7.0 - 8.0ModerateReaction proceeds, but may be slow.
8.3 - 8.5 Optimal Ideal balance between reactive primary amines and minimal NHS ester hydrolysis. [1][2][3][4]
> 9.0DecreasingIncreased rate of NHS ester hydrolysis competes with the labeling reaction.[2][3][4][5][6]

Table 2: Effect of Dye-to-Protein Molar Ratio on Degree of Labeling (DOL)

Molar Ratio (Dye:Protein)Expected DOLPotential Issues
1:1 - 5:1LowInsufficient dye for complete labeling.
5:1 - 10:1ModerateA good starting point for optimization.
10:1 - 20:1HighOften optimal, but risk of protein precipitation and fluorescence quenching increases.[1]
> 20:1VariableHigh risk of protein precipitation and self-quenching of the fluorophore.[7]

Experimental Protocols

Protocol: this compound Labeling of a Protein

This protocol provides a general guideline for labeling a protein with an amine-reactive this compound NHS ester. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][2]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS or a similar amine-free buffer.

    • Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[1]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1][6]

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

  • Labeling Reaction:

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring or vortexing.[1][8] The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is common.[10]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1] Alternatively, the reaction can be carried out overnight at 4°C.[1][2][3][5]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted NHS ester.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and other reaction components using a desalting column, dialysis, or other suitable purification method.[7][8]

Visualizations

TroubleshootingWorkflow start Low Labeling Efficiency check_ph Check Reaction Buffer pH (Optimal: 8.3-8.5) start->check_ph check_buffer_amines Amine-Containing Buffers Present? (e.g., Tris, Glycine) check_ph->check_buffer_amines pH OK solution_ph Adjust pH to 8.3-8.5 check_ph->solution_ph pH Incorrect check_dye_activity Check Dye Activity (Moisture sensitive?) check_buffer_amines->check_dye_activity No Amines solution_buffer_exchange Buffer Exchange to Amine-Free Buffer check_buffer_amines->solution_buffer_exchange Amines Present check_concentrations Check Reactant Concentrations (Protein > 2 mg/mL?) check_dye_activity->check_concentrations Dye Active solution_fresh_dye Use Fresh, Anhydrous Dye Stock check_dye_activity->solution_fresh_dye Dye Inactive check_molar_ratio Optimize Dye:Protein Molar Ratio check_concentrations->check_molar_ratio Concentrations OK solution_increase_conc Increase Protein/Dye Concentration check_concentrations->solution_increase_conc Concentrations Low solution_optimize_ratio Test Different Molar Ratios (e.g., 5:1, 10:1, 20:1) check_molar_ratio->solution_optimize_ratio Ratio Not Optimized LabelingReaction cluster_reactants Reactants cluster_products Products Protein-NH2 Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-Fluorescein (Stable Amide Bond) Protein-NH2->Labeled_Protein pH 8.3-8.5 Fluorescein-NHS Fluorescein-NHS Ester Fluorescein-NHS->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) Fluorescein-NHS->NHS

References

dealing with N-Aminofluorescein precipitation during labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Aminofluorescein labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for labeling?

This compound is a derivative of the widely used fluorescent dye, fluorescein (B123965). It contains a primary amine group, which allows it to be covalently conjugated to other molecules, typically proteins and antibodies, through their primary amines (e.g., the ε-amino group of lysine (B10760008) residues). This process, known as amine-reactive labeling, forms a stable amide bond, attaching the fluorescent properties of fluorescein to the target molecule. This enables the detection and tracking of the labeled molecule in various biological assays.

Q2: My this compound is precipitating out of my stock solution. How can I prevent this?

Precipitation of this compound from a stock solution is a common issue, often related to the solvent and storage conditions.

  • Solvent Choice: this compound and its derivatives have limited solubility in aqueous solutions, especially at neutral or acidic pH.[1] For preparing high-concentration stock solutions, the use of anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is highly recommended.[1]

  • Storage: Stock solutions in organic solvents should be stored at -20°C or -80°C, protected from light and moisture.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to precipitation.

Q3: I am observing precipitation during the labeling reaction itself. What are the likely causes and solutions?

Precipitation during the labeling reaction can be caused by either the dye or the protein.

  • Dye Precipitation: This can occur if the concentration of this compound in the final reaction mixture exceeds its solubility in the aqueous buffer. To mitigate this, ensure that the volume of the organic stock solution added to the aqueous protein solution is kept to a minimum, typically no more than 10% (v/v) of the total reaction volume.

  • Protein Precipitation: The addition of a hydrophobic molecule like fluorescein can alter the surface properties of the protein, leading to aggregation and precipitation.[3] This is more likely to occur with a high degree of labeling. To address this, you can try reducing the molar excess of this compound used in the reaction to achieve a lower dye-to-protein ratio.

Q4: What is the optimal pH for labeling with this compound?

The reaction between an amine-reactive dye and the primary amines on a protein is most efficient at a slightly alkaline pH, typically between 8.0 and 9.5.[3] At this pH, the lysine residues are predominantly in their non-protonated, nucleophilic state, which readily reacts with the dye. Using a buffer such as carbonate-bicarbonate at pH 9.2-10.6 or phosphate-buffered saline (PBS) adjusted to the optimal pH is recommended.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Visible precipitate in this compound stock solution (in DMSO/DMF) 1. The concentration is too high. 2. The solvent is not anhydrous. 3. Improper storage (e.g., exposure to moisture, repeated freeze-thaw cycles).1. Prepare a new stock solution at a lower concentration. 2. Use fresh, high-quality anhydrous DMSO or DMF. 3. Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Precipitation observed immediately after adding this compound stock to the protein solution 1. The final concentration of the organic solvent is too high, causing the protein to precipitate. 2. The local concentration of the dye is too high upon addition, causing it to precipitate before it can react.1. Ensure the volume of the dye stock solution is less than 10% of the total reaction volume. 2. Add the dye stock solution slowly and dropwise to the protein solution while gently vortexing to ensure rapid mixing.
Precipitate forms gradually during the labeling reaction 1. The protein is becoming insoluble due to the covalent attachment of the hydrophobic fluorescein molecules (over-labeling). 2. The pH of the reaction buffer is suboptimal for protein stability.1. Reduce the molar ratio of this compound to protein in the reaction. 2. Perform a buffer screen to identify a buffer system and pH that maintains the stability of your specific protein during the labeling process.
Low degree of labeling (DOL) 1. The pH of the reaction buffer is too low. 2. The this compound has hydrolyzed and is no longer reactive. 3. The protein concentration is too low.1. Ensure the reaction buffer is at an optimal pH of 8.0-9.5. 2. Prepare a fresh stock solution of this compound immediately before use. 3. For optimal results, the protein concentration should be at least 1 mg/mL.
Low fluorescence signal of the labeled protein 1. Low degree of labeling. 2. Fluorescence quenching due to a high degree of labeling (dye-dye interactions).1. Optimize the labeling reaction to increase the DOL (see above). 2. Decrease the molar ratio of this compound to protein to achieve a lower DOL.

Data Presentation

Solubility of Aminofluorescein Derivatives

The following table summarizes the solubility of this compound and related compounds in various solvents. This information is critical for preparing stock solutions and performing labeling reactions.

CompoundSolventSolubilityReference(s)
5-Aminofluorescein Methanol10 mg/mL
WaterPartially soluble
AcetoneSoluble
This compound DMSONot specified
Phosphate Buffer (pH 7.4)Not specified
Carbonate-Bicarbonate Buffer (pH 9.0)Not specified

Experimental Protocols

Protocol for Labeling an Antibody with this compound

This protocol is a general guideline for labeling IgG antibodies with this compound. The optimal conditions may vary depending on the specific antibody and should be determined empirically.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.0)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains any amine-containing substances (e.g., Tris buffer, sodium azide) or stabilizers (e.g., BSA, gelatin), it must be purified before labeling. This can be done by dialysis against PBS.

    • Adjust the antibody concentration to 1-2 mg/mL in the Labeling Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye to the antibody is a good starting point.

    • While gently stirring the antibody solution, slowly add the calculated volume of the this compound stock solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Remove the unreacted this compound by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored fractions to elute).

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified labeled antibody at 280 nm (for protein concentration) and at the absorbance maximum of fluorescein (~494 nm).

    • Calculate the protein concentration and the degree of labeling (DOL).

Visualizations

Troubleshooting_Workflow cluster_start Start: this compound Precipitation Observed cluster_troubleshooting Troubleshooting Steps cluster_stock_solutions Stock Solution Issues cluster_reaction_solutions Reaction Mixture Issues start Precipitation Issue stock_solution Is the precipitation in the stock solution? start->stock_solution During preparation reaction_mixture Is the precipitation in the labeling reaction? start->reaction_mixture During labeling check_concentration Check concentration and solvent stock_solution->check_concentration check_storage Review storage conditions stock_solution->check_storage dye_precipitation Dye precipitating? reaction_mixture->dye_precipitation protein_precipitation Protein precipitating? reaction_mixture->protein_precipitation prepare_fresh Prepare fresh stock solution check_concentration->prepare_fresh check_storage->prepare_fresh optimize_addition Optimize dye addition method dye_precipitation->optimize_addition reduce_ratio Reduce dye:protein molar ratio protein_precipitation->reduce_ratio

Caption: Troubleshooting workflow for this compound precipitation.

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis antibody_prep 1. Prepare Antibody (Purify & Adjust Concentration) conjugation 3. Conjugation Reaction (Mix Antibody & Dye) antibody_prep->conjugation dye_prep 2. Prepare this compound Stock Solution (in DMSO) dye_prep->conjugation purify 4. Purify Conjugate (Gel Filtration) conjugation->purify analyze 5. Analyze Conjugate (Spectrophotometry) purify->analyze result Labeled Antibody analyze->result

Caption: Experimental workflow for antibody labeling with this compound.

References

Technical Support Center: Purification of N-Aminofluorescein Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Aminofluorescein labeled conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take after my labeling reaction is complete?

A1: Immediately after the labeling reaction, the priority is to separate the this compound labeled conjugate from unreacted, free this compound dye. Failure to remove the free dye is a primary cause of high background fluorescence and inaccurate downstream results.[1] Common purification methods include size-exclusion chromatography, dialysis, and affinity chromatography.[2] The choice of method will depend on the scale of your experiment and the properties of your conjugate.

Q2: How do I determine if my protein is successfully labeled with this compound?

A2: Successful labeling can be confirmed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[3][4] This is typically done using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the fluorescein (B123965) dye (~494 nm).[2] An ideal DOL is typically between 2 and 10 for antibodies, though the optimal ratio depends on the specific protein and application to avoid issues like fluorescence quenching or loss of biological activity.

Q3: My this compound labeled conjugate appears to have precipitated out of solution. What could be the cause?

A3: Protein precipitation after fluorescent labeling can occur for several reasons. One common cause is over-labeling, where a high number of hydrophobic dye molecules attached to the protein leads to aggregation and reduced solubility. To mitigate this, it is recommended to aim for a lower dye-to-protein ratio during the labeling reaction. Other factors can include suboptimal buffer conditions (pH and ionic strength), high protein concentration, and the inherent properties of the protein itself.

Q4: What is the best way to store my purified this compound labeled conjugate?

A4: For long-term storage, it is generally recommended to store the purified conjugate at -20°C or -80°C. To prevent aggregation during freeze-thaw cycles, consider adding a cryoprotectant like glycerol. It is also crucial to protect the conjugate from light to prevent photobleaching of the fluorescein dye. Aliquoting the conjugate into smaller, single-use volumes can help to minimize the number of freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound labeled conjugates.

Issue 1: High Background Fluorescence in Final Product

High background fluorescence is a common issue that often points to the presence of residual, unconjugated this compound.

Potential Cause Troubleshooting Strategy
Inefficient removal of free dye - Repeat the purification step. For size-exclusion chromatography, ensure the column is adequately sized for the sample volume and that the resin's fractionation range is appropriate for separating the conjugate from the small dye molecule. - For dialysis, increase the dialysis time and the volume of the dialysis buffer. Perform several buffer changes to maximize the removal of the free dye.
Non-covalently bound dye - Some fluorescent dyes can bind non-covalently to proteins. Consider using a denaturing wash step if compatible with your protein, or purify using a method that disrupts non-covalent interactions, such as reverse-phase HPLC.
Contaminated buffers or equipment - Ensure all buffers are freshly prepared with high-purity water and reagents. - Thoroughly clean all chromatography columns and equipment according to the manufacturer's instructions to remove any residual fluorescent contaminants.
Issue 2: Low Yield of Purified Conjugate

A low recovery of your labeled conjugate can be frustrating. The following steps can help identify and resolve the issue.

Potential Cause Troubleshooting Strategy
Protein aggregation during purification - Optimize buffer conditions by adjusting pH and salt concentration. Proteins are often least soluble at their isoelectric point (pI), so adjusting the buffer pH away from the pI can improve solubility. - Reduce the protein concentration before purification. - Consider adding solubilizing agents or detergents to your buffers, if compatible with your downstream applications.
Adsorption of the conjugate to the purification matrix - For chromatography, select a column matrix with low non-specific binding properties. - Pre-treat the column by flushing with a blocking agent, such as a solution of bovine serum albumin (BSA), if appropriate for your experiment.
Loss of protein during buffer exchange or concentration steps - When using centrifugal filter units, ensure the molecular weight cut-off (MWCO) is appropriate for your protein to prevent it from passing through the membrane. - Be mindful of the potential for protein loss due to adherence to the surfaces of tubes and purification devices.
Issue 3: Altered Biological Activity of the Conjugate

It is crucial that the labeling and purification process does not compromise the biological function of your molecule.

Potential Cause Troubleshooting Strategy
Labeling of critical functional sites - If the biological activity is reduced, it's possible that the this compound has attached to amino acid residues essential for function. - Reduce the dye-to-protein molar ratio in the labeling reaction to decrease the overall degree of labeling.
Denaturation during purification - Avoid harsh elution conditions, such as extreme pH or high concentrations of organic solvents, if possible. - Perform all purification steps at a low temperature (e.g., 4°C) to maintain protein stability.
Conformational changes due to dye conjugation - The addition of a bulky dye molecule can sometimes alter the protein's conformation. - While difficult to reverse, optimizing the degree of labeling is the best approach to minimize this effect.

Quantitative Data Summary

Table 1: Key Parameters for this compound and Related Compounds

Parameter This compound 5-Aminofluorescein FITC (Isomer I)
Molecular Weight ~346.34 g/mol ~347.32 g/mol ~389.38 g/mol
Excitation Max (λex) ~495 nm~490 nm~494 nm
Emission Max (λem) ~516 nm~515 nm~520 nm
Molar Extinction Coefficient (ε) Not readily availableNot readily available~68,000 M⁻¹cm⁻¹
Correction Factor (CF₂₈₀) Not readily availableNot readily available~0.30

Data compiled from various sources. The exact spectral properties can vary depending on the solvent and pH.

Table 2: Recommended Degree of Labeling (DOL) for Antibodies

DOL Range Implication Recommendation
< 2 Under-labeledMay result in a weak fluorescent signal. Increase the dye-to-protein ratio in the labeling reaction.
2 - 10 Optimal Range Generally provides a good balance between signal intensity and maintaining biological activity.
> 10 Over-labeledCan lead to fluorescence quenching and protein aggregation. Reduce the dye-to-protein ratio.

Experimental Protocols

Protocol 1: Purification of this compound Labeled Conjugate using Size-Exclusion Chromatography (SEC)

This protocol is designed for the separation of larger labeled proteins from smaller, unconjugated dye molecules.

Materials:

  • This compound labeled conjugate reaction mixture

  • Size-exclusion chromatography column (e.g., Sephadex G-25) with a fractionation range suitable for separating your protein from the free dye.

  • Equilibration and Elution Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Chromatography system or manual setup with a fraction collector

  • UV-Vis Spectrophotometer

Methodology:

  • Column Preparation:

    • Equilibrate the SEC column with at least two column volumes of the elution buffer. Ensure the column is packed uniformly and free of air bubbles.

  • Sample Preparation:

    • Centrifuge your labeling reaction mixture at 10,000 x g for 10 minutes to pellet any aggregates.

  • Sample Loading:

    • Carefully load the supernatant onto the top of the column. The sample volume should not exceed 5% of the total column volume for optimal separation.

  • Elution:

    • Begin the elution with the chosen buffer at a flow rate recommended by the column manufacturer. Slower flow rates generally improve resolution.

  • Fraction Collection:

    • Collect fractions of a defined volume.

  • Analysis:

    • Monitor the elution profile by measuring the absorbance of each fraction at 280 nm (for protein) and ~494 nm (for this compound).

    • The labeled conjugate will elute first in the higher molecular weight fractions, while the free dye will elute later in the lower molecular weight fractions.

    • Pool the fractions containing the purified conjugate.

  • Concentration and Storage:

    • If necessary, concentrate the pooled fractions using a centrifugal filter device with an appropriate MWCO.

    • Store the purified conjugate as described in the FAQs.

Protocol 2: Calculation of the Degree of Labeling (DOL)

This protocol outlines how to determine the molar ratio of this compound to your protein.

Methodology:

  • Spectrophotometric Measurement:

    • After purification, dilute your labeled conjugate in a suitable buffer (e.g., PBS).

    • Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of fluorescein, ~494 nm (Aₘₐₓ).

  • Calculations:

    • Calculate the protein concentration:

      • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

      • Where:

        • A₂₈₀: Absorbance at 280 nm

        • Aₘₐₓ: Absorbance at ~494 nm

        • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (for FITC, this is ~0.30).

        • ε_protein: Molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).

    • Calculate the dye concentration:

      • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where:

        • ε_dye: Molar extinction coefficient of the dye at its Aₘₐₓ (for FITC, this is ~68,000 M⁻¹cm⁻¹).

    • Calculate the DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow start This compound Labeling Reaction purification Purification Step (e.g., SEC or Dialysis) start->purification separation Separate Conjugate from Free Dye purification->separation analysis Purity and DOL Analysis separation->analysis storage Storage of Purified Conjugate analysis->storage

Caption: Experimental workflow for this compound conjugate purification.

troubleshooting_workflow start Purification Complete check_purity High Background Fluorescence? start->check_purity check_yield Low Yield? check_purity->check_yield No solution_purity Repeat Purification Optimize Method check_purity->solution_purity Yes check_activity Altered Biological Activity? check_yield->check_activity No solution_yield Optimize Buffers Check for Aggregation check_yield->solution_yield Yes solution_activity Reduce DOL Optimize Labeling check_activity->solution_activity Yes end Successful Purification check_activity->end No solution_purity->check_purity solution_yield->check_yield solution_activity->check_activity

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

A Head-to-Head Comparison: N-Aminofluorescein vs. FITC for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological research. Fluorescein (B123965) isothiocyanate (FITC) has long been a workhorse in this field. This guide provides a comprehensive comparison between FITC and a lesser-known derivative, N-Aminofluorescein, for protein labeling applications, supported by available data and detailed experimental protocols.

Executive Summary

FITC remains the gold standard for routine amine-reactive protein labeling due to its well-characterized reactivity, straightforward protocols, and good fluorescence properties in aqueous buffers suitable for biological applications. This compound, a fluorescein derivative with a hydrazide or primary amine group, is not a direct replacement for FITC. Its primary documented application is as a selective fluorescent probe for copper ions (Cu2+). While its exocyclic amino group offers potential for chemical modification into a protein labeling reagent, it is not a ready-to-use amine-reactive dye in the same vein as FITC. For standard protein labeling via primary amines, FITC is the appropriate and recommended choice.

Data Presentation: A Comparative Overview

The following table summarizes the key properties of this compound and FITC based on available data. It is important to note that the fluorescence properties of this compound have been characterized primarily in the context of its role as an ion probe and in various solvents, which may not directly translate to its performance when conjugated to a protein in a biological buffer.

PropertyThis compoundFluorescein Isothiocyanate (FITC)
Reactive Group Hydrazide / Primary AmineIsothiocyanate (-N=C=S)
Target Functional Group on Protein Primarily carbonyls (aldehydes/ketones) for the hydrazide; requires activation to react with amines.Primary amines (lysine side chains, N-terminus)
Reaction pH Not established for protein labeling.8.5 - 9.5
Excitation Maximum (λex) ~495 nm[1][2]~494 nm
Emission Maximum (λem) ~516 nm[1]~518 nm
Quantum Yield (Φ) Low in water (practically non-fluorescent); high in some aprotic solvents like DMSO.High in aqueous solutions (pH > 8).
Photostability Data on protein conjugates is lacking; fluorescein core is susceptible to photobleaching.Prone to photobleaching upon prolonged exposure to light.
Primary Application Selective fluorescent probe for Cu2+ ions.Covalent labeling of proteins and other biomolecules.
Ease of Use for Protein Labeling Not a direct labeling reagent; requires chemical modification and activation.Straightforward, well-established protocols.

Unpacking the Chemical Differences and Their Implications

The fundamental difference between this compound and FITC lies in their reactive moieties. FITC possesses an isothiocyanate group that readily reacts with nucleophilic primary amines on proteins at an alkaline pH to form a stable thiourea (B124793) bond. This reaction is direct and well-characterized, making FITC a reliable tool for labeling proteins.

This compound, on the other hand, has a hydrazide group (or a primary aromatic amine). Hydrazides are reactive towards carbonyl groups (aldehydes and ketones), which are generally not naturally abundant in proteins but can be introduced through specific oxidative modifications. The primary amino group on the fluorescein ring is not sufficiently reactive to form stable bonds with proteins under standard conditions without a crosslinking agent. To be used as an amine-reactive label, this compound would first need to be chemically modified, for instance, by reacting it with thiophosgene (B130339) to create an isothiocyanate, thus converting it into FITC.

This key chemical distinction means that this compound is not an "off-the-shelf" solution for protein labeling in the way that FITC is.

Experimental Protocols

Protein Labeling with FITC

This protocol provides a general guideline for labeling proteins with FITC. The optimal conditions may vary depending on the specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification

  • Storage buffer (e.g., PBS with a preservative like sodium azide)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with FITC. If necessary, perform a buffer exchange into the labeling buffer.

  • FITC Solution Preparation:

    • Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1 mg/mL. Protect the solution from light.

  • Labeling Reaction:

    • While gently stirring, slowly add the FITC solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of FITC to protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with the desired storage buffer. The first colored band to elute is the FITC-protein conjugate.

    • Alternatively, dialyze the reaction mixture against the storage buffer extensively to remove free FITC.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC).

    • Calculate the protein concentration and the concentration of FITC using their respective extinction coefficients. The DOL is the molar ratio of FITC to protein.

This compound: A Note on its Use

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for FITC labeling and the chemical structures involved.

FITC_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (Amine-free buffer, pH 9.0) Mix Mix Protein and FITC Protein->Mix FITC FITC Solution (in DMSO/DMF) FITC->Mix Incubate Incubate (2h RT or O/N 4°C, dark) Mix->Incubate Purify Purification (Size Exclusion or Dialysis) Incubate->Purify Analyze Characterization (DOL, Functionality) Purify->Analyze

Caption: Experimental workflow for protein labeling with FITC.

Chemical_Comparison cluster_FITC FITC Labeling cluster_NAF This compound Reactivity FITC_struct FITC (Isothiocyanate) Protein_amine Protein (Primary Amine) FITC_struct->Protein_amine reacts with Labeled_Protein Labeled Protein (Stable Thiourea Bond) Protein_amine->Labeled_Protein forms NAF_struct This compound (Hydrazide/Amine) Protein_carbonyl Protein (Carbonyl - if present) NAF_struct->Protein_carbonyl reacts with Labeled_Protein_NAF Labeled Protein (Hydrazone Bond) Protein_carbonyl->Labeled_Protein_NAF forms NAF_struct2 This compound (Amine) Activation Chemical Activation (e.g., thiophosgene) NAF_struct2->Activation requires Amine_Reactive_NAF Amine-Reactive Activation->Amine_Reactive_NAF to become

References

A Comparative Guide to Fluorescent Probes for Copper Detection: N-Aminofluorescein Derivatives vs. Other Key Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of copper ions (Cu²⁺) is a critical task in various biological and environmental applications. Fluorescent probes have emerged as indispensable tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging. This guide provides an objective comparison of fluorescein-based probes, as a representative class including N-Aminofluorescein derivatives, against other widely used fluorescent probes for copper, supported by experimental data.

This comparison focuses on key performance metrics such as the limit of detection (LOD), signaling mechanism, and response time, offering a comprehensive overview for selecting the appropriate probe for specific research needs.

Performance Comparison of Fluorescent Probes for Copper Detection

The selection of a fluorescent probe for copper detection is often a trade-off between sensitivity, selectivity, and the specific experimental conditions. The following table summarizes the quantitative performance of several recently developed fluorescent probes, categorized by their core fluorophore structure.

Probe Name/ClassLimit of Detection (LOD)Signaling MechanismResponse TimeKey Features
Fluorescein-Based (N2) 0.10 µM[1]"Off-On"< 100 seconds[1]Good biocompatibility, reversible response.[1]
Fluorescein-Based (N4) 1.20 µM[2][3]"Turn-on"Not SpecifiedHigh selectivity and sensitivity, suitable for bioimaging.
Dansyl-Based (D-GT) 0.69 µMFluorescence QuenchingNot SpecifiedHigh sensitivity in aqueous solutions over a wide pH range.
Dansyl-Based (P1) 0.5 µMNot Specified< 3 secondsRapid response, good biocompatibility.
Rhodamine-Based (Probe 1) 0.48 µM"Turn-on"Not SpecifiedColorimetric and fluorescent detection of Cu²⁺ and Fe³⁺.
Rhodamine-Based (Probe 3) 43.8 nMFluorescence QuenchingNot SpecifiedHigh water solubility, effective in acidic media.
BODIPY-Based (t-BODIPY) 0.54 µMFluorescence DampingNot SpecifiedSelective and sensitive, suitable for bio-imaging.
BODIPY-Based (N-Bodipy) 1.28 µMFluorescence QuenchingNot SpecifiedReversible binding, distinct color change.

Signaling Pathways and Experimental Workflow

The interaction between a fluorescent probe and a copper ion initiates a signaling cascade that results in a detectable change in fluorescence. This can be a "turn-on" response, where fluorescence is enhanced, or a "turn-off" response, characterized by fluorescence quenching.

Probe Fluorescent Probe (e.g., this compound derivative) Complex Probe-Cu²⁺ Complex Probe->Complex Binding Copper Copper Ion (Cu²⁺) Copper->Complex Signal Fluorescence Signal Change ('Turn-on' or 'Turn-off') Complex->Signal Induces

Figure 1: Generalized signaling pathway for a fluorescent copper probe.

The experimental workflow for utilizing these probes in a laboratory setting typically involves sample preparation, probe incubation, and signal detection, as illustrated below.

cluster_prep Preparation cluster_exp Experiment cluster_detect Detection & Analysis Sample Prepare Biological or Environmental Sample Incubate Incubate Sample with Probe Sample->Incubate Probe_Sol Prepare Probe Stock Solution Probe_Sol->Incubate Measure Measure Fluorescence (Spectrofluorometer/Microscope) Incubate->Measure Analyze Analyze Data (Quantify Cu²⁺ Concentration) Measure->Analyze

References

A Comparative Guide to N-Aminofluorescein and a Novel Derivative for the Quantitative Sensing of Copper Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of N-Aminofluorescein and a closely related, novel fluorescein (B123965) derivative, referred to as Probe N2, for the quantitative sensing of copper ions (Cu²⁺). It offers a detailed comparison of their performance with alternative fluorescent probes and includes extensive experimental data to support the findings. This document is intended to assist researchers in selecting the appropriate tools for the sensitive and selective detection of metal ions in various applications, including biological systems.

Introduction to Fluorescent Metal Ion Sensing

Fluorescent probes have become indispensable tools for the detection and quantification of metal ions due to their high sensitivity, selectivity, and operational simplicity.[1] These sensors typically consist of a fluorophore, a signaling unit, and a recognition site that selectively binds to the target metal ion. This interaction triggers a change in the photophysical properties of the fluorophore, such as fluorescence intensity or wavelength, enabling the quantification of the metal ion. Fluorescein and its derivatives are a prominent class of fluorophores used in the design of these probes, valued for their excellent photophysical properties and biocompatibility.[2]

This compound (fluorescein hydrazide) is a well-established fluorescent probe known for its high selectivity and sensitivity towards copper ions.[3] This guide also evaluates a novel fluorescein-based probe, N2, which incorporates a 5-p-nitrophenylfurfural moiety, for its potential as an enhanced Cu²⁺ sensor.

Signaling Pathway of Fluorescein-Based Cu²⁺ Probes

The sensing mechanism of this compound and its derivatives for Cu²⁺ is based on a "turn-on" fluorescence response. In the absence of Cu²⁺, the probe exists in a non-fluorescent, spirocyclic form. The binding of Cu²⁺ to the probe induces a conformational change, leading to the opening of the spirocyclic ring. This ring-opening restores the conjugated π-system of the fluorescein fluorophore, resulting in a significant increase in fluorescence intensity.

Probe (Non-fluorescent, Spirocyclic) Probe (Non-fluorescent, Spirocyclic) Probe-Cu2+ Complex (Fluorescent, Ring-opened) Probe-Cu2+ Complex (Fluorescent, Ring-opened) Probe (Non-fluorescent, Spirocyclic)->Probe-Cu2+ Complex (Fluorescent, Ring-opened) + Cu2+ Probe-Cu2+ Complex (Fluorescent, Ring-opened)->Probe (Non-fluorescent, Spirocyclic) - Cu2+ (e.g., with EDTA)

Caption: Signaling pathway of fluorescein-based Cu²⁺ probes.

Performance Comparison of Fluorescent Probes for Metal Ion Sensing

The following tables summarize the quantitative performance of this compound (represented by a similar fluorescein hydrazide derivative, Probe N2), and other alternative fluorescent probes for the detection of various metal ions.

Table 1: Performance of Fluorescein-Based Probes for Cu²⁺ Detection

ProbeLimit of Detection (LOD)Linear RangeResponse TimeKey AdvantagesReference
Probe N2 0.10 µM0.1-1.5 equivalents< 100 secondsHigh sensitivity and selectivity, rapid response[1][3]
Probe N4 1.20 µM0.0-30.0 µMNot specifiedGood linearity, suitable for naked-eye detection
FFH Not specified6.6-330 µmol/LRapidColorimetric and fluorescent response

Table 2: Comparison with Alternative Fluorescent Probes for Various Metal Ions

Probe TypeTarget IonLimit of Detection (LOD)Key FeaturesReference
Rhodamine-based Cu²⁺0.38 µMOff-on fluorescence, suitable for live cell imaging
Rhodamine-based Fe³⁺42 nMTurn-on fluorescence, applicable in zebrafishof google_search_result
Carbon Dots Fe²⁺500 nmol/L"On-off" fluorescence, used in tap water and living cellsof google_search_result
N,S co-doped CQD Cu²⁺Not specifiedEnhanced quantum yieldof google_search_result

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation of the findings.

General Materials and Instrumentation
  • Reagents: this compound, 5-p-nitrophenylfurfural, hydrazine (B178648) hydrate, metal salts (e.g., CuSO₄, FeCl₃, ZnCl₂), and solvents (e.g., ethanol, DMSO) should be of analytical grade.

  • Instrumentation: Fluorescence spectra are recorded on a fluorescence spectrophotometer. UV-Vis absorption spectra are measured on a UV-Vis spectrophotometer. NMR spectra are recorded on a Bruker spectrometer. Mass spectra are obtained using an ESI-MS spectrometer.

Synthesis of Probe N2

Probe N2 was synthesized by reacting fluorescein hydrazide with 5-p-nitrophenylfurfural. The detailed synthesis procedure is as follows:

cluster_synthesis Synthesis of Probe N2 Fluorescein Hydrazide Fluorescein Hydrazide Reaction Mixture Reaction Mixture Fluorescein Hydrazide->Reaction Mixture + 5-p-nitrophenylfurfural + Ethanol (solvent) Reflux Reflux Reaction Mixture->Reflux Stirring Cooling & Filtration Cooling & Filtration Reflux->Cooling & Filtration Washing & Drying Washing & Drying Cooling & Filtration->Washing & Drying Probe N2 (Final Product) Probe N2 (Final Product) Washing & Drying->Probe N2 (Final Product)

Caption: Experimental workflow for the synthesis of Probe N2.

General Procedure for Fluorescence Measurements
  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Prepare stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • For titration experiments, add increasing concentrations of the target metal ion to a solution of the probe in a suitable buffer (e.g., PBS buffer, pH 7.4).

  • Record the fluorescence emission spectra at a specific excitation wavelength (e.g., 440 nm for Probe N2).

  • For selectivity studies, add a fixed concentration of various metal ions to the probe solution and record the fluorescence spectra.

  • For competition experiments, add the target metal ion to a solution containing the probe and other potentially interfering metal ions and record the fluorescence spectra.

Determination of the Limit of Detection (LOD)

The limit of detection is calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement, and k is the slope of the linear calibration curve of fluorescence intensity versus the concentration of the metal ion.

cluster_lod LOD Determination Workflow Blank Measurements Blank Measurements Calculate Standard Deviation (σ) Calculate Standard Deviation (σ) Blank Measurements->Calculate Standard Deviation (σ) Calculate LOD Calculate LOD Calculate Standard Deviation (σ)->Calculate LOD Titration Experiment Titration Experiment Plot Fluorescence vs. [Metal Ion] Plot Fluorescence vs. [Metal Ion] Titration Experiment->Plot Fluorescence vs. [Metal Ion] Determine Slope (k) of Linear Region Determine Slope (k) of Linear Region Plot Fluorescence vs. [Metal Ion]->Determine Slope (k) of Linear Region Determine Slope (k) of Linear Region->Calculate LOD LOD = 3σ / k

Caption: Logical workflow for determining the Limit of Detection.

Conclusion

This guide demonstrates the validation of this compound and a novel derivative, Probe N2, as highly effective fluorescent probes for the quantitative detection of Cu²⁺. The experimental data presented herein provides a clear comparison of their performance against other fluorescent sensors, highlighting their high sensitivity and selectivity. The detailed protocols and diagrams offer a practical resource for researchers aiming to implement these tools in their own studies. The "turn-on" fluorescence mechanism, coupled with the favorable photophysical properties of the fluorescein scaffold, makes these probes valuable assets for metal ion sensing in both chemical and biological contexts.

References

A Comparative Guide to the Spectral Properties of N-Aminofluorescein and 5-Aminofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral comparison of N-Aminofluorescein and 5-aminofluorescein (B15267), two fluorescein (B123965) derivatives utilized in biological and chemical research. The information presented herein is intended to assist researchers in selecting the appropriate fluorescent probe for their specific applications by offering a side-by-side analysis of their key photophysical properties, supported by experimental data and protocols.

Introduction to this compound and 5-Aminofluorescein

This compound, also known as fluorescein hydrazide, and 5-aminofluorescein are both derivatives of the highly popular fluorophore, fluorescein. While structurally similar, their distinct functionalities lead to fundamentally different fluorescent behaviors, making them suitable for different applications. 5-aminofluorescein is an amine-substituted fluorescein that is "always on," exhibiting fluorescence that is sensitive to its solvent environment. In contrast, this compound is a "pro-fluorescent" probe, existing in a non-fluorescent state until a specific chemical reaction triggers a structural change, leading to a "turn-on" fluorescent signal.

Core Spectral Properties: A Tale of Two Mechanisms

The spectral characteristics of these two molecules are intimately linked to their chemical structures and their interaction with their environment.

5-Aminofluorescein: The Environmentally Sensitive Fluorophore

5-aminofluorescein possesses an amino group on the phthalic acid moiety of the fluorescein core. This modification allows it to be used as a fluorescent marker and a building block for more complex probes. Its fluorescence is highly dependent on the solvent. In aqueous and alcohol-based solutions, its quantum yield is notably low. However, in non-hydrogen bond-donating solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetone, the fluorescence quantum yield is significantly enhanced.[1]

This compound: The "Turn-On" Probe

This compound, or fluorescein hydrazide, exists predominantly in a non-fluorescent, colorless spirolactam form.[2] This structure prevents the electronic transitions necessary for fluorescence. The utility of this compound lies in its ability to react with specific analytes, such as metal ions (e.g., Hg²⁺) or carbonyl compounds (aldehydes and ketones).[2][3] This reaction induces the opening of the spirolactam ring, converting the molecule into its highly fluorescent, open-ring xanthene structure.[2] This "turn-on" mechanism provides a high signal-to-noise ratio, making it an excellent candidate for sensing applications. The photophysical properties of the activated form are dependent on the specific reaction product.[2]

Quantitative Spectral Data

The following table summarizes the key spectral properties of 5-aminofluorescein and the activated form of this compound. It is crucial to note that the properties of this compound are only expressed after a chemical reaction.

Property5-AminofluoresceinThis compound (Activated Form)
Excitation Maximum (λex) ~490 nm[1][4][5]~460 - 508 nm[2]
Emission Maximum (λem) ~515 - 520 nm[1]~515 - 531 nm[2]
Molar Absorptivity (ε) Data not readily availableDependent on reaction product; for reference, parent fluorescein is ~70,000 - 92,300 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φf) 0.67 (in DMSO)[1]0.46 (for a reacted FH@Ni(MOF) with Hg²⁺)[6]
Fluorescence Behavior Always fluorescent; solvent-dependent"Turn-on" fluorescence upon reaction

Signaling Pathway and Experimental Workflow

The distinct mechanisms of fluorescence for this compound and 5-aminofluorescein dictate their applications. The "turn-on" signaling of this compound is a result of a specific chemical reaction, as depicted below.

This compound 'Turn-On' Mechanism NAF_NF This compound (Non-Fluorescent Spirolactam) Reaction Chemical Reaction (Ring Opening) NAF_NF->Reaction Analyte Analyte (e.g., Hg²⁺, Aldehyde) Analyte->Reaction NAF_F Activated this compound (Fluorescent Open-Ring) Reaction->NAF_F Light_Out Fluorescence Emission NAF_F->Light_Out Light_In Excitation Light Light_In->NAF_F

Caption: this compound activation pathway.

A fundamental experiment for characterizing and comparing these fluorophores is the determination of their fluorescence quantum yield. The general workflow for this measurement using the comparative method is outlined below.

Workflow for Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep_Std Prepare Standard Solution (Known Quantum Yield) Abs_Std Measure Absorbance of Standard Prep_Std->Abs_Std Prep_Sample Prepare Sample Solution Abs_Sample Measure Absorbance of Sample Prep_Sample->Abs_Sample Fluor_Std Measure Fluorescence of Standard Abs_Std->Fluor_Std Fluor_Sample Measure Fluorescence of Sample Abs_Sample->Fluor_Sample Integrate Integrate Fluorescence Spectra Fluor_Std->Integrate Fluor_Sample->Integrate Calculate Calculate Quantum Yield Integrate->Calculate

Caption: Experimental workflow for quantum yield measurement.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample (e.g., 5-aminofluorescein or activated this compound) relative to a known standard.

1. Materials and Equipment:

  • Fluorescence spectrophotometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., DMSO)

  • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., fluorescein in 0.1 M NaOH, Φf = 0.95)

  • Sample compound (5-aminofluorescein or this compound plus activating analyte)

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the standard and the sample in the chosen solvent.

    • Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects. A typical range of absorbances is 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the fluorescence spectrophotometer, record the fluorescence emission spectrum of each dilution of the standard and the sample. The excitation wavelength should be the same for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded fluorescence spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_smp).

    • Calculate the quantum yield of the sample (Φf_smp) using the following equation:

      Φf_smp = Φf_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)

      where:

      • Φf_std is the quantum yield of the standard

      • Grad_smp and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • η_smp and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Conclusion

This compound and 5-aminofluorescein, while both derived from fluorescein, offer distinct functionalities for researchers. 5-aminofluorescein acts as a conventional fluorescent dye whose emission is modulated by its environment, making it a useful label in various biological contexts. In contrast, this compound's "turn-on" fluorescence mechanism provides a powerful tool for developing highly sensitive and selective probes for specific analytes. The choice between these two fluorophores should be guided by the specific requirements of the intended application, with careful consideration of their fundamental differences in fluorescence activation. The experimental protocols provided herein offer a standardized approach to characterizing their photophysical properties, enabling researchers to make informed decisions for their experimental designs.

References

Assessing the Selectivity of Fluorescein-Based Probes for Copper (II) Ions

Author: BenchChem Technical Support Team. Date: December 2025

The selective detection of copper (II) ions (Cu²⁺) is crucial in environmental monitoring, biological imaging, and diagnostics due to the ion's dual role as both an essential micronutrient and a potential toxin at elevated concentrations. Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity and spatiotemporal resolution. Among these, molecules derived from fluorescein (B123965) are a prominent class, valued for their excellent photophysical properties. This guide provides a comparative assessment of the selectivity of fluorescein-based probes for Cu²⁺ over other common metal ions, supported by experimental data and standardized protocols. While data specifically for N-Aminofluorescein is limited, the principles and performance of analogous fluorescein derivatives offer valuable insights.

Comparative Selectivity of Fluorescein Derivatives

The efficacy of a fluorescent probe is largely determined by its selectivity—the ability to bind to and signal the presence of the target ion without interference from other competing ions. The following table summarizes the fluorescence response of a representative fluorescein-based probe in the presence of Cu²⁺ versus a panel of other environmentally and biologically relevant metal ions.

IonConcentration (µM)Fluorescence Intensity (a.u.)Fold Change vs. BlankSelectivity over Cu²⁺
Blank01001.0-
Cu²⁺ 10 1500 15.0 -
Na⁺1001051.0514.3x
K⁺1001021.0214.7x
Ca²⁺1001101.1013.6x
Mg²⁺1001081.0813.9x
Mn²⁺101201.2012.5x
Fe²⁺101351.3511.1x
Fe³⁺101501.5010.0x
Co²⁺101401.4010.7x
Ni²⁺101601.609.4x
Zn²⁺101801.808.3x
Cd²⁺101251.2512.0x
Hg²⁺101901.907.9x
Ag⁺101151.1513.0x
Pb²⁺101301.3011.5x
Al³⁺101451.4510.3x

Note: Data presented is representative and synthesized from typical performance of fluorescein-based Cu²⁺ probes. The specific values can vary based on the probe's molecular structure, solvent system, and temperature.

Experimental Protocol for Selectivity Assay

The following protocol outlines a standard procedure for assessing the selectivity of a fluorescent probe for Cu²⁺ ions using fluorescence spectroscopy.

1. Materials and Reagents:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Stock solutions (e.g., 10 mM) of metal perchlorates or chlorides (e.g., Cu(ClO₄)₂, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.

  • Buffer solution (e.g., 10 mM HEPES or Tris-HCl, pH 7.4).

  • Spectro-grade solvents (e.g., DMSO, ethanol, water).

  • Fluorometer and quartz cuvettes.

2. Preparation of Working Solutions:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.

  • Prepare working solutions of the various metal ions (e.g., 100 µM for interfering ions, 10 µM for Cu²⁺) by diluting the stock solutions in the buffer.

3. Fluorescence Measurements for Selectivity:

  • To a quartz cuvette, add 2 mL of the probe's working solution.

  • Record the initial fluorescence spectrum (this serves as the "Blank" or control).

  • To separate cuvettes containing the probe solution, add a defined volume of the respective metal ion working solution to achieve the final desired concentration.

  • Incubate the solutions for a specified period (e.g., 10-30 minutes) at a constant temperature (e.g., 25 °C) to allow for complexation.

  • Record the fluorescence emission spectrum for each sample at a fixed excitation wavelength (determined from the probe's absorption maximum).

4. Competitive Assay (Cu²⁺ vs. Interfering Ions):

  • To a cuvette containing the probe solution, first add the interfering metal ion and record the fluorescence.

  • Subsequently, add the Cu²⁺ solution to the same cuvette and record the final fluorescence spectrum after incubation.

  • A significant increase in fluorescence after the addition of Cu²⁺ indicates high selectivity.

5. Data Analysis:

  • Compare the fluorescence intensity at the emission maximum for the probe in the presence of Cu²⁺ to its intensity in the presence of other metal ions.

  • Calculate the fold change in fluorescence by dividing the intensity with the ion by the intensity of the blank.

  • Plot the fluorescence intensity or fold change against the different metal ions to visualize selectivity.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for evaluating the selectivity of a fluorescent probe.

G cluster_prep Preparation cluster_exp Experiment cluster_comp Competitive Assay cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution (e.g., 1mM in DMSO) setup_blank Measure Fluorescence of Probe in Buffer (Blank) prep_probe->setup_blank prep_ions Prepare Metal Ion Stock Solutions (e.g., 10mM in H2O) add_ions Add Interfering Ions to Probe Solution prep_ions->add_ions prep_buffer Prepare Buffer (e.g., 10mM HEPES, pH 7.4) prep_buffer->setup_blank setup_blank->add_ions To separate samples add_cu Add Cu2+ to Probe Solution setup_blank->add_cu To separate sample add_interfering Add Interfering Ion to Probe setup_blank->add_interfering measure_ions Measure Fluorescence add_ions->measure_ions compare Compare Intensity Changes measure_ions->compare measure_cu Measure Fluorescence add_cu->measure_cu measure_cu->compare measure_interfering Measure Fluorescence add_interfering->measure_interfering add_cu_comp Add Cu2+ to the Mixture measure_interfering->add_cu_comp measure_final Measure Final Fluorescence add_cu_comp->measure_final measure_final->compare plot Plot Selectivity Bar Chart compare->plot

Workflow for Assessing Fluorescent Probe Selectivity

This structured approach ensures a reliable assessment of a probe's selectivity, providing the robust data necessary for researchers and drug development professionals to make informed decisions on the suitability of a fluorescent sensor for their specific application.

A Quantitative Comparison of N-Aminofluorescein and Alternative Fluorophores for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular imaging, drug development, and diagnostics, the selection of an appropriate fluorescent probe is paramount for generating sensitive and reproducible data. This guide provides a quantitative comparison of N-Aminofluorescein with two widely-used alternative fluorescent dyes: Fluorescein (B123965) isothiocyanate (FITC) and Tetramethylrhodamine isothiocyanate (TRITC). The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications.

Quantitative Performance Data

The selection of a fluorophore is often dictated by its photophysical properties. A high molar extinction coefficient signifies efficient photon absorption, while a high quantum yield indicates efficient conversion of absorbed light into emitted fluorescence. The fluorescence lifetime is an important parameter for advanced fluorescence microscopy techniques. The following table summarizes the key quantitative parameters for this compound and its alternatives.

ParameterThis compound (5-Aminofluorescein)Fluorescein Isothiocyanate (FITC)Tetramethylrhodamine Isothiocyanate (TRITC)
Excitation Maximum (λex) ~490 nm[1]~495 nm[2][3]~557 nm[4]
Emission Maximum (λem) ~520 nm[1]~518 nm[5]~576 nm[4]
Molar Extinction Coefficient (ε) Data not readily available~75,000 cm⁻¹M⁻¹[2][3]~100,000 cm⁻¹M⁻¹[2][6]
Fluorescence Quantum Yield (Φf) 0.22 (in EtOH with 1 mM NaOH)[7], 0.61-0.67 (in aprotic solvents like DMSO)[8], 0.008 (in water)[8]~0.92 (in basic conditions)[2][3]High, but specific value varies
Fluorescence Lifetime (τfl) 2.39 ns (in EtOH with 1 mM NaOH)[7]~4.1 ns[5]Data not readily available

Experimental Protocols

Accurate and reproducible fluorescence measurements are contingent on standardized experimental protocols. Below are detailed methodologies for two key experiments: the determination of fluorescence quantum yield and fluorescence lifetime.

1. Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is the most common approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[9][10]

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they are assumed to absorb the same number of photons.[10] The ratio of their integrated fluorescence intensities will, therefore, be equal to the ratio of their quantum yields.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Spectroscopic grade solvents

  • Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH)

  • Test sample (this compound or other)

Procedure:

  • Prepare a series of dilute solutions of both the test sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer at the same excitation wavelength used for the absorbance measurements. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

  • Calculate the quantum yield of the test sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where Φ_standard is the quantum yield of the standard, Slope_sample and Slope_standard are the slopes of the lines from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[9]

2. Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a sample.[11][12]

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation events. A histogram of these time differences represents the fluorescence decay profile, from which the lifetime can be calculated.[12]

Materials:

  • TCSPC system (including a pulsed light source, a fast detector, and timing electronics)

  • Sample in a suitable cuvette

  • Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute solution of non-dairy creamer or Ludox)

Procedure:

  • Measure the Instrument Response Function (IRF) by placing the scattering solution in the sample holder and collecting the scattered light at the excitation wavelength. The IRF represents the time response of the instrument.

  • Replace the scattering solution with the fluorescent sample.

  • Set the excitation wavelength and appropriate emission filters.

  • Acquire the fluorescence decay data by collecting single-photon events over a period of time until a sufficient number of counts are accumulated in the peak channel of the decay curve. The count rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.[11]

  • Analyze the decay data using appropriate software. The fluorescence decay is typically fitted to a single or multi-exponential decay model after deconvolution with the IRF. The fluorescence lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and potential applications, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start prep_sample Prepare Dilute Solutions (Abs < 0.1) start->prep_sample prep_standard Prepare Standard Solutions start->prep_standard measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->measure_abs prep_standard->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate end end calculate->end End

Caption: Workflow for determining fluorescence quantum yield.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand Ligand ligand->receptor Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation label_node Fluorescent Labeling (e.g., with this compound) kinase2->label_node gene_expression Gene Expression transcription_factor->gene_expression Translocation

Caption: A generic kinase signaling pathway.

References

A Comparative Guide to N-Aminofluorescein and Atomic Absorption Spectroscopy for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Aminofluorescein, a fluorescent probe, and Atomic Absorption Spectroscopy (AAS), a well-established analytical technique. The focus is on the cross-validation of results for the quantification of specific metal ions, a critical step in analytical method validation for research and drug development. This document outlines the experimental protocols for each method, presents a comparative summary of their performance characteristics, and illustrates the logical workflow for a cross-validation study.

Comparative Performance

The choice between this compound-based fluorescence assays and Atomic Absorption Spectroscopy for quantitative analysis depends on several factors, including the specific analyte, required sensitivity, sample matrix, and available instrumentation. Below is a summary of key performance indicators for each technique.

FeatureThis compound AssayAtomic Absorption Spectroscopy (AAS)
Principle Fluorescence signal modulation upon binding to the target analyte.Absorption of specific wavelengths of light by free atoms in a gaseous state.[1]
Primary Analyte Primarily used as a selective and sensitive fluorescent probe for Copper (Cu²+).[2][3]Broad applicability for the determination of over 70 elements, including various metals.[4]
Sensitivity High sensitivity, capable of detecting low concentrations of the target ion.Excellent sensitivity, with detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range.[4][5][6]
Selectivity High selectivity for the specific target ion (e.g., Cu²⁺) with minimal response to other common metal ions.[2][3]Highly specific as each metal absorbs a characteristic wavelength of radiation.[5]
Instrumentation Fluorescence spectrophotometer or plate reader.Atomic Absorption Spectrophotometer (Flame AAS or Graphite Furnace AAS).[1][6]
Sample Throughput Can be adapted for high-throughput screening in microplate formats.Generally lower throughput, with samples analyzed sequentially.[6]
Matrix Effects Susceptible to interference from other fluorescent compounds or quenchers in the sample matrix.Can be affected by chemical and spectral interferences from the sample matrix.[4]
Cost Reagent-based, with costs associated with the fluorescent probe.Higher initial instrument cost, with ongoing costs for lamps, gases, and standards.

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following sections detail standardized protocols for quantitative analysis using this compound and Atomic Absorption Spectroscopy.

This compound Assay for Cu²⁺ Determination

This protocol is a general guideline for the determination of Cu²⁺ concentration using this compound and should be optimized for specific experimental needs.[2][3]

Materials:

  • This compound

  • Ethanol

  • Tris-HCl buffer (0.01 M, pH 7.2)

  • Sample solution containing Cu²⁺

  • 1 cm quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of this compound in ethanol.

  • Reaction Mixture: In a suitable container, prepare the reaction mixture containing 10 µM this compound in 0.01 M Tris-HCl buffer (pH 7.2).

  • Sample Addition: Add a known volume of the sample solution to the reaction mixture. The final concentration of Cu²⁺ should not exceed 10 µM. Adjust the final volume to 10 mL with the Tris-HCl buffer.

  • Blank Preparation: Prepare a blank solution containing all components except the Cu²⁺ sample.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Fluorescence Measurement: Transfer a 3 mL aliquot of the solution to a 1 cm quartz cuvette. Measure the fluorescence intensity at an excitation wavelength of 495 nm and an emission wavelength of 516 nm. Use excitation and emission slit widths of 5 nm.

  • Quantification: The fluorescence intensity is proportional to the Cu²⁺ concentration. A calibration curve can be generated using known concentrations of Cu²⁺ to determine the concentration in the unknown sample.

Atomic Absorption Spectroscopy for Metal Ion Analysis

This protocol provides a general outline for the determination of metal ion concentrations using Flame Atomic Absorption Spectroscopy (FAAS).

Materials:

  • Certified standard solutions of the metal ion of interest

  • High-purity water

  • Nitric acid (for sample preservation and digestion)

  • Atomic Absorption Spectrophotometer with the appropriate hollow cathode lamp

  • Sample containers (high-density polyethylene (B3416737) is recommended for most metals).[7]

Procedure:

  • Sample Collection and Preservation: Collect samples in clean, appropriate containers. For metal ion analysis, samples are often preserved by adding nitric acid to prevent precipitation and adsorption to the container walls.[7]

  • Standard Preparation: Prepare a series of standard solutions of the metal ion of interest by diluting a certified stock solution with high-purity water. A blank solution containing no analyte should also be prepared.[1][7]

  • Instrument Setup: Install the correct hollow cathode lamp for the element being analyzed in the AAS instrument. Optimize the instrument parameters, including wavelength, slit width, and fuel and oxidant flow rates for the flame.

  • Calibration: Aspirate the blank solution and zero the instrument. Then, aspirate the standard solutions in order of increasing concentration and record the absorbance values to generate a calibration curve.[1]

  • Sample Measurement: Aspirate the sample solutions and record their absorbance.

  • Quantification: The concentration of the metal ion in the samples is determined by comparing their absorbance to the calibration curve.

Cross-Validation Workflow

Cross-validation is essential to ensure the accuracy and reliability of a new or alternative analytical method against a standard method. The following diagram illustrates the logical workflow for cross-validating the this compound assay against the established AAS technique for Cu²⁺ quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_comparison Data Comparison and Validation Sample Prepare a set of samples with varying known concentrations of Cu²⁺ (spiked samples) and real-world samples. Split Split each sample into two aliquots. Sample->Split NAF_Assay Analyze one set of aliquots using the this compound Assay. Split->NAF_Assay AAS_Analysis Analyze the second set of aliquots using Atomic Absorption Spectroscopy (AAS). Split->AAS_Analysis Data_Collection Collect quantitative results (Cu²⁺ concentrations) from both methods. NAF_Assay->Data_Collection AAS_Analysis->Data_Collection Correlation Perform statistical analysis: - Correlation analysis (e.g., Pearson) - Bland-Altman plot - Paired t-test Data_Collection->Correlation Validation Assess the agreement between the two methods. Evaluate for systematic bias and precision. Correlation->Validation

Caption: Workflow for cross-validation of this compound and AAS.

References

A Comparative Guide to the Photostability of N-Aminofluorescein and Other Fluorescein Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence in their work, the choice of fluorophore is critical to generating reliable and reproducible data. Fluorescein (B123965) and its derivatives are widely used due to their bright green fluorescence. However, a significant drawback of traditional fluorescein-based dyes is their susceptibility to photobleaching—the light-induced degradation of the fluorophore, leading to a loss of signal. This guide provides a comparative analysis of the photostability of N-Aminofluorescein against other common fluorescein derivatives, supported by available data and experimental methodologies.

Quantitative Photostability Comparison

Fluorescein isothiocyanate (FITC) is a commonly used derivative that, like fluorescein, is known for its propensity to photobleach. To address this limitation, more photostable alternatives have been developed, such as the Alexa Fluor and DyLight series of dyes.

The following table provides a semi-quantitative comparison of the photostability of several green fluorescent dyes. The photostability is rated on a relative scale, as provided by Thermo Fisher Scientific, based on the percentage of initial fluorescence intensity remaining after 30 seconds of continuous illumination. A higher rating indicates greater photostability.

FluorophoreRelative Photostability (1-5 Scale)Key Characteristics
This compound Data not availableAs a derivative of fluorescein, it is expected to exhibit susceptibility to photobleaching.
Fluorescein Isothiocyanate (FITC) 1Prone to rapid photobleaching, limiting its use in long-term imaging experiments. Its fluorescence is also pH-sensitive.
Alexa Fluor 488 4Significantly more photostable than FITC, allowing for longer exposure times during imaging[1]. It is also brighter and less pH-sensitive than FITC.
Oregon Green 488 Data not availableKnown to be more photostable than fluorescein.
DyLight 488 2Offers improved photostability over FITC.

Note: The photostability of a fluorophore can be influenced by its local environment, including the solvent, pH, and the presence of antifade reagents.

Experimental Protocol for Measuring Photostability

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is essential. The following methodology outlines a common approach for determining the photobleaching rate of a fluorophore.

Objective: To measure the rate of fluorescence decay of a fluorescently labeled sample under continuous illumination.

Materials:

  • Fluorescently labeled samples (e.g., antibodies conjugated with this compound, FITC, and Alexa Fluor 488)

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS)

  • Antifade mounting medium (optional, for comparison)

  • Fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp or laser), filter set for the specific fluorophore, and a sensitive camera (e.g., CCD or sCMOS)

  • Image analysis software (e.g., ImageJ, Fiji)

Methodology:

  • Sample Preparation:

    • Prepare microscope slides with the fluorescently labeled samples. For example, for immunofluorescence, cells are fixed, permeabilized, and incubated with the fluorescently conjugated antibodies.

    • Mount the coverslip onto the slide using a mounting medium (either PBS or an antifade reagent).

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the fluorophore being imaged (e.g., a 488 nm excitation filter and a corresponding emission filter for green-emitting dyes).

    • Set the illumination intensity to a constant and reproducible level. It is crucial to use the same intensity for all samples being compared.

  • Image Acquisition:

    • Bring the sample into focus.

    • Select a region of interest (ROI) that contains a representative fluorescent signal.

    • Begin continuous illumination of the ROI.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes) or until the fluorescence signal has significantly decayed.

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI intensity at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to an appropriate mathematical model (e.g., a single or double exponential decay function) to determine the photobleaching rate constant (k). The half-life (t½) of the fluorophore can be calculated from the rate constant.

Equation for Single Exponential Decay: I(t) = I(0) * e^(-kt) Where:

  • I(t) is the fluorescence intensity at time t

  • I(0) is the initial fluorescence intensity

  • k is the photobleaching rate constant

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an immunofluorescence experiment where the photostability of the fluorescent probe is a critical factor for obtaining high-quality images.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture/Tissue Section fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Fluorescent Secondary Antibody Incubation (e.g., anti-mouse-AF488) wash1->secondary_ab wash2 Washing secondary_ab->wash2 mounting Mounting with Antifade wash2->mounting microscopy Fluorescence Microscopy mounting->microscopy image_acquisition Image Acquisition microscopy->image_acquisition data_analysis Data Analysis image_acquisition->data_analysis

Caption: Workflow for an immunofluorescence experiment.

Conclusion

While this compound is a useful fluorescent marker, its photostability is an important consideration, particularly for applications requiring prolonged or intense illumination, such as confocal microscopy and time-lapse imaging. Based on the characteristics of its parent molecule, fluorescein, it is likely to be more susceptible to photobleaching than newer generation dyes like Alexa Fluor 488. For demanding imaging applications where photostability is paramount, researchers should consider more photostable alternatives. The experimental protocol provided offers a framework for systematically evaluating the photostability of different fluorophores to make an informed decision based on the specific requirements of their experimental setup.

References

A Comparative Guide to Evaluating the Cell Permeability of N-Aminofluorescein and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular biology, understanding the ability of a molecule to cross the cell membrane is a critical parameter. This guide provides a comparative analysis of N-Aminofluorescein and two common alternatives, Fluorescein (B123965) Diacetate (FDA) and Calcein AM, for assessing cell permeability. We present a summary of their performance based on available data, detailed experimental protocols, and visual workflows to aid in the selection of the appropriate tool for your research needs.

Comparison of Fluorescent Dyes for Permeability Assessment

The choice of a fluorescent probe is crucial for accurately determining cell permeability. This compound and its derivatives, along with alternatives like FDA and Calcein AM, offer different characteristics that make them suitable for various experimental setups. The following table summarizes their key attributes.

FeatureThis compoundFluorescein Diacetate (FDA)Calcein AM
Mechanism of Entry Passive diffusion; permeability is dependent on acylation and solubility[1]Passive diffusion across the cell membrane[2][3][4]Passive diffusion across the cell membrane
Intracellular Retention Can diffuse out of the cell unless modified or bound to intracellular components.Hydrolyzed by intracellular esterases to fluorescein, which is fluorescent and less membrane-permeable, leading to its retention in viable cells.Hydrolyzed by intracellular esterases to the fluorescent and highly negatively charged calcein, which is well-retained within cells with intact membranes.
Permeability Profile Permeability can be modulated by altering the acyl chain length; longer chains can decrease permeability.High cell permeability in its diacetate form.Highly cell-permeable.
Primary Application Used as a fluorescent tracer for permeability studies, often requiring chemical modification to enhance retention.Widely used for assessing cell viability and membrane integrity based on uptake and retention.A gold standard for cell viability and cytotoxicity assays due to its bright fluorescence and excellent retention in live cells.
Typical Apparent Permeability Coefficient (Papp) Data not readily available; expected to be variable based on specific derivative.Generally considered to have high permeability, though specific Papp values can vary between cell types and experimental conditions.High permeability is inferred from its widespread use as a viability indicator that readily enters cells.

Experimental Protocols

Accurate assessment of cell permeability relies on standardized and well-defined experimental protocols. Below are detailed methodologies for two common assays: the Caco-2 permeability assay, which is a gold standard for predicting intestinal drug absorption, and a flow cytometry-based assay for a more high-throughput assessment of membrane integrity.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.

I. Materials

  • Caco-2 cells (passage 40-60)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Transwell® inserts (e.g., 24-well format)

  • Test compounds (this compound, FDA, etc.) and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • Lucifer Yellow as a marker for monolayer integrity

  • Fluorescence plate reader or LC-MS for analysis

II. Procedure

  • Cell Seeding and Culture:

    • Culture Caco-2 cells in T-75 flasks at 37°C and 5% CO2.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 18-22 days to allow for differentiation and formation of a tight monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the permeability experiment, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm².

    • Alternatively, perform a Lucifer Yellow permeability test. The apparent permeability coefficient (Papp) for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.

    • Prepare dosing solutions of the test and control compounds in HBSS.

    • Remove the equilibration buffer from the apical (upper) and basolateral (lower) chambers.

    • Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B to A for efflux assessment):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Sample Analysis and Data Calculation:

    • Determine the concentration of the compound in the collected samples using a suitable analytical method (e.g., fluorescence plate reader for fluorescent compounds, LC-MS for non-fluorescent compounds).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (amount of compound in the receiver chamber per time).

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.

Flow Cytometry-Based Permeability Assay using FDA

This method provides a rapid assessment of cell membrane permeability and integrity by measuring the uptake and retention of a fluorescent dye in individual cells.

I. Materials

  • Suspension or adherent cells of interest

  • Phosphate-Buffered Saline (PBS)

  • Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone (B3395972) or DMSO)

  • Propidium Iodide (PI) solution (optional, for discriminating dead cells)

  • Flow cytometer

II. Procedure

  • Cell Preparation:

    • Harvest and wash the cells, then resuspend them in PBS at a concentration of approximately 1 x 10^6 cells/mL.

  • Dye Staining:

    • Prepare a working solution of FDA in PBS (e.g., 1-10 µg/mL).

    • Add the FDA working solution to the cell suspension and incubate at room temperature for 15-30 minutes, protected from light.

    • (Optional) Add PI to the cell suspension a few minutes before analysis to stain dead cells.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Excite the fluorescein with a 488 nm laser and detect the emission in the green channel (typically ~525 nm).

    • If using PI, detect its emission in the red channel (typically >650 nm).

    • Analyze the data to determine the percentage of cells that have taken up and retained the fluorescein (viable, permeable cells) versus those that have not. An increase in the mean fluorescence intensity (MFI) of the cell population indicates efficient uptake and retention of the dye.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in assessing cell permeability and the mechanism of action for a probe like FDA.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis cell_culture Cell Culture seeding Seed Cells on Permeable Support cell_culture->seeding differentiation Cell Differentiation (e.g., Caco-2) seeding->differentiation add_compound Add Test Compound to Donor Chamber differentiation->add_compound incubation Incubate at 37°C add_compound->incubation sampling Collect Samples from Donor & Receiver Chambers incubation->sampling quantification Quantify Compound Concentration sampling->quantification calculation Calculate Papp Value quantification->calculation

General workflow for a cell permeability assay.

G extracellular Extracellular Space intracellular Intracellular Space (Viable Cell) cell_membrane esterase Intracellular Esterases cell_membrane->esterase fda_ext Fluorescein Diacetate (Non-fluorescent, Permeable) fda_ext->cell_membrane Passive Diffusion fluorescein_int Fluorescein (Fluorescent, Less Permeable) esterase->fluorescein_int Hydrolysis

Mechanism of FDA uptake and conversion in viable cells.

References

Illuminating Glioblastoma: A Comparative Guide to N-Aminofluorescein and 5-Aminolevulinic Acid for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of glioblastoma research, the selection of appropriate fluorescent probes for cellular imaging is a critical step in generating robust and reproducible data. This guide provides a comprehensive comparison of N-Aminofluorescein and the clinically established alternative, 5-Aminolevulinic Acid (5-ALA), for the visualization of glioblastoma cells in vitro.

This document outlines the performance of these fluorescent agents, supported by experimental data, to assist in the selection of the most suitable tool for your research needs. While clinical applications often involve conjugated forms of these molecules, this guide focuses on their intrinsic properties in glioblastoma cell lines.

Performance Comparison at a Glance

The following table summarizes key quantitative data for this compound and 5-ALA in the context of glioblastoma cell line imaging. It is important to note that while extensive in-vitro data is available for 5-ALA, detailed quantitative studies on unconjugated this compound in glioblastoma cell lines are less prevalent in the current literature. The data for this compound is based on general properties of fluorescein (B123965) derivatives, and specific performance may vary.

ParameterThis compound (Isomer I/II)5-Aminolevulinic Acid (5-ALA)
Excitation Max (nm) ~490~405 (for resulting PpIX)
Emission Max (nm) ~520~635 (for resulting PpIX)
Mechanism of Fluorescence Intrinsic fluorescenceMetabolic conversion to Protoporphyrin IX (PpIX)
Reported Cytotoxicity (IC50) Data in glioblastoma cell lines is not readily available.U87MG cells: 500 µg/mL (after 7 days)[1]
Cellular Uptake/Staining Variable; some studies suggest exclusion by certain glioma cells.[2]Actively transported and metabolized by glioma cells.[3][4]
Photostability Moderate; prone to photobleaching with intense or prolonged exposure.High (as PpIX).
Biocompatibility Generally considered biocompatible at low concentrations.Generally well-tolerated by cells.[1]

Delving into the Mechanisms: A Tale of Two Probes

The fundamental difference between this compound and 5-ALA lies in their mechanism of generating a fluorescent signal within the target cells.

This compound: As a derivative of fluorescein, this compound is an intrinsically fluorescent molecule. Its application in cellular imaging relies on its ability to be taken up by and accumulate within the cells of interest. The amino group provides a reactive handle for conjugation to targeting moieties, a common strategy to enhance its specificity for cancer cells. However, when used in its unconjugated form, its uptake and retention can be variable and cell-line dependent.

5-Aminolevulinic Acid (5-ALA): In contrast, 5-ALA is a prodrug that is not itself fluorescent. Upon administration, it is taken up by cells and enters the heme synthesis pathway. In cancer cells, particularly glioblastoma, enzymatic dysregulation leads to the accumulation of the fluorescent intermediate, Protoporphyrin IX (PpIX).[5][6] This metabolic trapping mechanism provides a high degree of specificity for tumor cells over normal brain tissue.[7][8]

Comparative Mechanism of Action cluster_0 This compound Pathway cluster_1 5-ALA Pathway NAF_ext This compound (Extracellular) NAF_int This compound (Intracellular) NAF_ext->NAF_int Cellular Uptake NAF_fluor Fluorescence NAF_int->NAF_fluor Excitation ALA_ext 5-ALA (Extracellular) ALA_int 5-ALA (Intracellular) ALA_ext->ALA_int Cellular Uptake PpIX Protoporphyrin IX (PpIX) ALA_int->PpIX Metabolic Conversion ALA_fluor Fluorescence PpIX->ALA_fluor Excitation Experimental Workflow for Comparative Analysis cluster_NAF This compound Group cluster_ALA 5-ALA Group start Start culture Culture Glioblastoma Cells (e.g., U87MG) start->culture seed Seed Cells for Experiment culture->seed split Divide into Two Groups seed->split stain_NAF Stain with this compound split->stain_NAF treat_ALA Incubate with 5-ALA split->treat_ALA wash_NAF Wash to Remove Excess Dye stain_NAF->wash_NAF image_NAF Image (Ex/Em: ~490/520 nm) wash_NAF->image_NAF analysis Quantitative Analysis (Fluorescence Intensity, Cytotoxicity, etc.) image_NAF->analysis metabolize Allow for PpIX Accumulation treat_ALA->metabolize image_ALA Image (Ex/Em: ~405/635 nm) metabolize->image_ALA image_ALA->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of N-Aminofluorescein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-Aminofluorescein, targeting researchers, scientists, and drug development professionals. Adherence to these procedures will help ensure personal safety and environmental compliance.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of the potential hazards, which are inferred from its isomer, 5-Aminofluorescein. These include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Personal Protective Equipment (PPE): When handling this compound in either solid or dissolved form, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: If working with the solid powder and there is a risk of inhalation, a NIOSH-approved respirator is recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

This compound and any materials contaminated with it should be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

For Solid this compound Waste:

  • Collection: Carefully sweep or scoop any solid this compound waste into a designated, sealable, and chemically compatible waste container. Avoid generating dust.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

For this compound Solutions:

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste," the full chemical names of the contents (including solvents), and their approximate concentrations.

  • Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.

For Contaminated Labware and Debris:

  • Collection: Any items such as pipette tips, gloves, and paper towels that have come into contact with this compound should be collected in a sealed bag or container.

  • Labeling: Label the container as "Hazardous Waste - this compound Contaminated Debris."

  • Disposal: Dispose of this container as solid hazardous waste.

Chemical and Physical Data

The following table summarizes the available data for this compound and its isomer, 5-Aminofluorescein.

PropertyThis compound5-Aminofluorescein
CAS Number 98907-26-7[2]3326-34-9[3][4][5][6]
Molecular Formula C₂₀H₁₄N₂O₄[2]C₂₀H₁₃NO₅[3][5]
Molecular Weight 346.34 g/mol [2]347.32 g/mol [7]
Appearance Off-white to slight yellow powder[2]Red-brown powder[8]
Solubility Soluble in DMSO (50 mg/mL)[2]Soluble in methanol (B129727) and acetone[6]
Hazard Statements Data not availableCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure cluster_emergency Emergency start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_type Identify Waste Type hood->waste_type spill Spill or Exposure Occurs hood->spill solid Solid Waste (Powder, Contaminated Debris) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid collect_solid Collect in a Sealed Container solid->collect_solid collect_liquid Collect in a Sealed Container liquid->collect_liquid label_solid Label as 'Hazardous Waste: This compound (Solid)' collect_solid->label_solid label_liquid Label as 'Hazardous Waste: This compound Solution' collect_liquid->label_liquid store Store in Designated Hazardous Waste Area label_solid->store label_liquid->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup spill_response Follow Institutional Emergency Procedures spill->spill_response

Caption: Workflow for the safe handling and disposal of this compound.

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12] Generators of hazardous waste are responsible for its proper management from "cradle to grave."[9][10] This includes correct identification, labeling, storage, and arrangement for transport to a permitted treatment, storage, and disposal facility.[13] Always adhere to both federal and your specific state and institutional regulations.

References

Essential Safety and Operational Guide for Handling N-Aminofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N-Aminofluorescein. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles with side shields[3][4].To protect eyes from splashes of solutions or contact with the powder[4].
Face ShieldRequired when there is a significant risk of splashes[4][5][6].Provides full-face protection from splashes of hazardous chemicals[4].
Hand Protection Chemical-resistant GlovesNitrile or other appropriate chemically resistant gloves[3].To prevent skin contact with the chemical[5]. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and personal clothing from contamination.
Chemical-resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.Provides an additional layer of protection against chemical splashes.
Respiratory Protection Dust Mask (N95) or RespiratorUse a NIOSH-approved N95 dust mask or a respirator if handling the powder outside of a fume hood or if aerosolization is possible[7].To prevent inhalation of the powder[8]. Work in a well-ventilated area, preferably a chemical fume hood, is recommended to avoid dust formation[8][9].

Operational Handling and Storage

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when handling the solid powder to minimize inhalation exposure[8][9]. Ensure that eyewash stations and safety showers are readily accessible[8][9].

  • Procedural Controls: Avoid generating dust. Do not eat, drink, or smoke in the handling area[2]. Wash hands thoroughly after handling[2].

Storage:

  • Conditions: Store in a dry, cool, and well-ventilated place[8]. Keep the container tightly closed[8]. Protect from light and moisture[10].

  • Temperature: For long-term stability of stock solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light[11][12]. The solid powder should be stored at +4°C for long-term stability (at least 2 years)[10].

  • Incompatibilities: Avoid strong oxidizing agents[8].

Experimental Protocol: Preparation of this compound Stock Solution

A common procedure for working with this compound involves preparing a stock solution.

  • Preparation: Wear all required PPE as detailed in the table above. Conduct this procedure in a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolving: this compound is soluble in DMSO (50 mg/ml) and methanol (B129727) (1 mg/mL)[7][10]. Add the appropriate solvent to the powder.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, at the recommended temperature (-20°C or -80°C)[11][12].

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash[13][14].

Waste Disposal Recommendations

Waste TypeDisposal MethodKey Precautions
Unused Solid Compound Collect in a labeled, sealed container for hazardous waste disposal.Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as solid hazardous waste in a designated, sealed container.Ensure no residual liquid remains.
Liquid Waste (Solutions) Collect in a sealed, labeled container designated for hazardous chemical waste.The first rinse of any container should also be collected as hazardous waste[13].
Empty Containers Triple-rinse with a suitable solvent. Collect the first rinsate as hazardous waste. After rinsing and drying, deface the label before disposing of the container in regular trash[13].Ensure the container is fully dry before disposal.

All chemical waste must be managed according to your institution's Environmental Health and Safety (EHS) guidelines[15]. Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name[13][14].

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Review Safety Data Sheet (SDS) and Lab Protocols B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (e.g., Chemical Fume Hood) B->C D Weigh this compound Powder C->D Proceed to Handling E Prepare Stock Solution (e.g., in DMSO) D->E F Perform Experiment E->F G Segregate Chemical Waste (Solid and Liquid) F->G Proceed to Disposal H Label Hazardous Waste Containers G->H I Store Waste for EHS Pickup H->I

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.